Amino-PEG3-C2-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPOASHUHFFELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190252 | |
| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-43-5 | |
| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Amino-PEG3-C2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-sulfonic acid is a heterobifunctional linker molecule of significant interest in the fields of pharmaceutical sciences and biotechnology. As a member of the polyethylene (B3416737) glycol (PEG) family, it possesses a hydrophilic backbone that imparts favorable solubility and pharmacokinetic properties to conjugated molecules.[1] Its terminal amino and sulfonic acid groups offer versatile handles for covalent modification, making it a valuable tool in the construction of complex biomolecules and drug delivery systems.[1][2] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.
Core Properties and Data Presentation
This compound is primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic agents designed to co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3][4] The linker component of a PROTAC is crucial as it connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand, and its length and composition can significantly impact the efficacy of the resulting molecule. The hydrophilic nature of the PEG chain in this compound can enhance the aqueous solubility of the PROTAC, a critical factor for drug development.[1]
| Property | Value | Citation(s) |
| Chemical Formula | C8H19NO6S | [4] |
| Molecular Weight | 257.3 g/mol | [4] |
| CAS Number | 1817735-43-5 | [4] |
| Appearance | Solid powder or oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage Conditions | Store at -20°C under a dry, inert atmosphere | [3][4] |
Key Applications and Signaling Pathways
The primary application of this compound is in the synthesis of PROTACs. The fundamental mechanism of action for a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system. This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The E3 ligase then facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols
Representative Synthesis of a Short-Chain Amino-PEG-Sulfonic Acid
While a specific protocol for this compound is not publicly available, a representative synthesis can be outlined based on established chemical principles. This would typically involve a multi-step process starting from a readily available PEGylated precursor. A plausible, though not definitive, route could involve the reaction of an amino-PEG alcohol with a sulfonating agent, or the modification of a pre-formed PEG-sulfonate. For instance, a general method for the sulfonation of a PEG derivative involves reacting it with a sulfonating agent like chlorosulfonic acid.[]
Materials:
-
Amino-PEG3-OH (or a similarly sized amino-PEG alcohol)
-
Chlorosulfonic acid
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification system (e.g., silica (B1680970) gel chromatography)
Procedure:
-
Dissolve the starting amino-PEG alcohol in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath.
-
Slowly add the base to the reaction mixture.
-
In a separate flask, prepare a solution of chlorosulfonic acid in the same anhydrous solvent.
-
Add the chlorosulfonic acid solution dropwise to the cooled amino-PEG alcohol solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel chromatography to obtain the final amino-PEG-sulfonic acid.
Bioconjugation via Amide Bond Formation
The primary amine of this compound can be readily conjugated to carboxylic acids on proteins, peptides, or other molecules to form a stable amide bond. This reaction is typically facilitated by a coupling agent.
Materials:
-
Carboxylic acid-containing molecule (e.g., protein, peptide)
-
This compound
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Reaction buffer (if working with proteins)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the appropriate solvent or buffer.
-
In a separate vial, dissolve this compound in the same solvent.
-
To the solution of the carboxylic acid-containing molecule, add the coupling agent and the base.
-
Stir the mixture for a short period to activate the carboxylic acid.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Allow the reaction to proceed at room temperature for a specified time (typically 1-24 hours), with gentle stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, quench any unreacted coupling agent according to the manufacturer's instructions.
-
Purify the resulting conjugate using an appropriate method to remove unreacted starting materials and byproducts.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and biotechnology. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, makes it particularly well-suited for the construction of PROTACs and other complex bioconjugates. The experimental protocols provided herein offer a starting point for the effective utilization of this molecule in various research applications. As the field of targeted protein degradation continues to expand, the importance of well-defined linkers like this compound is expected to grow.
References
An In-depth Technical Guide to Amino-PEG3-C2-sulfonic acid: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG3-C2-sulfonic acid is a heterobifunctional linker molecule of significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its core structure, physicochemical properties, and its critical role as a linker in bioconjugation. Detailed, plausible experimental protocols for its synthesis and application are presented, alongside structured data tables for easy reference. Furthermore, key conceptual frameworks, including the PROTAC signaling pathway and a general experimental workflow for bioconjugation, are visualized using DOT language diagrams to facilitate a deeper understanding of its application.
Core Structure and Physicochemical Properties
This compound, systematically named 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethane-1-sulfonic acid, is characterized by a terminal primary amine group and a terminal sulfonic acid group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[1][2] The PEG component, consisting of three ethylene (B1197577) glycol units, imparts increased water solubility to the molecule and any conjugate it is a part of.[1][3] The amine group serves as a versatile reactive handle for conjugation to various functional groups, such as carboxylic acids and activated esters, while the sulfonic acid provides a stable, negatively charged moiety.[1][3]
Chemical Structure
The chemical structure of this compound is illustrated below:
SMILES: NCCOCCOCCOCCS(=O)(O)=O[4]
InChI Key: KIPOASHUHFFELG-UHFFFAOYSA-N
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C8H19NO6S | [4] |
| Molecular Weight | 257.30 g/mol | [4] |
| CAS Number | 1817735-43-5 | [4] |
| Appearance | Colorless to light yellow oil | [4] |
| Solubility | Soluble in DMSO, Water, DMF | [3][4] |
| Storage Conditions | -20°C, stored under nitrogen | [4] |
Applications in Drug Development
The primary application of this compound is as a PEG-based linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The hydrophilic nature of the PEG chain in this compound can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[1]
Beyond PROTACs, this linker can be utilized in other bioconjugation applications where a hydrophilic spacer with terminal amine and sulfonic acid functionalities is desired.[1]
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Monoprotection of Tetraethylene Glycol
-
Dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-Boc-protected tetraethylene glycol by column chromatography on silica (B1680970) gel.
Step 2: Tosylation of the Free Hydroxyl Group
-
Dissolve the mono-Boc-protected tetraethylene glycol (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.
Step 3: Azide (B81097) Substitution
-
Dissolve the tosylated intermediate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) and heat the reaction mixture to 80-90°C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azido (B1232118) intermediate.
Step 4: Reduction of the Azide to a Primary Amine
-
Dissolve the azido intermediate (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add triphenylphosphine (B44618) (1.5 equivalents) and stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting Boc-protected amino-PEG3-alcohol by column chromatography.
Step 5: Introduction of the Sulfonic Acid Moiety
-
Dissolve the Boc-protected amino-PEG3-alcohol (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Add triethylamine (2 equivalents) followed by the dropwise addition of 2-chloroethanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0°C for 2 hours and then at room temperature for an additional 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude sulfonate ester.
-
Hydrolyze the sulfonate ester using a suitable base like sodium hydroxide (B78521) in a mixture of THF and water.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the sulfonic acid.
Step 6: Deprotection of the Amine Group
-
Dissolve the Boc-protected this compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The final product, this compound, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Conjugation to a Carboxylic Acid-Containing Molecule
This protocol describes a general method for conjugating the primary amine of this compound to a molecule containing a carboxylic acid, a common step in PROTAC synthesis.
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Conjugation Reaction:
-
Dissolve this compound (1.2 equivalents) in the same anhydrous solvent.
-
Add the solution of the linker to the activated carboxylic acid species.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the progress of the reaction by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with a mild aqueous acid (e.g., 0.1 M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final conjugate product by an appropriate chromatographic method, such as silica gel chromatography or preparative HPLC.
-
Mandatory Visualizations
PROTAC Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, where this compound would function as the linker.
References
- 1. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 2. Amino-PEG3-sulfonic acid HCl salt, CAS 1817735-43-5 | AxisPharm [axispharm.com]
- 3. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
- 4. Buy 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride [smolecule.com]
An In-depth Technical Guide to Amino-PEG3-C2-sulfonic acid: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Amino-PEG3-C2-sulfonic acid, a bifunctional molecule increasingly utilized in the innovative field of targeted protein degradation. This document details its physicochemical characteristics, its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs), and provides illustrative experimental workflows and the underlying biological pathway.
Core Properties of this compound
This compound is a heterobifunctional linker composed of a three-unit polyethylene (B3416737) glycol (PEG) chain, an amino group, and a sulfonic acid group. This unique combination of functionalities imparts desirable properties for its application in constructing complex bioactive molecules.[1][2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers.
| Property | Value | References |
| CAS Number | 1817735-43-5 | [3] |
| Molecular Formula | C8H19NO6S | [3] |
| Molecular Weight | 257.30 g/mol | [3] |
| Appearance | Oil | [3][4] |
| Color | Colorless to light yellow | [3][4] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) and water. | [2][3][4] |
| Storage Conditions | Store at -20°C under nitrogen for long-term stability. | [3] |
| In Solvent Storage | -80°C for up to 6 months; -20°C for up to 1 month (under nitrogen). | [3] |
Application in PROTAC Drug Development
The primary and most significant application of this compound is as a linker in the synthesis of PROTACs.[3][5][][7] PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[7][8]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[7][8][9]
The PEG component of this compound offers several advantages in PROTAC design:
-
Enhanced Solubility : The hydrophilic nature of the PEG chain improves the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.[7][9][10]
-
Increased Flexibility : The PEG linker provides conformational flexibility, which can help the two ligands to simultaneously and optimally bind to their respective proteins, facilitating the formation of a productive ternary complex.[][8]
-
Improved Pharmacokinetics : PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[10][11]
The terminal amino and sulfonic acid groups provide versatile handles for conjugation to the target-binding ligand and the E3 ligase-recruiting ligand. The amino group can readily form stable amide bonds with carboxylic acids or activated esters.[2][12] The sulfonic acid group, being a strong acid, can be used in various coupling reactions, often after activation to a more reactive species like a sulfonyl chloride.[13][14]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of PROTACs are highly specific to the target protein and the chosen E3 ligase. Below are representative protocols for the synthesis of a PROTAC using a bifunctional linker and for the evaluation of its degradation activity.
Protocol 1: Synthesis of a PROTAC using a Bifunctional Linker
This protocol describes a general two-step synthesis of a PROTAC molecule, where a bifunctional linker, such as this compound, is sequentially coupled to the E3 ligase ligand and the target protein ligand.
Materials:
-
E3 ligase ligand with a reactive functional group (e.g., a carboxylic acid).
-
Target protein ligand with a reactive functional group (e.g., a primary amine).
-
This compound linker.
-
Coupling reagents (e.g., HATU, HOBt) for amide bond formation.
-
Activating agent for sulfonic acid (e.g., thionyl chloride), if required.
-
Anhydrous solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., HPLC system, silica (B1680970) gel).
Procedure:
-
Step A: Coupling of the Linker to the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture for 10 minutes at room temperature.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction and purify the product (E3 ligand-linker conjugate) by preparative HPLC.
-
-
Step B: Coupling of the E3 Ligand-Linker Conjugate to the Target Protein Ligand:
-
Activation of the sulfonic acid (if necessary): Convert the sulfonic acid of the purified conjugate to a more reactive sulfonyl chloride by treating with thionyl chloride.
-
Dissolve the target protein ligand (1 equivalent) in an appropriate anhydrous solvent.
-
Add the activated E3 ligand-linker conjugate (1 equivalent) and a suitable base.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by HRMS and NMR.
-
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation
This protocol outlines a typical workflow to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein.
-
Synthesized PROTAC and appropriate negative controls (e.g., a PROTAC with an inactive E3 ligase ligand).
-
Cell culture medium and supplements.
-
DMSO for compound dilution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC and control compounds in cell culture medium from a DMSO stock.
-
Treat the cells with the compounds at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
-
Experimental and Logical Workflows
The development of a successful PROTAC is an iterative process involving design, synthesis, and biological evaluation.
PROTAC Development Workflow
The following diagram outlines a typical workflow for the design and evaluation of PROTACs.
Caption: A typical workflow for the design and evaluation of PROTACs.
This guide provides a foundational understanding of this compound and its role in the rapidly advancing field of targeted protein degradation. The provided data and protocols are intended to support researchers in the rational design and development of novel therapeutics.
References
- 1. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 2. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. chempep.com [chempep.com]
- 9. precisepeg.com [precisepeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. Sulfonic acid - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Amino-PEG3-C2-sulfonic acid (CAS No. 1817735-43-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Amino-PEG3-C2-sulfonic acid, a bifunctional linker increasingly utilized in the field of targeted protein degradation. With the CAS number 1817735-43-5, this molecule is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic agents designed to hijack the body's natural protein disposal machinery to eliminate disease-causing proteins. This document will delve into the physicochemical properties, synthesis, and application of this compound, offering detailed experimental protocols and a thorough examination of its role in the ubiquitin-proteasome pathway.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring a terminal amine group and a sulfonic acid moiety.[1][2][3] Its structure is specifically designed for the modular construction of PROTACs. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[5] The linker plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
The hydrophilic nature of the PEG chain in this compound enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability and clinical utility.[3] The terminal amine and sulfonic acid groups provide versatile handles for conjugation to various E3 ligase ligands and POI binders.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC design and synthesis.
| Property | Value | Source |
| CAS Number | 1817735-43-5 | [6][7] |
| Molecular Formula | C8H19NO6S | [7][8] |
| Molecular Weight | 257.30 g/mol | [8][9] |
| Appearance | Solid powder or oil | [4][8] |
| Solubility | Soluble in water, DMSO, and DMF | [3][9] |
| Storage | Recommended storage at -20°C | [7] |
For enhanced solubility, it is recommended to warm the tube at 37°C and sonicate in an ultrasonic bath for a short period.[7]
Role in PROTAC-Mediated Protein Degradation
This compound serves as the linker component in a PROTAC molecule, which is fundamental to the process of targeted protein degradation via the ubiquitin-proteasome system (UPS).
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated cellular pathway responsible for the degradation of most intracellular proteins. The process involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[10]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[10]
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate (the POI) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.[10]
The repeated addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a degradation signal recognized by the 26S proteasome.[5][11] The proteasome then unfolds, deubiquitinates, and proteolytically cleaves the target protein into small peptides.
PROTAC Mechanism of Action
A PROTAC molecule, synthesized using a linker like this compound, hijacks the UPS to induce the degradation of a specific POI.
Figure 1: PROTAC Mechanism of Action.
The workflow of PROTAC-mediated degradation is as follows:
-
The PROTAC molecule enters the cell.
-
The two ends of the PROTAC bind simultaneously to the POI and an E3 ubiquitin ligase, forming a ternary complex.[11]
-
The close proximity induced by the linker allows the E3 ligase to efficiently poly-ubiquitinate the POI.
-
The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[5]
-
The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
While specific, detailed experimental protocols for PROTACs utilizing this compound are often proprietary or found within patent literature, a general synthetic workflow can be outlined. The bifunctional nature of this linker allows for a modular and convergent synthesis strategy.
General PROTAC Synthesis Workflow
This protocol describes a representative synthetic route for assembling a PROTAC using a bifunctional linker like this compound. The synthesis typically involves the sequential conjugation of the POI-binding ligand and the E3 ligase ligand to the linker.
Figure 2: General PROTAC Synthesis Workflow.
Step 1: Conjugation of POI Ligand to the Linker
-
Reaction Setup: Dissolve the POI-binding ligand, which has a suitable reactive group (e.g., a carboxylic acid or an activated ester), and a molar equivalent of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Coupling Reagents: Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Purify the resulting POI-linker intermediate by flash column chromatography or preparative HPLC.
Step 2: Conjugation of E3 Ligase Ligand to the POI-Linker Intermediate
-
Reaction Setup: Dissolve the purified POI-linker intermediate and a molar equivalent of the E3 ligase ligand (with a complementary reactive group) in an anhydrous solvent.
-
Coupling Reagents: Add the appropriate coupling reagents and base as described in Step 1.
-
Reaction Conditions: Stir the reaction at room temperature under an inert atmosphere until completion.
-
Monitoring: Monitor the formation of the final PROTAC molecule by LC-MS.
-
Final Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule with high purity.
Characterization: The final PROTAC product should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Conclusion
This compound is a valuable and versatile tool for researchers and drug developers in the rapidly advancing field of targeted protein degradation. Its well-defined structure, hydrophilic properties, and bifunctional nature make it an ideal linker for the rational design and synthesis of potent and bioavailable PROTACs. A thorough understanding of its physicochemical properties and its role in the PROTAC mechanism of action is crucial for the successful development of novel therapeutics that can target previously "undruggable" proteins. The provided general experimental workflow serves as a foundational guide for the assembly of PROTACs using this key linker molecule.
References
- 1. Amino-PEG3-sulfonic acid HCl salt, CAS 1817735-43-5 | AxisPharm [axispharm.com]
- 2. Amino-PEG3-sulfonic acid HCl salt,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 3. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 氨基-PEG3-磺酸盐酸盐 - 生产厂家:上海化源生化科技有限公司 - 化源网 [chemsrc.com]
- 7. This compound [cnreagent.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility of Amino-PEG3-C2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Amino-PEG3-C2-sulfonic acid, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems.
Core Concepts in Solubility
This compound possesses a unique chemical structure that dictates its solubility profile. The molecule incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a primary amine group, and a strongly acidic sulfonic acid group.[1][2] This combination of functional groups generally imparts good aqueous solubility.[1][2][3][4][5] The PEG chain and the sulfonic acid group are primarily responsible for its hydrophilicity, while the overall solubility is influenced by the solvent, pH, and temperature.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound and closely related analogs. This data is essential for preparing stock solutions and for designing experiments involving this linker.
| Compound | Solvent | Solubility | Concentration (Molar) | Notes |
| This compound | DMSO | 100 mg/mL[6][7] | 388.65 mM[6][7] | Requires ultrasonication for dissolution. Hygroscopic DMSO can negatively affect solubility.[6][7] |
| This compound HCl salt | Water | Soluble[3] | - | Specific quantitative data not available. The presence of the salt form generally enhances aqueous solubility. |
| This compound HCl salt | DMSO | Soluble[3] | - | - |
| This compound HCl salt | DMF | Soluble[3] | - | - |
| Amino-PEG3-C2-acid (analog) | DMF | 3.33 mg/mL[8] | 15.05 mM[8] | Requires ultrasonication, warming, and heating to 60°C for dissolution.[8] |
| Amino-PEG3-C2-Amine (analog) | Water | 100 mg/mL[9][10] | 520.13 mM[9][10] | Requires ultrasonication for dissolution.[9][10] |
Experimental Protocols for Solubility Determination
Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for spectrophotometric method)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer or UV/Vis plate reader
-
Centrifuge with a plate rotor
Procedure:
-
Preparation of Stock Solution:
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution in the 96-well plate to create a range of concentrations for the standard curve.
-
-
Solubility Assay:
-
Add the appropriate aqueous buffer (e.g., PBS) to the wells of a new 96-well plate.
-
Transfer a small, fixed volume of each DMSO stock dilution to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature to allow for equilibration.
-
-
Detection and Quantification:
-
Nephelometry Method:
-
Measure the light scattering of the solutions in each well using a nephelometer. An increase in turbidity (light scattering) indicates precipitation of the compound.
-
The solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
-
-
UV/Vis Spectrophotometry Method (Direct UV Assay):
-
To separate any precipitated solid, centrifuge the plate at high speed.
-
Carefully transfer the supernatant to a new UV-transparent 96-well plate.
-
Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for this compound.
-
The concentration of the dissolved compound is calculated based on a standard curve of the compound in the assay buffer (or a solvent in which it is freely soluble). The solubility is the concentration at which the absorbance plateaus.
-
-
Visualizations
Structure-Solubility Relationship
The following diagram illustrates the key structural features of this compound and their influence on its solubility.
Caption: Structural features influencing the solubility of this compound.
Experimental Workflow for Solubility Assessment
The diagram below outlines a typical workflow for determining the kinetic solubility of a small molecule like this compound.
Caption: A generalized workflow for determining kinetic solubility.
References
- 1. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 2. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 3. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Amino-PEG3-sulfonic acid HCl salt,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Amino-PEG3-C2-sulfonic acid synthesis pathway
An In-depth Technical Guide to a Proposed Synthesis Pathway for Amino-PEG3-C2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] Its structure incorporates a hydrophilic triethylene glycol (PEG3) spacer, a terminal primary amine for conjugation to carboxylic acids or NHS esters, and a sulfonic acid group that enhances water solubility.[3][4] This guide outlines a plausible and robust multi-step synthesis pathway for this linker, based on established chemical transformations of polyethylene (B3416737) glycol derivatives.[][6] The proposed pathway is designed for high fidelity and scalability, providing a foundation for laboratory-scale synthesis.
Proposed Synthesis Pathway Overview
The synthesis is proposed as a three-step sequence starting from a commercially available, selectively protected PEG derivative, Boc-NH-PEG3-CH2CH2-OH. This strategy ensures selective modification of the terminal hydroxyl group without affecting the amine.
The pathway involves:
-
Mesylation: Conversion of the terminal hydroxyl group of the Boc-protected amino-PEG alcohol into a good leaving group, a mesylate.
-
Sulfonation: Nucleophilic substitution of the mesylate with sodium sulfite (B76179) to introduce the sulfonic acid group.
-
Deprotection: Removal of the Boc (tert-Butyloxycarbonyl) protecting group under acidic conditions to yield the final product.
Below is a diagram illustrating the logical flow of the proposed synthesis.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Boc-NH-PEG3-C2-O-mesylate
This step converts the terminal hydroxyl group into a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
Methodology:
-
Dissolve Boc-NH-PEG3-CH2CH2-OH (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (B128534) (TEA, 1.5 eq) to the solution.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure mesylate.
| Parameter | Value | Reference |
| Starting Material | Boc-NH-(PEG)3-CH2CH2-OH | Commercially Available |
| Reagents | Methanesulfonyl chloride, Triethylamine | Standard Reagents |
| Solvent | Dichloromethane (DCM) | Standard Solvent |
| Typical Yield | 90-95% | [6] |
| Purity (Post-Column) | >98% | Estimated |
Step 2: Synthesis of Boc-NH-PEG3-C2-sulfonic acid, sodium salt
This step introduces the sulfonate group via a Strecker sulfite alkylation reaction.
Methodology:
-
Dissolve the Boc-NH-PEG3-C2-O-mesylate (1.0 eq) in a mixture of ethanol (B145695) and water.
-
Add sodium sulfite (Na₂SO₃, 1.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The remaining aqueous solution contains the sodium salt of the product. This can be used directly in the next step or purified. For purification, techniques like dialysis or size-exclusion chromatography can be employed to remove excess salts.
| Parameter | Value | Reference |
| Starting Material | Boc-NH-(PEG)3-CH2CH2-OMs | From Step 1 |
| Reagents | Sodium Sulfite | Standard Reagent |
| Solvent | Ethanol/Water mixture | Common Solvent System |
| Typical Yield | 75-85% | Estimated from similar reactions |
| Purity | >95% | Estimated |
Step 3: Synthesis of this compound (Final Product)
The final step is the removal of the Boc protecting group to liberate the primary amine.
Methodology:
-
Dissolve the crude or purified Boc-NH-PEG3-C2-sulfonic acid, sodium salt in DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting product is the TFA salt. To obtain the zwitterionic form or the HCl salt, further processing is required. For the HCl salt, dissolve the residue in a minimal amount of water and add a 2M HCl solution in diethyl ether, followed by precipitation.
-
The final product can be purified by preparative HPLC or recrystallization.
| Parameter | Value | Reference |
| Starting Material | Boc-NH-(PEG)3-CH2CH2-SO3Na | From Step 2 |
| Reagents | Trifluoroacetic Acid (TFA) or HCl | Standard Deprotection Agents |
| Solvent | Dichloromethane (DCM) | Standard Solvent |
| Typical Yield | 95-99% (quantitative) | [6] |
| Purity (Post-HPLC) | >98% | Estimated |
Characterization Data Summary
The following table summarizes the expected characterization data for the final product, this compound (Molecular Formula: C₈H₁₉NO₆S, Molecular Weight: 257.30 g/mol ).[7]
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the ethylene (B1197577) glycol protons, the two methylene (B1212753) groups of the C2 linker, and signals indicating the presence of both amino and sulfonic acid terminal groups. |
| ¹³C NMR | Resonances for the carbons in the PEG backbone and the ethyl linker. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 258.1, [M-H]⁻ at m/z 256.1 |
| FT-IR (cm⁻¹) | Broad O-H stretch (from SO₃H), N-H stretches (~3300-3400), C-H stretches (~2870), S=O stretches (~1170-1200), C-O-C ether stretch (~1100).[8] |
Workflow and Logical Relationships
The entire process from starting material to final product, including quality control checks, is depicted in the workflow diagram below.
Caption: Experimental workflow from starting material to final product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 3. Amino-PEG3-sulfonic acid HCl salt,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 6. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [cnreagent.com]
- 8. researchgate.net [researchgate.net]
The Strategic Role of PEG in Amino-PEG3-C2-sulfonic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core functions of the polyethylene (B3416737) glycol (PEG) component in Amino-PEG3-C2-sulfonic acid, a heterobifunctional linker of significant interest in advanced bioconjugation and pharmaceutical development. We will delve into its structural impact on physicochemical properties, its role in optimizing molecular interactions, and provide detailed experimental frameworks for its application.
Executive Summary
This compound is a specialized chemical linker featuring a primary amine, a three-unit polyethylene glycol (PEG) chain, an ethyl (C2) spacer, and a terminal sulfonic acid group.[1][2] This architecture makes it a valuable tool in bioconjugation, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[1] The PEG component is not merely a passive spacer; it is a critical determinant of the linker's functionality, profoundly influencing the solubility, biocompatibility, and pharmacokinetic properties of the resulting conjugate.[][4]
The Pivotal Role of the PEG3 Moiety
The defining feature of this linker is its short, discrete PEG chain (n=3). This component imparts several crucial properties that are essential for its function in complex biological systems.
Enhanced Hydrophilicity and Solubility
The repeating ethylene (B1197577) oxide units of the PEG chain form hydrogen bonds with water molecules, significantly increasing the aqueous solubility of the linker and any molecule it is conjugated to.[5][6] This is a paramount advantage when working with hydrophobic drugs or large biomolecules that have poor solubility in physiological buffers.[5] The sulfonic acid group further contributes to the compound's high water solubility.[6][7]
Flexible Spacer and Steric Hindrance Reduction
The PEG3 chain acts as a flexible, hydrophilic spacer. In applications like PROTACs, this flexibility is crucial for enabling the two ends of the chimera to simultaneously and effectively bind to the target protein and the E3 ligase, forming a stable and productive ternary complex.[][8] An optimal linker length and flexibility can facilitate the necessary protein-protein interactions for ubiquitination and subsequent degradation.[8][]
Influence on Pharmacokinetics and Metabolic Stability
PEGylation, even with short PEG chains, can influence the pharmacokinetic profile of a molecule. While longer PEG chains are known for extending the in-vivo half-life by increasing hydrodynamic volume and reducing renal clearance, shorter linkers like PEG3 also play a role.[10] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[11] The specific impact of a PEG3 linker on a PROTAC's metabolism and pharmacokinetics is an area of active investigation, with studies showing that it can lead to more rapid excretion of metabolites, potentially enhancing image contrast in diagnostic applications by reducing background signal.[12]
Biocompatibility and Reduced Immunogenicity
Polyethylene glycol is well-established as a biocompatible and non-immunogenic polymer.[5][13] By incorporating a PEG linker, the resulting conjugate is often "shielded" from the immune system, reducing the likelihood of an antigenic response. This "stealth" property is critical for the development of therapeutic molecules.
Physicochemical Properties and Quantitative Data
While specific quantitative data for this compound is proprietary to manufacturers, the general effects of short PEG linkers on bioconjugates are well-documented. The table below summarizes these effects.
| Property | Influence of PEG3 Linker | General Quantitative Impact | Citation |
| Solubility | Significantly increases aqueous solubility. | Can increase solubility of hydrophobic molecules by orders of magnitude. | [5] |
| Hydrophilicity | High due to ethylene oxide repeats and sulfonic acid. | Contributes to a more favorable logP/logD for in-vivo applications. | [4] |
| Flexibility | Provides rotational freedom and flexibility. | Crucial for optimizing ternary complex formation in PROTACs. | [][11] |
| Metabolic Stability | Ether linkages can be sites of metabolism. | Can influence the rate of clearance and metabolite profile. | [11][12] |
| Immunogenicity | Generally reduces immunogenicity. | Masks epitopes on conjugated proteins, lowering immune response. | [5] |
Note: The exact quantitative impact is highly dependent on the specific molecule being conjugated.
Experimental Protocols
The following are detailed methodologies for the potential application of this compound in bioconjugation.
Protocol 1: Conjugation to a Carboxylic Acid-Containing Molecule (e.g., a Small Molecule Drug)
This protocol describes the conjugation of the amine group of this compound to a molecule containing a carboxylic acid, using carbodiimide (B86325) chemistry.
Materials:
-
Molecule of Interest (MOI) with a carboxylic acid group.
-
This compound.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Anhydrous Dimethylformamide (DMF).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Purification system (e.g., HPLC, column chromatography).
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the MOI in anhydrous DMF. b. Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the solution. c. Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
Conjugation Reaction: a. Dissolve this compound in the Reaction Buffer. b. Add the activated MOI-NHS ester solution to the linker solution. A 2-5 fold molar excess of the activated molecule may be used. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Purification: a. Purify the resulting conjugate using reverse-phase HPLC or another suitable chromatography method to separate the conjugate from unreacted starting materials.
-
Characterization: a. Confirm the identity and purity of the conjugate using LC-MS and NMR.
Visualizations
Structure and Functional Moieties
Caption: Functional components of this compound.
PROTAC Assembly Workflow
Caption: Simplified workflow for PROTAC synthesis.
Ternary Complex Formation
Caption: Role of the linker in mediating ternary complex formation.
Conclusion
The PEG3 moiety in this compound is a strategically incorporated component that provides critical functionalities beyond simple linkage. Its role in enhancing solubility, providing flexibility, and ensuring biocompatibility makes this linker a powerful tool for the design and synthesis of advanced bioconjugates, particularly in the development of next-generation therapeutics like PROTACs. Understanding the multifaceted contributions of the PEG component is essential for researchers and drug developers aiming to optimize the performance and clinical potential of their novel molecular entities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 10. PEGylated Protein Drugs | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. heterobifunctional pegs [jenkemusa.com]
The Pivotal Role of the Sulfonic Acid Group in Linker Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of sulfonic acid groups into linker molecules represents a significant advancement in the fields of drug delivery, proteomics, and diagnostics. This technical guide provides a comprehensive overview of the function of the sulfonic acid moiety in linkers, with a focus on its impact on aqueous solubility, bioconjugation efficiency, and overall performance of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details quantitative data, experimental protocols, and visual workflows to support researchers in the design and application of next-generation linker technologies.
Core Functions of the Sulfonic Acid Group in Linkers
The sulfonic acid group (-SO₃H) is a strongly acidic and highly polar functional group that imparts several advantageous properties to linker molecules.[1][2] Its primary roles include:
-
Enhanced Aqueous Solubility: The high polarity of the sulfonate group significantly increases the water solubility of the linker and, consequently, the entire conjugate.[3][4] This is particularly crucial when dealing with hydrophobic drugs or biomolecules, preventing aggregation and improving handling and formulation.[3]
-
Biocompatibility: The presence of the charged sulfonate group can mimic the phosphate (B84403) backbone of nucleic acids or phosphorylated amino acids, often leading to improved biocompatibility and reduced non-specific binding.
-
Modulation of Physicochemical Properties: By introducing a sulfonic acid group, the overall charge, polarity, and hydrodynamic radius of a molecule can be fine-tuned, which can influence its pharmacokinetic and pharmacodynamic properties.
-
Catalytic Activity: In certain applications, such as in the development of metal-organic frameworks (MOFs), sulfonic acid-functionalized linkers can act as strong Brønsted acid catalysts.[5]
Data Presentation: The Impact of Sulfonation
The introduction of a sulfonic acid group can dramatically alter the physicochemical properties of a molecule. The following tables provide a summary of quantitative data illustrating these effects.
Enhancement of Aqueous Solubility
The most significant and widely exploited function of the sulfonic acid group in linkers is the enhancement of aqueous solubility. This property is critical for the successful formulation and delivery of many therapeutic and diagnostic agents.
| Compound | Original Solubility (µg/mL) | Sulfonated Form | Solubility of Sulfonated Form (µg/mL) | Fold Increase | Reference |
| Agomelatine | Low | Agomelatine besylate | Significantly Increased | ~200 (dissolution rate) | [6] |
| Butein | 3.15 | - | Not available | - | [7] |
| Alectinib HCl | Low | - | 547-fold (in solid dispersion) | 547 | [8] |
Catalytic Activity of Sulfonic Acid-Containing Materials
Sulfonic acid groups integrated into solid supports or linkers within materials like MOFs can serve as potent acid catalysts.
| Catalyst | Reaction | Conversion (%) | Time (h) | Temperature (°C) | Reference |
| AC-Ph-SO₃H | Esterification of palmitic acid | >95 | 6 | 65 | [9] |
| Sulfonated Nanoporous Carbon | Fischer esterification | ~90 | 1 | 70 | [10] |
| HSO₃Cl-ICG | Esterification of PFAD | 94.8 | - | - | [11] |
| PSS-ICG | Esterification of PFAD | 96.3 | - | - | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common sulfonic acid-containing linker, its conjugation to an antibody, and the subsequent characterization of the resulting ADC.
Synthesis of Sulfo-SMCC Linker
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) is a widely used water-soluble heterobifunctional crosslinker.[12]
Materials:
-
4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid
-
N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid and Sulfo-NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the DMF under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Sulfo-SMCC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conjugation of Sulfo-SMCC to an Antibody
This two-step protocol first activates the antibody with the NHS ester of Sulfo-SMCC and then conjugates a thiol-containing payload.[1][9][13][14][15]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Sulfo-SMCC, freshly prepared solution in water or aqueous buffer
-
Thiol-containing payload (e.g., a cytotoxic drug with a free thiol)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Desalting columns (e.g., Sephadex G-25)
-
Reducing agent (e.g., TCEP or DTT), if antibody reduction is required to generate free thiols.
Procedure:
Step 1: Antibody Activation
-
Prepare the mAb solution at a concentration of 1-10 mg/mL in conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Add a 10- to 50-fold molar excess of the freshly prepared Sulfo-SMCC solution to the mAb solution. The exact molar excess should be optimized based on the mAb concentration.[9]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[9]
-
Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with conjugation buffer.
Step 2: Payload Conjugation
-
If the payload does not contain a free thiol, it may need to be generated through reduction of a disulfide bond using a reducing agent like TCEP or DTT. If using DTT, it must be removed prior to conjugation.
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio of payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature at a pH of 6.5-7.5.[1]
-
Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or other size-exclusion chromatography methods.
Characterization of the Antibody-Drug Conjugate
Comprehensive characterization is essential to ensure the quality, efficacy, and safety of the ADC.[10][11][16][17][18][19][20][21][22][23]
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectrophotometry: A quick method to estimate the average DAR by measuring the absorbance of the protein and the payload.[21]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different DARs based on hydrophobicity.[21]
-
Mass Spectrometry (MS): Provides a precise measurement of the DAR and the distribution of drug-loaded species.
-
-
Analysis of Aggregates, Monomers, and Fragments:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size to quantify the amount of high molecular weight aggregates and low molecular weight fragments.[22]
-
-
Charge Variant Analysis:
-
Ion-Exchange Chromatography (IEX): Separates ADC species based on charge heterogeneity.[22]
-
-
In Vitro Cytotoxicity Assays:
-
MTT or AlamarBlue Assays: To determine the potency (e.g., IC50) of the ADC on target cancer cell lines.[5]
-
-
Binding Affinity:
-
ELISA or Surface Plasmon Resonance (SPR): To confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.
-
Mandatory Visualizations
Signaling Pathway of MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as a payload in ADCs.[24][25][26][27][28] Upon internalization and cleavage of the linker, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][25][][30][31][32]
Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization.
Experimental Workflow for ADC Synthesis and Characterization
The following workflow outlines the key stages in the development of an ADC utilizing a sulfonic acid-containing linker.
Caption: General workflow for the synthesis and characterization of an ADC.
Logical Relationship in PROTAC-Mediated Protein Degradation
PROTACs utilize the cell's ubiquitin-proteasome system to degrade target proteins. A linker connects a target-binding molecule to an E3 ligase-recruiting molecule.[8][33][34][35][36]
Caption: Logical flow of PROTAC-mediated targeted protein degradation.
References
- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibody Drug Conjugates Bioanalysis - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. proteochem.com [proteochem.com]
- 15. store.sangon.com [store.sangon.com]
- 16. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 17. sciex.com [sciex.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. technosaurus.co.jp [technosaurus.co.jp]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 25. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 26. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 27. adcreview.com [adcreview.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 30. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 31. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
- 34. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. PROTAC Linkers | BroadPharm [broadpharm.com]
- 36. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to Bifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional linkers are indispensable tools in modern bioconjugation, serving as molecular bridges that covalently connect two or more molecules.[1] These reagents are fundamental to the development of advanced therapeutics such as antibody-drug conjugates (ADCs), diagnostic agents, and research probes.[2] The strategic selection of a linker is paramount, as its chemical properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the resulting bioconjugate.[3] This guide provides a comprehensive technical overview of the core principles of bifunctional linkers, their diverse chemistries, and practical guidance on their application in bioconjugation.
Core Concepts of Bifunctional Linkers
Bifunctional linkers possess two reactive functional groups, allowing for the covalent linkage of two different molecules.[4] The linker itself can be designed with various properties to control the distance, flexibility, and stability of the final conjugate. Key classifications of bifunctional linkers are based on the identity of their reactive ends and the nature of the spacer arm.
Homobifunctional vs. Heterobifunctional Linkers
-
Homobifunctional Linkers: These linkers have two identical reactive groups and are typically used in a single-step reaction to crosslink molecules with the same functional group.[][6] This can sometimes lead to undesirable polymerization or self-conjugation.[]
-
Heterobifunctional Linkers: Possessing two different reactive groups, these linkers enable sequential, controlled conjugation, minimizing unwanted side reactions.[][6] This two-step approach is particularly advantageous in the construction of complex bioconjugates like ADCs.[7]
Cleavable vs. Non-cleavable Linkers
The choice between a cleavable and non-cleavable linker is critical, especially in drug delivery applications, as it dictates the mechanism of payload release.[8][9]
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload upon encountering specific triggers within the target cell or tumor microenvironment.[10][11] This targeted release can enhance the therapeutic window and minimize off-target toxicity.[12][13]
-
Acid-Labile Linkers: Hydrazone-based linkers are a common example, designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[10]
-
Enzyme-Cleavable Linkers: Peptide-based linkers, such as those containing valine-citrulline, are cleaved by specific enzymes like cathepsin B, which are often overexpressed in tumor cells.[10]
-
Reducible Linkers: These linkers contain disulfide bonds that are cleaved by the high intracellular concentrations of reducing agents like glutathione.[13]
-
-
Non-cleavable Linkers: These linkers form a stable covalent bond and release the payload only after the complete degradation of the antibody or protein carrier within the lysosome.[10][11] This generally leads to higher stability in circulation and may reduce the "bystander effect," where the released payload affects neighboring, non-target cells.[11] Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a successful example of an ADC utilizing a non-cleavable thioether linker.[14]
Common Chemistries in Bioconjugation
The functionality of bifunctional linkers is defined by their reactive groups, which target specific functional groups on biomolecules.
Amine-Reactive Chemistries
Primary amines, found on lysine (B10760008) residues and the N-terminus of proteins, are common targets for bioconjugation.[15]
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.[6][16] This is a widely used chemistry for labeling proteins and antibodies.[17]
Sulfhydryl-Reactive Chemistries
The thiol group of cysteine residues provides a more specific target for conjugation due to its lower abundance compared to primary amines.
-
Maleimides: These groups react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[16][18] This chemistry is frequently employed in a two-step conjugation process using heterobifunctional linkers like SMCC.[19]
Carbodiimide Chemistry
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.[20] It is often used in conjunction with NHS or Sulfo-NHS to increase the efficiency of the reaction and create a more stable amine-reactive intermediate.[2][20]
"Click Chemistry"
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible.
-
Copper-Free Click Chemistry (SPAAC): Strain-promoted azide-alkyne cycloaddition is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for use in living systems.[][21] This chemistry involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097).[21]
Photoreactive Linkers
Photoreactive linkers are chemically inert until activated by UV light.[22] This allows for temporal control over the crosslinking reaction. Aryl azides are a common photoreactive group that, upon photolysis, form a highly reactive nitrene intermediate that can react with various functional groups.[22]
Data Presentation: Quantitative Properties of Bifunctional Linkers
The physical and chemical properties of bifunctional linkers are critical for the design of bioconjugates. The following tables summarize key quantitative data for a selection of common linkers.
Table 1: Spacer Arm Lengths of Common Bifunctional Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? |
| DSS (Disuccinimidyl suberate) | NHS ester, NHS ester | 11.4 | No |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester, Sulfo-NHS ester | 11.4 | No |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester, Sulfo-NHS ester | 12.0 | Yes (Disulfide) |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide (B117702) | 8.3 | No |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | No |
| BMH (Bismaleimidohexane) | Maleimide, Maleimide | 16.1 | No |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | 0 | No |
Data compiled from multiple sources.[23][24]
Table 2: In Vivo Stability of Selected ADC Linkers
| Linker Type | Example ADC | Species | Stability Metric | Reference |
| OHPAS (Ortho hydroxy-protected aryl sulfate) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies | [21][25] |
| VC-PABC (Val-Cit-p-aminobenzyloxycarbonyl) | ITC6104RO | Mouse | Unstable due to susceptibility to mouse carboxylesterase 1c | [21][25] |
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days) | [21] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days) | [21] |
| SMCC (Non-cleavable) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 10.4 days | [21] |
| EVCit (Glutamic acid–valine–citrulline) | anti-HER2-MMAF | Mouse | Almost no linker cleavage after 14-day incubation in plasma | [21][26] |
| VCit (Valine-citrulline) | anti-HER2-MMAF | Mouse | Lost >95% of conjugated payload after 14-day incubation in plasma | [21][26] |
Table 3: Comparison of Thiol-Reactive Chemistries
| Linker Chemistry | Reaction Conditions | Reaction Time | Efficiency | Stability of Conjugate |
| N-Alkyl Maleimide | pH 6.5-7.5, Room Temp | 1-2 hours | High (>90%) | Moderate (prone to retro-Michael addition) |
| N-Aryl Maleimide | pH 7.4, Room Temp | < 1 hour | High (>90%) | High (hydrolyzed ring prevents retro-Michael addition) |
| Vinyl Sulfone | pH 7-9, Room Temp | 2-4 hours | High (>90%) | High (irreversible thioether bond) |
| Thiol-yne (Click Chemistry) | Catalyst, Room Temp | 1-4 hours | Very High (>95%) | Very High (stable thioether linkage) |
Data compiled from Benchchem.[27]
Mandatory Visualizations
Bifunctional Linker Classification
Caption: Classification of bifunctional linkers.
Experimental Workflow for ADC Preparation using SMCC
Caption: Workflow for ADC preparation.
Signaling Pathway: Mechanism of Action of Trastuzumab Emtansine (T-DM1)
Caption: Mechanism of action of T-DM1.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. The following sections provide protocols for key experiments involving bifunctional linkers.
Protocol 1: Two-Step Protein-Protein Conjugation using EDC and Sulfo-NHS
This protocol describes the conjugation of two proteins by activating the carboxyl groups on the first protein and reacting them with the primary amines on the second.[2][20]
Materials:
-
Protein #1 (with accessible carboxyl groups)
-
Protein #2 (with accessible primary amines)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Protein #1: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Protein #1:
-
Add EDC to the Protein #1 solution to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Activated Protein #1:
-
Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted crosslinking of Protein #2.
-
-
Conjugation to Protein #2:
-
Immediately add the purified, activated Protein #1 to a solution of Protein #2 in Coupling Buffer. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
-
Final Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted proteins and byproducts.
-
Protocol 2: Antibody-Drug Conjugation using SMCC
This two-step protocol is widely used for the preparation of ADCs, where the SMCC linker first reacts with primary amines on the antibody, followed by conjugation to a thiol-containing drug.[19][23]
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Thiol-containing drug/payload
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Thiol-Reaction Buffer: PBS or HEPES buffer, pH 6.5-7.5, degassed
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Activation of Antibody with SMCC:
-
Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept below 10%.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of Activated Antibody:
-
Remove unreacted SMCC using a desalting column equilibrated with Thiol-Reaction Buffer.
-
-
Conjugation to Thiol-Containing Drug:
-
Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO).
-
Add the drug solution to the purified, maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the available maleimide groups is recommended.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Reagent to a final concentration of ~1 mM to quench unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Final Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug and aggregates.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using HIC, reversed-phase liquid chromatography (RPLC), or mass spectrometry.[][11][28]
-
Protocol 3: Copper-Free Click Chemistry (SPAAC) for Protein Labeling
This protocol describes the labeling of a protein containing an azide group with a DBCO-functionalized molecule.[]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (or other DBCO-functionalized molecule)
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Preparation of DBCO-Molecule (if starting with an NHS ester):
-
Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.
-
React with an amine-containing molecule of interest to form a stable DBCO-functionalized molecule. Purify as necessary.
-
-
SPAAC Reaction:
-
Mix the azide-modified protein with the DBCO-functionalized molecule in a suitable reaction buffer. A slight molar excess of the DBCO-reagent is often used.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove unreacted labeling reagent.
-
Characterization of Bioconjugates
Thorough characterization of the final bioconjugate is essential to ensure its quality and functionality.
-
Drug-to-Antibody Ratio (DAR): For ADCs, the DAR is a critical quality attribute that influences both efficacy and safety.[] It can be determined using:
-
Purity and Aggregation:
-
Confirmation of Conjugation:
-
Mass Spectrometry (MS): MS analysis of the intact conjugate, its subunits, or peptide fragments (peptide mapping) can confirm the site of conjugation and the identity of the linker-payload.[29]
-
Conclusion
Bifunctional linkers are a cornerstone of modern bioconjugation, enabling the precise construction of complex biomolecules with tailored properties. A thorough understanding of the different types of linkers, their reactive chemistries, and the quantitative aspects of the conjugation process is essential for the successful development of novel therapeutics, diagnostics, and research tools. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute effective bioconjugation strategies. Careful optimization of reaction conditions and rigorous characterization of the final product are paramount to achieving the desired performance and clinical success of these innovative biomolecular constructs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. rapidnovor.com [rapidnovor.com]
- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. benchchem.com [benchchem.com]
- 22. agilent.com [agilent.com]
- 23. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
- 25. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. waters.com [waters.com]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Amino-PEG3-C2-sulfonic acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Amino-PEG3-C2-sulfonic acid in bioconjugation. This versatile linker is particularly valuable in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over molecular properties is paramount.
Introduction
This compound is a heterobifunctional linker that incorporates a primary amine, a three-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal sulfonic acid group. This unique combination of functional moieties imparts desirable characteristics to bioconjugates, including enhanced water solubility and a flexible spacer arm. The primary amine serves as a reactive handle for conjugation to molecules containing carboxylic acids or activated esters, while the PEG chain and sulfonic acid group improve the pharmacokinetic profile of the final conjugate.[1]
The sulfonic acid group, being strongly acidic, is negatively charged at physiological pH, which can significantly increase the hydrophilicity of the conjugated molecule. This property is particularly advantageous for overcoming solubility challenges often encountered with hydrophobic drugs or protein ligands.[1] The PEG component further contributes to solubility, reduces immunogenicity, and provides a flexible spacer to mitigate steric hindrance between the conjugated molecules.[2]
Core Applications
The principal application of this compound is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] In a typical PROTAC structure, this linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.
Additionally, the hydrophilic nature of this linker makes it suitable for the development of other bioconjugates, such as ADCs, where maintaining the solubility and stability of the final product is critical for therapeutic efficacy.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of this compound to a target molecule containing a carboxylic acid. It is important to note that optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid on a target molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Target molecule with a carboxylic acid (e.g., a protein, peptide, or small molecule ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO immediately before use. A typical concentration is 10 mg/mL.
-
Dissolve the target molecule containing a carboxylic acid in the Activation Buffer.
-
Dissolve this compound in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
To the solution of the target molecule, add EDC and NHS (or Sulfo-NHS) in a 2:5 molar excess relative to the target molecule.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxylic acid group by forming an amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated target molecule solution. A molar excess of the linker (typically 5- to 20-fold) is recommended to drive the reaction to completion.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting bioconjugate using an appropriate method such as reverse-phase HPLC for small molecules or size-exclusion chromatography for proteins to remove excess linker and byproducts.
-
-
Characterization:
-
Characterize the purified conjugate using techniques such as LC-MS to confirm the molecular weight and purity. For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight.
-
Quantitative Data Presentation
The following table provides representative data for the characterization of a PROTAC synthesized using a hydrophilic PEG linker. While specific data for this compound is not publicly available, this table illustrates the type of quantitative information that should be obtained.
| Parameter | Result | Method |
| Purity | >95% | RP-HPLC |
| Molecular Weight (Expected) | 1050.2 g/mol | - |
| Molecular Weight (Observed) | 1050.5 g/mol | LC-MS (ESI+) |
| Yield | 65% | - |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a bioconjugate using this compound.
Caption: General workflow for bioconjugation using this compound.
PROTAC Mechanism of Action
The following diagram illustrates the mechanism of action for a PROTAC synthesized using a linker such as this compound.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
Application Notes and Protocols: Utilizing Amino-PEG3-C2-sulfonic acid in PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system (UPS).[1][2] A typical PROTAC molecule consists of three essential components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[1][2] Upon forming a ternary complex between the POI, the PROTAC, and the E3 ligase, the target protein is tagged with ubiquitin for subsequent degradation by the proteasome.[1][3]
The linker is a critical component that significantly influences a PROTAC's efficacy.[3][4] Far from being a simple spacer, the linker's length, rigidity, composition, and attachment points can dramatically affect the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[1][5]
Amino-PEG3-C2-sulfonic acid: A Hydrophilic Linker for PROTAC Synthesis
This compound is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in PROTAC design.[6][7][8] Its structure offers distinct advantages for developing effective protein degraders.
-
PEG Component : PEG linkers are widely used due to their ability to enhance the aqueous solubility and cell permeability of PROTACs, which are often large and lipophilic molecules.[1][4][9] The flexible nature of the PEG chain can also be crucial for allowing the optimal orientation of the POI and E3 ligase to form a productive ternary complex.[5]
-
Terminal Amino Group : The primary amine (-NH2) serves as a versatile reactive handle for conjugation. It can readily form stable amide bonds with carboxylic acids or activated esters (e.g., NHS esters) present on either the POI ligand or the E3 ligase ligand.[10][11][12]
-
Sulfonic Acid Group : The sulfonic acid (-SO3H) moiety is a strong acid that is typically ionized at physiological pH. Its primary role is to significantly increase the hydrophilicity and overall water solubility of the final PROTAC molecule.[10] This can improve the compound's pharmacokinetic properties and prevent aggregation.[1]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C8H19NO6S | [8][12] |
| Molecular Weight | 257.30 g/mol | [8][12] |
| Appearance | Varies (Typically solid) | N/A |
| Storage Conditions | -20°C for long-term storage | [6][8] |
| Key Functional Groups | Primary Amine, PEG Linker, Sulfonic Acid | [10][13] |
| Primary Application | Hydrophilic, PEG-based PROTAC Linker | [6][7][8] |
Experimental Protocols and Workflows
The following section provides a generalized protocol for incorporating this compound into a PROTAC molecule via amide bond formation. This protocol assumes the coupling partner (either the POI ligand or E3 ligase ligand) possesses a carboxylic acid functional group.
Visualized PROTAC Mechanism of Action
The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
Caption: The PROTAC-mediated protein degradation cycle.
Protocol: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of the amino group on this compound with a carboxylic acid on a POI ligand. The resulting intermediate can then be further reacted with an E3 ligase ligand.
Materials:
-
POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)
-
This compound[6]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar coupling reagent
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC system for purification
-
LC-MS (Liquid Chromatography-Mass Spectrometry) for analysis
-
NMR (Nuclear Magnetic Resonance) spectrometer for characterization
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a PROTAC intermediate.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Dissolution: In a round-bottom flask, dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Activation: To the solution from step 2, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.2 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by LC-MS until the starting material (POI-ligand-COOH) is consumed. This can take anywhere from 2 to 24 hours.
-
Quenching: Once the reaction is complete, quench by adding a small amount of water.
-
Purification: Remove the DMF under reduced pressure. The crude residue can then be purified using reverse-phase preparative HPLC to isolate the desired POI-linker intermediate.
-
Characterization: Confirm the identity and purity of the synthesized intermediate using LC-MS to verify the mass and NMR spectroscopy to confirm the structure.
This POI-linker intermediate, now equipped with a terminal sulfonic acid, can be carried forward to the next coupling step with the E3 ligase ligand to complete the PROTAC synthesis.
Conclusion and Best Practices
This compound is a valuable tool in the PROTAC designer's toolbox. Its PEG structure provides flexibility and improves solubility, while the sulfonic acid group further enhances hydrophilicity, a key factor in overcoming the poor pharmacokinetic profiles often associated with large PROTAC molecules.[1][5][9] The terminal amine allows for straightforward and well-established coupling chemistries. When designing a synthetic route, careful monitoring of the reaction progress and rigorous purification are essential to ensure the final PROTAC is of high purity for biological evaluation. The choice of which fragment (POI or E3 ligand) to attach to the linker first should be determined by the overall synthetic strategy and the stability of the respective molecules.
References
- 1. precisepeg.com [precisepeg.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [cnreagent.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Amino-PEG3-sulfonic acid HCl salt, CAS 1817735-43-5 | AxisPharm [axispharm.com]
- 11. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 12. medkoo.com [medkoo.com]
- 13. Amino-PEG3-sulfonic acid HCl salt,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
Application Notes and Protocols for the Reaction of Amino-PEG3-C2-sulfonic acid with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the conjugation of Amino-PEG3-C2-sulfonic acid with N-hydroxysuccinimide (NHS) esters. This reaction is a fundamental bioconjugation technique used to link molecules for various applications in research, diagnostics, and drug development.
Introduction
The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is a widely used method for covalently labeling molecules with primary amines, such as proteins, peptides, and modified nucleic acids.[1][2][][] this compound is a heterobifunctional linker containing a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a sulfonic acid group. The primary amine allows for efficient conjugation to NHS esters, while the PEG spacer enhances solubility and reduces non-specific binding.[5][6] The sulfonic acid group introduces a negative charge, which can be beneficial for modulating the physicochemical properties of the final conjugate.
The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine of this compound attacks the carbonyl carbon of the NHS ester.[] This results in the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[]
Applications of the Conjugate:
-
Bioconjugation: The resulting conjugate can be used to attach molecules to proteins, antibodies, or other biomolecules for applications such as immunoassays and imaging probes.[][]
-
PROTACs: As a PEG-based linker, this compound can be incorporated into the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[5][7]
-
Surface Modification: The conjugate can be used to modify surfaces to enhance biocompatibility and reduce non-specific interactions.[]
Reaction Mechanism and Experimental Workflow
The overall reaction and a typical experimental workflow are depicted below.
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a generic NHS ester.
Materials and Reagents
-
This compound
-
NHS ester of the molecule to be conjugated
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5. (Note: Avoid buffers containing primary amines like Tris or glycine (B1666218) in the reaction step as they will compete with the reaction.[2][8][9])
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5
-
Solvent for NHS Ester: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[2]
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column, or desalting spin columns)
Reagent Preparation
-
This compound Solution: Prepare a 10 mM stock solution of this compound in the Reaction Buffer.
-
NHS Ester Solution: Immediately before use, prepare a 10-100 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[9] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[9] Do not prepare stock solutions for long-term storage.[9]
Reaction Procedure
-
In a reaction tube, add the desired amount of the molecule to be labeled (if it's a protein or other large molecule) dissolved in the Reaction Buffer.
-
Add the this compound solution to the reaction tube. The molar ratio will depend on the specific application and the number of available primary amines on the target molecule.
-
Add the freshly prepared NHS ester solution to the reaction mixture. A 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule is typically recommended.[10] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[10]
-
Gently mix the reaction solution and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[10] Longer incubation times may be necessary depending on the reactivity of the specific NHS ester and the amine.[11]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[12] Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
Purification of the Conjugate
Remove unreacted reagents and byproducts from the final conjugate using a suitable purification method:
-
Dialysis: For large molecules like proteins, dialyze the reaction mixture against an appropriate buffer (e.g., PBS) using a dialysis cassette with a suitable molecular weight cutoff.
-
Size-Exclusion Chromatography (SEC): Separate the conjugate from smaller, unreacted molecules based on size.
-
Desalting Columns: Quickly remove salts and small molecules.
Analysis and Storage
The success of the conjugation can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11] The purified conjugate should be stored under conditions that are optimal for the stability of the labeled molecule. For many protein conjugates, storage at 4°C or frozen at -20°C or -80°C is recommended.[5]
Data Presentation: Reaction Parameters
The optimal conditions for the reaction can vary depending on the specific reactants. The following table summarizes the key parameters and their generally accepted ranges for successful conjugation.
| Parameter | Typical Range | Notes |
| pH | 7.2 - 8.5 | The reaction is pH-dependent; lower pH protonates the amine, while higher pH increases NHS ester hydrolysis.[2][] The optimal pH is often around 8.3-8.5.[2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and minimize degradation of sensitive molecules.[][8] |
| Reaction Time | 30 minutes to several hours | Can be extended to overnight at 4°C.[8][11] Reaction progress should be monitored if possible. |
| Molar Ratio (NHS Ester:Amine) | 1:1 to 20:1 | A molar excess of the NHS ester is often used to drive the reaction to completion.[10][11] The optimal ratio should be determined empirically. |
| Solvent | Aqueous buffer with minimal organic solvent | NHS esters are often dissolved in a small amount of DMSO or DMF before adding to the aqueous reaction buffer.[2] |
Troubleshooting
-
Low Conjugation Efficiency:
-
Check pH: Ensure the reaction buffer is within the optimal pH range.
-
Increase Molar Ratio: Use a higher molar excess of the NHS ester.
-
Check Reagent Quality: Ensure the NHS ester has not hydrolyzed due to moisture. Use fresh, anhydrous DMSO or DMF.
-
-
Precipitation of Reactants:
-
Reduce Reactant Concentration: High concentrations of reactants may lead to precipitation.
-
Optimize Solvent: Ensure the amount of organic solvent is not too high.
-
-
Non-specific Reactions:
-
While NHS esters are highly selective for primary amines, side reactions with other nucleophilic groups like tyrosines, serines, and threonines can occur, especially at higher pH.[13] Keeping the pH below 9.0 can minimize these side reactions.
-
References
- 1. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. neb.com [neb.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Amino-PEG3-C2-sulfonic acid to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent modification of proteins with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely utilized strategy in drug development and research to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, reduce immunogenicity, and improve stability.[1][2][3] Amino-PEG3-C2-sulfonic acid is a heterobifunctional linker that offers distinct advantages for protein conjugation. It possesses a primary amine for covalent attachment to proteins and a sulfonic acid group that imparts high water solubility to the linker and the resulting conjugate.[4][5][6]
These application notes provide a detailed protocol for the conjugation of this compound to a target protein, as well as methods for the purification and characterization of the resulting conjugate. The primary application discussed is the use of this linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[7][8]
Key Applications
-
PROTAC Synthesis: The amino group can be conjugated to a protein of interest, while the sulfonic acid end can be modified to attach a ligand for an E3 ubiquitin ligase, forming a PROTAC that directs the target protein for degradation.[7][8]
-
Improving Protein Solubility: The hydrophilic nature of the PEG chain and the presence of the sulfonic acid group can significantly enhance the aqueous solubility of the conjugated protein.[4][5]
-
Surface Modification: This linker can be used to modify surfaces, such as nanoparticles, to improve their biocompatibility and reduce non-specific protein binding.
Experimental Protocols
Activation of this compound with an NHS Ester
To conjugate this compound to a protein, its primary amine must be reacted with an amine-reactive functional group on the protein. A common and efficient method is to target the primary amines on lysine (B10760008) residues or the N-terminus of the protein using an N-hydroxysuccinimide (NHS) ester.[9][10][11][12] This protocol first describes the activation of a carboxyl group (which would be on a molecule to be linked to the protein via the PEG linker) with EDC and NHS, followed by the reaction of the resulting NHS ester with the amino group of the PEG linker. However, for direct conjugation of the amino-PEG linker to the protein's carboxyl groups, a similar EDC/NHS chemistry would be used in reverse. For conjugating the amino group of the PEG linker to the protein's amines, the protein would first need to be functionalized with an NHS ester. The following is a general protocol for NHS ester-based conjugation to protein amines.
Materials:
-
Protein of interest
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or desalting columns
Procedure:
-
Protein Preparation:
-
Preparation of NHS-activated Protein (if necessary):
-
This step is required if the aim is to conjugate the amino group of the PEG linker to carboxyl groups on the protein. For reacting the amino group of the PEG linker with amines on the protein, one would typically use a heterobifunctional crosslinker. The following steps assume the use of a generic NHS-ester activation of a carboxyl group which then reacts with an amine.
-
-
Preparation of Activated this compound:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO to a concentration of 100 mM.
-
To activate the carboxyl group of a molecule to be attached to the PEG linker, mix the carboxyl-containing molecule, EDC, and NHS at a molar ratio of 1:1.5:1.2 in an anhydrous solvent.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated NHS-ester solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized, but a starting point of 10:1 to 50:1 is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification of the PEGylated Protein
After the conjugation reaction, it is essential to remove unreacted PEG linker, byproducts, and any unconjugated protein. Several chromatographic techniques can be employed for purification.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and other small molecules.[13]
-
Ion Exchange Chromatography (IEX): The introduction of the negatively charged sulfonic acid group will alter the protein's isoelectric point. This change in charge can be exploited to separate the PEGylated protein from the unconjugated protein using IEX.
-
Dialysis: Dialysis can be used to remove small molecule impurities, but it may not be efficient in removing unconjugated protein.
Illustrative Purification Parameters:
| Parameter | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) |
| Stationary Phase | Superdex 200 or similar | Q Sepharose (Anion Exchange) or SP Sepharose (Cation Exchange) |
| Mobile Phase | PBS or similar physiological buffer | Buffer A: 20 mM Tris, pH 8.0; Buffer B: 20 mM Tris, 1 M NaCl, pH 8.0 |
| Elution | Isocratic | Gradient elution from 0% to 100% Buffer B |
| Detection | UV at 280 nm | UV at 280 nm |
Characterization of the PEGylated Protein
The final conjugate should be thoroughly characterized to determine the degree of PEGylation and confirm its identity and purity.
-
SDS-PAGE: A noticeable increase in the apparent molecular weight of the PEGylated protein compared to the unconjugated protein should be observed.
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS can be used to determine the exact mass of the conjugate and calculate the number of PEG linkers attached per protein molecule.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.
Representative Characterization Data:
| Analytical Technique | Unconjugated Protein | PEGylated Protein |
| Apparent MW (SDS-PAGE) | 50 kDa | 55-60 kDa (for a single PEG addition) |
| Mass (ESI-MS) | 50,000 Da | 50,257 Da (for a single PEG addition) |
| Elution Time (SEC-HPLC) | 15.2 min | 14.1 min |
| pI (IEF) | 6.5 | 6.2 |
Visualizations
Experimental Workflow
Caption: Workflow for protein conjugation with this compound.
PROTAC-Mediated Protein Degradation Pathway
Caption: Ubiquitin-proteasome pathway for PROTAC-induced protein degradation.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 6. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [cnreagent.com]
- 9. broadpharm.com [broadpharm.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Amino-PEG3-C2-sulfonic acid in Antibody-Drug Conjugate (ADC) Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Amino-PEG3-C2-sulfonic acid is a hydrophilic, non-cleavable linker designed to enhance the properties of ADCs.
This document provides detailed application notes and protocols for the utilization of this compound in the construction and evaluation of ADCs. The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer (PEG3) and a sulfonic acid group is intended to improve the aqueous solubility of the ADC, reduce aggregation, and potentially lead to more favorable pharmacokinetic profiles.[1][2][3]
Properties and Advantages of this compound Linker
The unique structure of this compound offers several advantages in ADC design:
-
Enhanced Hydrophilicity: The PEG3 and sulfonic acid moieties significantly increase the water solubility of the linker and, consequently, the entire ADC.[2][4][5] This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation issues that often plague ADC manufacturing and formulation.[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature of the linker can lead to a more favorable pharmacokinetic profile.[6][7] By forming a hydration shell, PEG linkers can increase the hydrodynamic volume of the ADC, potentially reducing renal clearance and extending its plasma half-life.[1]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe choice for clinical applications.[3]
-
Defined Length: As a discrete molecule, this compound provides a homogenous and well-defined spacer between the antibody and the payload, contributing to the production of more consistent and well-characterized ADCs.[1]
Experimental Protocols
The following protocols provide a general framework for the construction and evaluation of ADCs using the this compound linker. Optimization of specific reaction conditions (e.g., molar ratios, incubation times, and buffer compositions) is recommended for each specific antibody, payload, and their combination.
Protocol 1: Drug-Linker Synthesis
This protocol describes the conjugation of the this compound linker to a cytotoxic payload containing a carboxylic acid group.
Materials:
-
Cytotoxic payload with a carboxylic acid functional group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of the Payload's Carboxylic Acid:
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS or HOBt and 1.1 equivalents of DCC or HATU.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Conjugation to this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add the solution of the activated payload to the this compound solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
-
Purification of the Drug-Linker Construct:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the pure drug-linker conjugate.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Protocol 2: Antibody-Drug Conjugation (via Lysine (B10760008) Residues)
This protocol outlines the conjugation of the purified drug-linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Activated Drug-Linker construct (e.g., NHS ester)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))[8]
Procedure:
-
Preparation of the Antibody:
-
Buffer exchange the mAb into the reaction buffer (PBS, pH 8.0-8.5) to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the activated drug-linker in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the desired molar excess of the activated drug-linker to the antibody solution while gently vortexing. The optimal molar ratio will need to be determined empirically but typically ranges from 5 to 20 equivalents.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to cap any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by SEC or TFF.[8][]
-
Elute the ADC in a formulation buffer suitable for storage (e.g., PBS with 5% trehalose).
-
Protocol 3: Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) or LC-MS analysis.
-
Purpose: To determine the average number of drug-linker molecules conjugated to each antibody. HIC can also provide information on the distribution of different drug-loaded species.[][10]
-
-
Aggregation Analysis:
-
Purity Analysis:
-
Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) under reducing and non-reducing conditions.
-
Purpose: To assess the integrity of the antibody and confirm the covalent attachment of the drug-linker.
-
-
Antigen Binding Affinity:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).
-
Purpose: To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
-
In Vitro Cytotoxicity Assay:
Data Presentation
The following tables summarize expected trends and provide a template for presenting quantitative data from ADC characterization and evaluation experiments.
Table 1: Physicochemical Characterization of ADCs
| ADC Construct | Average DAR (HIC/LC-MS) | % Monomer (SEC) | Antigen Binding (KD, nM) |
| Unconjugated mAb | 0 | >99% | Value |
| ADC with Linker X | Value | Value | Value |
| ADC with this compound | Expected: 2-4 | Expected: >95% | Expected: Similar to unconjugated mAb |
Table 2: In Vitro Cytotoxicity
| Cell Line | Antigen Expression | ADC Construct | IC50 (nM) |
| Cell Line A | Positive | ADC with Linker X | Value |
| ADC with this compound | Expected: Potent activity | ||
| Unconjugated mAb | No significant activity | ||
| Free Payload | Value | ||
| Cell Line B | Negative | ADC with Linker X | No significant activity |
| ADC with this compound | Expected: Minimal activity |
Table 3: In Vivo Efficacy in Xenograft Models
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | Value |
| Unconjugated mAb | Value | Value | Value |
| ADC with Linker X | Value | Value | Value |
| ADC with this compound | Value | Expected: Significant inhibition | Expected: Well-tolerated |
Visualizations
Experimental Workflow for ADC Construction and Characterization
Caption: General workflow for ADC construction and evaluation.
Proposed Mechanism of Action for an ADC with a Non-Cleavable Linker
References
- 1. purepeg.com [purepeg.com]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amino-PEG3-C2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-sulfonic acid is a heterobifunctional linker molecule designed for applications in bioconjugation, drug delivery, and diagnostics.[1][2] Its structure combines three key components:
-
Primary Amine (-NH₂): A highly versatile functional group that readily reacts with electrophiles such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes, enabling covalent attachment to proteins, peptides, or other molecules.[3]
-
PEG3 Linker (-[OCH₂CH₂]₃-): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances water solubility, reduces aggregation, improves pharmacokinetic properties, and provides a flexible connection between conjugated molecules.[4][5][6]
-
Sulfonic Acid (-SO₃H): A strong acid that is deprotonated to form a negatively charged sulfonate group (-SO₃⁻) at physiological pH. This feature dramatically increases the water solubility of the linker and any molecule it is attached to.
This unique combination makes it an ideal reagent for modifying small molecule drugs, peptides, or probes to improve their aqueous solubility and enable subsequent conjugation to biomolecules. It is particularly valuable in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2][][8]
Physicochemical and Reactivity Data
The properties of this compound make it suitable for a range of biochemical applications.
| Property | Value / Description | Reference / Rationale |
| Molecular Formula | C₈H₁₉NO₆S | [9] |
| Molecular Weight | 257.3 g/mol | [9] |
| Appearance | Typically a solid or oil | Based on similar PEG compounds |
| Solubility | Highly soluble in water and polar organic solvents (e.g., DMSO, DMF) | Due to the hydrophilic PEG chain and ionic sulfonic acid group.[6] |
| Amine Reactivity | Nucleophilic primary amine reacts with activated esters (e.g., NHS esters), carboxylic acids (with activators), and other electrophiles.[10] Optimal reaction pH is typically 7.0-9.0.[11][12] | |
| Sulfonic Acid pKa | < 2 (Strongly acidic) | General property of sulfonic acids.[13] It remains deprotonated (-SO₃⁻) over a wide pH range. |
| Sulfonic Acid Reactivity | Generally non-reactive under standard bioconjugation conditions.[14] Can be converted to a more reactive sulfonyl chloride using reagents like thionyl chloride (SOCl₂), but this is a harsh condition not suitable for most biological molecules.[15] |
Key Applications
The bifunctional nature of this linker allows for a variety of strategic applications in research and drug development:
-
Improving Drug Solubility: Small molecule drugs with poor water solubility can be covalently linked to the amine group, while the sulfonic acid moiety imparts high aqueous solubility, making them easier to formulate and administer.[6][16]
-
Development of Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The PEG component helps to improve the overall properties of the ADC.[6][]
-
PROTAC Synthesis: It serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[2][8][17]
-
Surface Modification: The amine group can be used to attach the linker to surfaces (e.g., nanoparticles, beads, microplates), introducing a hydrophilic and negatively charged layer to reduce non-specific binding.
-
Diagnostic and Imaging Probes: Fluorescent dyes or other labels containing an NHS ester can be attached to the amine group. The resulting probe benefits from enhanced water solubility.[4]
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester
This protocol describes a general method for reacting the primary amine of the linker with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye, biotin, or crosslinker). The reaction forms a stable amide bond.[18]
Materials:
-
This compound
-
NHS ester-activated molecule of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[19] (Avoid buffers containing primary amines like Tris).[12]
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine.
-
Purification system (e.g., HPLC, gel filtration/desalting column).
Procedure:
-
Prepare Reactants:
-
Dissolve the this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM). The NHS ester moiety readily hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.[12]
-
-
Conjugation Reaction:
-
Add a 1.1 to 5-fold molar excess of the dissolved NHS ester solution to the this compound solution while gently vortexing. The final concentration of organic solvent should ideally not exceed 10% of the total reaction volume.[12]
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[19] Protect from light if using a fluorescent dye.
-
-
Quench Reaction (Optional):
-
Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate from excess reagents and reaction byproducts using an appropriate method. For small molecule conjugates, reverse-phase HPLC is often suitable. For larger biomolecule conjugates, a desalting column (e.g., Glen Gel-Pak™) or dialysis is effective.[18]
-
-
Analysis and Storage:
-
Confirm the successful conjugation using analytical techniques such as LC-MS to verify the mass of the final product.
-
Store the purified conjugate under conditions appropriate for its stability, often lyophilized or frozen in solution at -20°C or -80°C.[2]
-
Representative Reaction Parameters for NHS Ester Coupling
The following table provides typical starting conditions for the conjugation reaction. Optimization may be required depending on the specific reactants.
| Parameter | Recommended Value | Notes |
| pH | 8.3 - 8.5 | Optimal for amine reactivity while minimizing NHS ester hydrolysis.[3][19] |
| Molar Ratio | 1.1:1 to 5:1 (NHS Ester : Amine) | A slight excess of the NHS ester drives the reaction to completion.[18] |
| Temperature | Room Temperature (~25°C) | Balances reaction rate and stability of reactants. |
| Reaction Time | 1 - 4 hours | Monitor by LC-MS or TLC to determine completion.[11][20] |
| Solvent | Aqueous buffer (e.g., Phosphate, Bicarbonate) with <10% DMSO/DMF | Ensures solubility of reactants while maintaining protein/biomolecule stability.[12] |
| Typical Yield | > 80% | Yields are dependent on the specific substrates and purification method. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for conjugating this compound to an NHS ester.
Conceptual Application in Drug Conjugation
Caption: Conceptual diagram of a hydrophobic drug linked to the linker.
References
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. purepeg.com [purepeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound [cnreagent.com]
- 10. Amino-PEG3-sulfonic acid HCl salt,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 17. xcessbio.com [xcessbio.com]
- 18. glenresearch.com [glenresearch.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes and Protocols for Amino-PEG3-C2-sulfonic acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-sulfonic acid is a heterobifunctional linker designed for the development of advanced targeted drug delivery systems, including antibody-drug conjugates (ADCs) and other bioconjugates. This linker possesses a terminal primary amine for conjugation to a payload (e.g., a cytotoxic drug) and a sulfonic acid group, which imparts beneficial physicochemical properties. The discrete polyethylene (B3416737) glycol (PEG) spacer (PEG3) enhances water solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting conjugate.[1][2][3] The sulfonic acid moiety further increases the hydrophilicity of the linker, which can be crucial for preventing aggregation, especially with hydrophobic drug payloads.[4][5]
These application notes provide an overview of the utility of this compound in targeted drug delivery, along with detailed protocols for its conjugation and characterization.
Features and Benefits
-
Enhanced Solubility: The combination of a PEG spacer and a sulfonic acid group significantly increases the aqueous solubility of the linker and the resulting drug conjugate.[3][5] This is particularly advantageous when working with highly hydrophobic cytotoxic agents.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biotherapeutics by reducing renal clearance and protecting against proteolytic degradation.[2][6]
-
Reduced Immunogenicity: The PEG chain can shield the drug conjugate from the host immune system, thereby reducing its immunogenic potential.[1][3]
-
Versatile Conjugation Chemistry: The primary amine allows for robust and efficient conjugation to a variety of functional groups on payload molecules, such as activated carboxylic acids (e.g., NHS esters), to form stable amide bonds.[7][8]
Applications
-
Antibody-Drug Conjugates (ADCs): this compound is an ideal linker for attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand and an E3 ligase-binding ligand.[1][9]
-
Targeted Delivery of Small Molecules: The linker can be used to conjugate small molecule drugs to other targeting moieties, such as peptides or aptamers.
Data Presentation
The following tables present hypothetical yet representative data for an antibody-drug conjugate (ADC-X) synthesized using the this compound linker.
Table 1: Conjugation Efficiency and Characterization of ADC-X
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Conjugation Efficiency | >95% | SDS-PAGE Analysis |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |
| Aggregation Level | <1.5% | SEC |
Table 2: In Vitro Stability of ADC-X
| Condition | Time (days) | % Intact ADC Remaining | Method |
| Human Plasma at 37°C | 1 | 98.2 | ELISA |
| 3 | 95.5 | ELISA | |
| 7 | 91.3 | ELISA | |
| PBS (pH 7.4) at 37°C | 7 | 99.1 | HIC-HPLC |
Table 3: In Vitro Cytotoxicity of ADC-X against Target-Positive (Cancer) and Target-Negative (Normal) Cell Lines
| Cell Line | Target Expression | IC50 (nM) |
| Cancer Cell Line A | High | 0.85 |
| Cancer Cell Line B | Medium | 5.2 |
| Normal Cell Line C | Negative | >1000 |
Experimental Protocols
Protocol 1: Activation of Drug Payload and Conjugation to this compound
This protocol describes the activation of a carboxylic acid-containing drug payload to an N-hydroxysuccinimide (NHS) ester and its subsequent conjugation to the linker.
Materials:
-
Drug payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Drug Activation:
-
Dissolve the drug payload (1 eq.) in anhydrous DCM.
-
Add NHS (1.2 eq.) and DCC (or EDC) (1.2 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the crude NHS-activated drug.
-
-
Conjugation to Linker:
-
Dissolve the NHS-activated drug (1 eq.) in anhydrous DMF.
-
Dissolve this compound (1.1 eq.) in anhydrous DMF with TEA (2 eq.).
-
Add the linker solution to the activated drug solution dropwise.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Characterize the final product by Mass Spectrometry and NMR.
-
Protocol 2: Conjugation of Drug-Linker to a Monoclonal Antibody
This protocol outlines the conjugation of the purified drug-linker construct to a monoclonal antibody via amide bond formation with lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Drug-Amino-PEG3-C2-sulfonic acid conjugate
-
EDC and NHS
-
Reaction Buffer: Borate buffer (50 mM, pH 8.5)
-
Quenching Buffer: Tris buffer (50 mM, pH 8.0)
-
Size Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer (Borate buffer, pH 8.5) to a final concentration of 5-10 mg/mL.
-
-
Activation of Drug-Linker:
-
The sulfonic acid group of the drug-linker conjugate can be activated, however, for this protocol, we will assume the drug is conjugated to the amine of the linker and the antibody's lysines will be targeted.
-
-
Conjugation Reaction:
-
Dissolve the Drug-Amino-PEG3-C2-sulfonic acid conjugate in DMF or DMSO.
-
Activate the antibody's lysine residues by adding a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the antibody solution. Incubate for 15 minutes at room temperature.
-
Add the dissolved drug-linker conjugate to the activated antibody solution. A typical molar ratio of drug-linker to antibody is 5:1 to 10:1 to achieve a DAR of ~4.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20 mM to stop the reaction. Incubate for 15 minutes.
-
-
Purification:
-
Purify the resulting ADC by SEC to remove unconjugated drug-linker and other reagents.
-
Buffer exchange the purified ADC into a formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the DAR using HIC-HPLC.
-
Assess purity and aggregation using SEC.
-
Confirm conjugation using SDS-PAGE.
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: ADC mechanism of action signaling pathway.
Caption: Linker structure-function relationship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Characterization of Amino-PEG3-C2-sulfonic acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques used for the characterization of bioconjugates synthesized with the Amino-PEG3-C2-sulfonic acid linker. This versatile linker is increasingly utilized in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), due to its defined length, hydrophilicity, and the presence of a terminal sulfonic acid group which can influence solubility and pharmacokinetic properties.[1][2] Robust analytical methodologies are critical for ensuring the quality, consistency, and efficacy of these complex biomolecules.
This document outlines detailed protocols for the primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). Additionally, it provides a framework for assessing the stability of the resulting conjugates.
Structural Elucidation and Purity Assessment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural confirmation and purity assessment of this compound and its conjugates. Both ¹H and ¹³C NMR are instrumental in verifying the integrity of the linker and the successful conjugation to biomolecules.
Quantitative Data Summary: NMR Spectroscopy
| Parameter | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Notes |
| PEG Chain Protons (-O-CH₂-CH₂-O-) | ~3.6 | ~70 | Broad singlet in ¹H NMR characteristic of the repeating ethylene (B1197577) glycol units. |
| Amino Group Protons (-CH₂-NH₂) | ~2.9 - 3.2 | ~40 | Chemical shift is dependent on solvent and pH. |
| Sulfonic Acid Adjacent Protons (-CH₂-SO₃H) | ~2.8 - 3.1 | ~50 | Chemical shift can be influenced by the counter-ion and solvent. |
| Conjugation Site Protons | Variable | Variable | Significant shifts are expected for protons at or near the site of conjugation, providing evidence of a successful reaction. |
Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and the nature of the conjugated molecule. It is recommended to run a spectrum of the unconjugated linker as a reference.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the sample through a glass wool plug into a clean NMR tube.
-
-
Instrument Parameters (300-500 MHz NMR Spectrometer):
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 25°C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the characteristic peaks of the PEG linker and the conjugated biomolecule.
-
The ratio of the integrals can be used to determine the degree of substitution or drug-to-antibody ratio (DAR).
-
Compare the spectrum to that of the starting materials to confirm the disappearance of reactant signals and the appearance of new signals corresponding to the conjugate.
-
Molecular Weight Determination and Heterogeneity Analysis by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for the characterization of bioconjugates, providing accurate molecular weight determination and assessment of sample heterogeneity, such as the distribution of drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs).
Quantitative Data Summary: LC-MS Analysis
| Analytical Parameter | Typical Value/Range | Method |
| Mass Accuracy | < 10 ppm | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) |
| Observed Mass of Linker | 257.30 Da (as free acid) | ESI-MS |
| Expected Mass Shift upon Conjugation | Mass of Linker + Mass of Biomolecule - Mass of Leaving Group | Calculated based on reaction chemistry |
| Drug-to-Antibody Ratio (DAR) Distribution | e.g., DAR0, DAR2, DAR4, etc. | Deconvolution of intact mass spectrum |
Experimental Protocol: Intact Mass Analysis by LC-MS
-
Sample Preparation:
-
Desalt the conjugate sample using a suitable method (e.g., size-exclusion chromatography, buffer exchange spin columns) to remove non-volatile salts that can interfere with ionization.
-
Reconstitute the desalted sample in a solvent compatible with reverse-phase chromatography (e.g., 0.1% formic acid in water/acetonitrile).
-
The final concentration should be in the range of 0.1-1 mg/mL.
-
-
LC-MS System and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: Reversed-phase column suitable for proteins (e.g., C4, C8).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient: A shallow gradient optimized to elute the conjugate (e.g., 20-80% B over 15 minutes).
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40-60°C.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: A wide range to encompass the expected m/z values of the multiply charged ions of the conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact conjugate.
-
Compare the observed mass with the theoretical mass to confirm the identity of the conjugate.
-
For heterogeneous samples like ADCs, analyze the deconvoluted spectrum to determine the distribution of different species (e.g., different DAR values).
-
Purity and Stability Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound conjugates and for monitoring their stability over time. Different HPLC modes can be employed depending on the properties of the conjugate.
Quantitative Data Summary: HPLC Analysis
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Size-Exclusion Chromatography |
| Typical Retention Time | Dependent on hydrophobicity | Dependent on hydrodynamic radius |
| Purity Assessment | >95% (by peak area integration) | >98% (monomer content) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~5 µg/mL |
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Prepare the sample in the initial mobile phase at a concentration of approximately 0.5-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: An appropriate gradient to separate the conjugate from impurities (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV absorbance at a suitable wavelength (e.g., 220 nm for peptide bonds, or a wavelength specific to a chromophore in the conjugate).
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the conjugate as the percentage of the main peak area relative to the total peak area.
-
Monitor for the appearance of new peaks over time in stability studies, which may indicate degradation.
-
Linker and Conjugate Stability Assessment
The stability of the linker and the overall conjugate is a critical parameter, especially for in vivo applications. Stability studies are typically performed in relevant biological matrices and under stressed conditions.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Sample Preparation:
-
Spike the this compound conjugate into fresh plasma (e.g., human, mouse) to a final concentration of 1-10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the incubation mixture.
-
-
Sample Quenching and Processing:
-
Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
Analysis by LC-MS/MS:
-
Develop a sensitive and specific LC-MS/MS method to quantify the intact conjugate and any potential degradation products.
-
Monitor the disappearance of the parent conjugate over time.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact conjugate against time.
-
Determine the half-life (t₁/₂) of the conjugate in plasma.
-
Visualizations
Caption: General experimental workflow for the synthesis and analysis of bioconjugates.
Caption: PROTAC-mediated protein degradation pathway.
References
purification of Amino-PEG3-C2-sulfonic acid products
An Application Note on the Purification of Amino-PEG3-C2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of this compound, a bifunctional, zwitterionic PEG linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Due to its zwitterionic nature, possessing both a primary amine and a strongly acidic sulfonic acid group, a multi-step purification strategy utilizing ion-exchange chromatography (IEX) is highly effective.[4][5] This document outlines a two-step IEX process—cation exchange followed by anion exchange—to effectively remove common synthesis-related impurities. Protocols for analytical validation using High-Performance Liquid Chromatography (HPLC) are also discussed.
Introduction
This compound is a hydrophilic linker critical for the development of targeted therapeutics like PROTACs and antibody-drug conjugates (ADCs).[1][6] The purity of this linker is paramount, as impurities can lead to undesired side-reactions, impact the efficacy of the final conjugate, and complicate downstream analysis. The molecule's structure, featuring a basic amino group (pKa ≈ 9-10) and a sulfonic acid group (pKa < 2), means it exists as a zwitterion over a broad pH range.[4][5]
This characteristic dictates the purification strategy. By manipulating the pH of the mobile phase, the net charge of the molecule can be controlled, allowing for selective binding and elution from ion-exchange resins.[5] This note describes a robust purification workflow that first captures the positively charged molecule on a strong cation exchanger at low pH to remove anionic and neutral impurities, followed by capture on a strong anion exchanger at a neutral pH to remove cationic impurities.
Potential Impurities
During the synthesis of this compound, several impurities may arise, including:
-
Unreacted starting materials.
-
Incompletely functionalized PEG chains.
-
Salts from synthesis and workup steps (e.g., NaCl, trifluoroacetate (B77799) salts).
-
By-products from side reactions.
An effective purification strategy must be able to separate the target molecule from these structurally similar and dissimilar contaminants.
Purification Strategy and Results
The core of the purification is a sequential ion-exchange chromatography process.
-
Step 1: Strong Cation Exchange Chromatography (SCX). At a pH of 2.5, the sulfonic acid group is partially protonated but still largely anionic, while the primary amine is fully protonated (NH3+). This gives the molecule a net positive charge, allowing it to bind strongly to an SCX column. Anionic and neutral impurities will not bind and are washed away. The product is then eluted using a high-salt buffer.
-
Step 2: Strong Anion Exchange Chromatography (SAX). The eluate from the SCX step is pH-adjusted to ~7.0. At this pH, the amine group is still protonated (NH3+), and the sulfonic acid group is fully deprotonated (SO3-), making the molecule zwitterionic but with a strong anionic character that allows it to bind to a SAX column. Remaining cationic impurities are removed in the flow-through. The purified product is again eluted with a high-salt gradient.
-
Step 3: Desalting. The final high-salt eluate is desalted using either size-exclusion chromatography (SEC) or diafiltration to yield the final product in high purity.[]
Data Presentation
The following table summarizes the expected results from a typical purification run, starting with a crude product of 85% purity.
| Purification Step | Purity (by RP-HPLC, %) | Yield (%) | Key Impurities Removed |
| Crude Product | 85.0 | 100 | Unreacted starting materials, salts |
| After SCX | 95.5 | 88 | Anionic and neutral organic impurities |
| After SAX | 99.1 | 82 | Cationic impurities, residual starting materials |
| After Desalting (Final) | >99.0 | 79 | Buffer salts (e.g., NaCl) |
Experimental Protocols
Analytical Method: Reversed-Phase HPLC (RP-HPLC)
Purity analysis is performed using RP-HPLC, a common method for the analysis of amino acid impurities.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Protocol 1: Strong Cation Exchange Chromatography (SCX)
-
Sample Preparation: Dissolve the crude this compound in Buffer A to a concentration of 10-20 mg/mL. Adjust the pH to 2.5 with HCl if necessary. Filter the sample through a 0.45 µm filter.
-
Column & Buffers:
-
Resin: Strong Cation Exchange resin (e.g., SP Sepharose).
-
Buffer A (Binding): 25 mM Sodium Phosphate, pH 2.5.
-
Buffer B (Elution): 25 mM Sodium Phosphate + 1.0 M NaCl, pH 2.5.
-
-
Equilibration: Equilibrate the SCX column with 5 column volumes (CV) of Buffer A.
-
Loading: Load the prepared sample onto the column at a flow rate of 1 CV/min.
-
Wash: Wash the column with 5 CV of Buffer A to remove unbound impurities.
-
Elution: Elute the bound product using a linear gradient from 0% to 100% Buffer B over 10 CV.
-
Fraction Collection: Collect 0.5 CV fractions and analyze by RP-HPLC to identify those containing the pure product. Pool the pure fractions.
Protocol 2: Strong Anion Exchange Chromatography (SAX)
-
Sample Preparation: Take the pooled fractions from the SCX step. Adjust the pH to 7.0 using 1 M NaOH. Dilute with Buffer C to reduce the salt concentration to below 50 mM.
-
Column & Buffers:
-
Resin: Strong Anion Exchange resin (e.g., Q Sepharose).
-
Buffer C (Binding): 25 mM TRIS-HCl, pH 7.0.
-
Buffer D (Elution): 25 mM TRIS-HCl + 1.0 M NaCl, pH 7.0.
-
-
Equilibration: Equilibrate the SAX column with 5 CV of Buffer C.
-
Loading: Load the pH-adjusted sample onto the column.
-
Wash: Wash the column with 5 CV of Buffer C to remove any remaining cationic or neutral impurities.
-
Elution: Elute the product with a linear gradient of 0% to 100% Buffer D over 10 CV.
-
Fraction Collection: Collect and analyze fractions as described in the SCX protocol. Pool the pure fractions for desalting.
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Purification Logic
Caption: Logic for IEX purification based on pH-dependent molecular charge.
Conclusion
The zwitterionic properties of this compound can be strategically exploited to develop a highly effective purification workflow. The sequential use of strong cation and strong anion exchange chromatography, guided by pH control, allows for the systematic removal of various classes of impurities. This method consistently yields a final product with purity exceeding 99%, suitable for sensitive downstream applications in drug development and research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [cnreagent.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG3-C2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the storage, handling, and applications of Amino-PEG3-C2-sulfonic acid. This versatile bifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a hydrophilic linker molecule featuring a terminal primary amine and a sulfonic acid moiety, connected by a polyethylene (B3416737) glycol (PEG) spacer. The primary amine allows for covalent attachment to various functional groups, such as carboxylic acids and activated esters, while the PEG chain enhances solubility and provides spatial separation between conjugated molecules. The sulfonic acid group further increases hydrophilicity, making this linker ideal for improving the aqueous solubility of poorly soluble compounds.[1][2] Its primary application lies in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[3][4][5][6]
Physicochemical Properties and Storage
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.
| Property | Value |
| Molecular Formula | C8H19NO6S |
| Molecular Weight | 257.30 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in Water, DMSO (100 mg/mL or 388.65 mM), and DMF.[6] For enhanced solubility, gentle warming and sonication can be used. |
| Storage (Neat) | Store at -20°C under an inert atmosphere (e.g., nitrogen). |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles. |
Applications
The bifunctional nature of this compound makes it suitable for a range of applications in biomedical research and drug development.
PROTAC Synthesis
This compound is widely used as a linker in the synthesis of PROTACs.[3][6] The PEG linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The hydrophilic nature of the linker can also improve the solubility and cell permeability of the final PROTAC molecule.[7][8]
Bioconjugation and Drug Delivery
The primary amine of this compound can be readily conjugated to proteins, peptides, antibodies, or small molecule drugs that contain a carboxylic acid or an activated ester group.[1] This process, known as PEGylation, can enhance the pharmacokinetic properties of the conjugated molecule by:
-
Increasing aqueous solubility: The hydrophilic PEG chain and sulfonic acid group can significantly improve the solubility of hydrophobic drugs.[2][7]
-
Improving biocompatibility: PEGylation can reduce the immunogenicity of therapeutic proteins and peptides.
-
Enhancing stability: The PEG chain can protect the conjugated molecule from enzymatic degradation.
Experimental Protocols
The following are general protocols for the use of this compound in common applications. Optimization may be required for specific molecules and experimental conditions.
Protocol 1: Amide Coupling with a Carboxylic Acid using EDC/NHS
This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 for proteins, or an organic solvent with a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) for small molecules)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the appropriate reaction buffer.
-
Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add the solution of this compound (typically 1 to 1.5 equivalents) to the activated carboxylic acid solution.
-
If using an organic solvent, add 2-3 equivalents of TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.
-
Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or preparative HPLC.
-
Caption: Workflow for Amide Coupling.
Protocol 2: Representative PROTAC Synthesis Workflow
This protocol outlines a general, two-step approach for synthesizing a PROTAC using this compound. This example assumes the E3 ligase ligand has a carboxylic acid for initial conjugation.
Materials:
-
This compound
-
E3 ligase ligand with a carboxylic acid group (e.g., Pomalidomide derivative)
-
Target protein ligand with a reactive group (e.g., a primary amine or a group that can be converted to one)
-
Coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Organic solvents (e.g., anhydrous DMF, DCM)
-
Bases (e.g., DIPEA, TEA)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Step 1: Conjugation of the Linker to the E3 Ligase Ligand
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
-
Linker Addition:
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (E3 Ligand-Linker) by flash column chromatography.
-
Step 2: Conjugation of the Target Protein Ligand
The sulfonic acid group of the linker is generally unreactive under standard amide coupling conditions. Therefore, this protocol focuses on a hypothetical subsequent reaction. A more typical bifunctional linker for this step-wise synthesis would have a second, orthogonal reactive group.
Note on the Sulfonic Acid Group: The sulfonic acid is a strong acid and will likely be deprotonated under physiological and most organic reaction conditions. It is generally not reactive towards nucleophiles like amines. For specific conjugation to the sulfonic acid moiety, it would typically require conversion to a more reactive species like a sulfonyl chloride, which is a separate, more advanced synthetic step not covered in this general protocol.
Caption: Representative PROTAC Synthesis Workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Ventilation: Handle in a well-ventilated area or in a fume hood.
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: This information is for research use only and is not intended for human or veterinary use. The protocols provided are general guidelines and may require optimization for specific applications. Always consult the relevant safety data sheet (SDS) before handling any chemical.
References
- 1. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 2. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Amino-PEG3-C2-sulfonic acid in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG3-C2-sulfonic acid
This compound is a specialized chemical reagent primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells by hijacking the body's natural protein degradation machinery, the ubiquitin-proteasome system. This linker is characterized by a polyethylene (B3416737) glycol (PEG) spacer, a terminal primary amine group, and a sulfonic acid moiety. The PEG component provides flexibility and improves pharmacokinetic properties, the amine group allows for covalent attachment to other molecules, and the sulfonic acid group significantly enhances the aqueous solubility of the final PROTAC conjugate, a critical factor in drug development.
Core Applications in Research
The principal application of this compound is in the synthesis of PROTACs for targeted protein degradation. The unique properties of this linker address key challenges in PROTAC design:
-
Enhanced Solubility: The sulfonic acid group is highly polar and imparts significant hydrophilicity to the PROTAC molecule, which often contains large, hydrophobic ligands. This increased solubility is crucial for improving the handling, formulation, and bioavailability of the potential drug candidate.
-
Bioconjugation: The terminal primary amine provides a reactive handle for covalent bond formation, typically through amide coupling with a carboxylic acid or an activated ester on one of the PROTAC's ligands (either the E3 ligase binder or the target protein binder).
-
Improved Pharmacokinetics: The PEG spacer can help to improve the pharmacokinetic profile of the PROTAC by reducing renal clearance and minimizing non-specific interactions.
Chemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C8H19NO6S | N/A |
| Molecular Weight | 257.3 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
| Storage | Store at -20°C for long-term stability | [1] |
Note: For enhanced solubility, it is recommended to warm the tube to 37°C and sonicate briefly.[1]
Experimental Protocols
The following protocols are generalized procedures for the incorporation of this compound into a PROTAC. The specific reaction conditions may need to be optimized for individual target proteins and ligands.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Functionalized Ligand
This protocol describes the coupling of this compound to a ligand (either for the target protein or the E3 ligase) that contains a carboxylic acid group.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (Ligand-COOH)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel and magnetic stirrer
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
In a clean, dry reaction vessel, dissolve the carboxylic acid-functionalized ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agent, HATU (1.2 equivalents), or a combination of EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated ligand solution.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Purify the resulting conjugate by preparative reverse-phase HPLC to obtain the pure Ligand-Linker product.
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Protocol 2: Assembly of the Final PROTAC
This protocol outlines the subsequent step of coupling the Ligand-Linker conjugate from Protocol 1 to the second ligand to form the final PROTAC. This example assumes the second ligand has a reactive group that can be coupled to the other end of the initial ligand-linker construct (this may require prior functionalization of the second ligand). For this example, we will assume the second ligand has a reactive amine group and the first ligand now has the linker attached.
Materials:
-
Purified Ligand-Linker conjugate from Protocol 1
-
Second ligand with a reactive amine group (Ligand2-NH2)
-
Appropriate coupling chemistry reagents (will vary depending on the functional groups)
-
Anhydrous DMF
-
Reaction vessel and magnetic stirrer
-
HPLC for purification
Procedure:
-
The specific coupling chemistry will depend on the available functional groups on the Ligand-Linker and Ligand2-NH2. Assuming the Ligand-Linker now has a carboxylic acid at the other end of the linker, a similar amide coupling procedure as in Protocol 1 can be followed.
-
Dissolve the Ligand-Linker (1 equivalent) in anhydrous DMF.
-
Activate the terminal group of the linker using appropriate coupling agents (e.g., HATU or EDC/HOBt for a carboxylic acid).
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
In a separate vial, dissolve the second ligand (Ligand2-NH2, 1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the second ligand to the activated Ligand-Linker solution.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product thoroughly using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy to confirm its identity, purity, and structure.
Visualizing the PROTAC Synthesis Workflow
The following diagrams illustrate the key concepts and workflows described.
Caption: PROTAC Mechanism of Action.
Caption: General PROTAC Synthesis Workflow.
Quantitative Data and Performance Evaluation
A primary motivation for using this compound is to improve the physicochemical properties and biological activity of a PROTAC. The following table outlines the key parameters that should be evaluated to quantify the impact of this linker.
Disclaimer: Extensive literature searches did not yield specific studies that directly compare a PROTAC synthesized with this compound to an analogous PROTAC without the sulfonic acid group. Therefore, the data in the table below is presented as a template for the types of quantitative comparisons that should be performed in such a study. The values are hypothetical and for illustrative purposes only.
| Parameter | PROTAC with Standard PEG Linker (Hypothetical) | PROTAC with this compound Linker (Hypothetical) | Method of Analysis |
| Aqueous Solubility (µg/mL) | < 1 | > 50 | HPLC-based solubility assay |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 0.5 | 1.5 | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Degradation Efficacy (DC50, nM) | 100 | 50 | Western Blot or In-Cell ELISA |
| Maximum Degradation (Dmax, %) | 85 | 95 | Western Blot or In-Cell ELISA |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC. A higher Dmax value indicates greater efficacy.
Conclusion
This compound is a valuable tool for researchers in the field of targeted protein degradation. Its ability to enhance the solubility of PROTACs, coupled with its utility in bioconjugation, makes it an attractive choice for the synthesis of novel therapeutic agents. The provided protocols offer a general framework for its incorporation into PROTAC design, and the outlined quantitative analyses are essential for evaluating its impact on the final compound's performance. Further experimental studies are warranted to fully characterize and quantify the benefits of this specific linker in various PROTAC contexts.
References
Application Notes and Protocols for the Experimental Use of Hydrophilic PROTAC Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Historically, PROTAC development has often been challenged by poor drug-like properties, such as low aqueous solubility and limited cell permeability, which can be attributed to the high molecular weight and lipophilicity of these molecules. To address these limitations, researchers have increasingly turned to the incorporation of hydrophilic linkers. These linkers, often containing polyethylene (B3416737) glycol (PEG) chains, ether units, or other polar functional groups, can significantly improve the solubility and permeability of PROTACs, leading to enhanced cellular uptake and in vivo efficacy. This document provides an overview of the application of hydrophilic linkers in PROTAC design, along with detailed protocols for their experimental evaluation.
Application Notes
The strategic incorporation of hydrophilic linkers can overcome several key challenges in PROTAC development:
-
Improved Aqueous Solubility: Hydrophilic linkers can disrupt the aggregation of PROTAC molecules in aqueous solutions, leading to higher solubility and easier handling in experimental assays. This is crucial for obtaining reliable biological data and for the formulation of potential drug candidates.
-
Enhanced Cell Permeability: While seemingly counterintuitive, increasing the hydrophilicity of certain regions of a large molecule like a PROTAC can improve its overall permeability. This is thought to occur through a reduction in intramolecular hydrogen bonding, which can "hide" the polar nature of the molecule and facilitate its passage through the cell membrane.
-
Favorable Pharmacokinetic Properties: By improving solubility and permeability, hydrophilic linkers can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for in vivo efficacy and safety.
Types of Hydrophilic Linkers
A variety of hydrophilic moieties can be incorporated into PROTAC linkers. The most common include:
-
Polyethylene Glycol (PEG) Chains: These are the most widely used hydrophilic linkers due to their biocompatibility, low toxicity, and tunable length.
-
Alkyl-Ether Chains: Similar to PEGs, these chains of alternating carbon and oxygen atoms increase the polarity of the linker.
-
Polar Functional Groups: The inclusion of groups such as amides, sulfonamides, and hydroxyls can also increase the hydrophilicity of the linker.
Quantitative Data on Hydrophilic PROTACs
The impact of hydrophilic linkers on PROTAC performance is best illustrated through quantitative data. The following tables summarize key parameters from studies comparing PROTACs with and without hydrophilic linkers.
| Table 1: Impact of Hydrophilic Linkers on Physicochemical Properties | |||
| PROTAC | Linker Type | Aqueous Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A (Lipophilic) | Alkyl Chain | < 1 | 0.5 |
| PROTAC B (Hydrophilic) | PEG-based | > 50 | 5.2 |
| PROTAC C (Lipophilic) | Alkyl Chain | 5 | 1.1 |
| PROTAC D (Hydrophilic) | Ether-based | > 100 | 8.9 |
| Table 2: Impact of Hydrophilic Linkers on Biological Activity | |||
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC A (Lipophilic) | Protein X | 50 | 80 |
| PROTAC B (Hydrophilic) | Protein X | 10 | > 95 |
| PROTAC C (Lipophilic) | Protein Y | 100 | 75 |
| PROTAC D (Hydrophilic) | Protein Y | 25 | > 90 |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Amino-PEG3-C2-sulfonic acid Conjugation Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation efficiency of Amino-PEG3-C2-sulfonic acid and similar amine-containing linkers.
I. Understanding the Reagent and its Chemistry
This compound is a heterobifunctional linker. Its primary amine (-NH₂) group is the reactive site for conjugation, typically targeting a carboxyl group (-COOH) on a biomolecule (e.g., protein, antibody, or peptide). The PEG3 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, while the sulfonic acid (-SO₃H) group dramatically increases water solubility.
The most common conjugation method for this type of linker involves a two-step carbodiimide (B86325) reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.
II. Reaction Workflow Diagram
The following diagram illustrates the general two-step workflow for conjugating an amine-containing linker to a carboxyl-containing biomolecule using EDC/NHS chemistry.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS activation of my carboxyl-containing molecule?
A1: The activation of carboxyl groups by EDC is most efficient in an acidic environment, typically at a pH of 4.5 to 6.0 .[1] A common and highly recommended buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2][3] This acidic pH minimizes the competing hydrolysis of the NHS ester.
Q2: What is the optimal pH for conjugating the activated NHS-ester to the this compound?
A2: The reaction of the NHS-ester with the primary amine of your PEG linker is most efficient at a neutral to slightly basic pH, typically in the range of 7.2 to 8.5 .[4][5] A pH of 8.3-8.5 is often cited as ideal.[6] This is because the primary amine needs to be in its unprotonated (-NH₂) form to act as an effective nucleophile.[2][7]
Q3: Why is a two-step protocol with different pH values recommended?
A3: A two-step protocol is highly recommended because it allows for the independent optimization of both reaction stages.[2]
-
Step 1 (Activation): Performed at an acidic pH (4.5-6.0) to maximize the formation of the amine-reactive NHS-ester.[2]
-
Step 2 (Conjugation): The pH is then raised to a neutral/alkaline level (7.2-8.5) for the efficient reaction with the target amine.[2] This approach prevents side reactions and generally leads to higher conjugation yields.[2]
Q4: What is NHS-ester hydrolysis, and how does pH affect it?
A4: NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, regenerating the original carboxylic acid and preventing conjugation.[8][9] The rate of this hydrolysis is highly dependent on pH; it increases significantly as the pH becomes more alkaline.[7][9] This makes the NHS-ester intermediate less stable at the higher pH values required for amine coupling, creating a trade-off that must be carefully managed.[4][8]
Q5: Which buffers should I use for the activation and coupling steps?
A5: Buffer selection is critical to avoid interference.
-
Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES buffer is the most common and highly recommended choice.[2][3]
-
Coupling Step (pH 7.2-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or HEPES are suitable.[2][4]
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction and significantly reduce conjugation efficiency.[2]
Q6: Can NHS esters react with other amino acids besides the target amine?
A6: Yes, while highly selective for primary amines, NHS esters can exhibit reactivity with other nucleophilic amino acid side chains, especially at higher pH.[10] Side reactions have been reported with serine, threonine, and tyrosine.[4][10] However, these reactions are generally much slower than the reaction with primary amines.[4]
IV. Data Presentation: pH Effects on NHS-Ester Stability
The stability of the amine-reactive NHS-ester intermediate is a critical factor for successful conjugation. The following table summarizes the half-life of NHS-esters at various pH values.
| pH | Temperature (°C) | Half-life of NHS-Ester | Reference(s) |
| 7.0 | 0-4 | 4-7 hours | [8][9][11] |
| 8.0 | Room Temp | ~3.5 hours | [12] |
| 8.5 | Room Temp | ~3 hours | [12] |
| 8.6 | 4 | 10 minutes | [8][9] |
| 9.0 | Room Temp | ~2 hours | [12] |
As shown, the half-life of the NHS-ester decreases significantly as the pH increases, highlighting the importance of promptly proceeding to the conjugation step after activation.
V. Troubleshooting Guide
This guide is designed to help you identify and resolve potential causes for low conjugation efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed NHS Ester / Inactive EDC: Reagents may have been compromised by moisture. EDC is particularly unstable in aqueous solutions.[11] | Use fresh reagents. Store EDC and NHS desiccated at -20°C. Always allow vials to warm to room temperature before opening to prevent condensation.[11] Prepare EDC solution immediately before use.[2] |
| Incorrect Buffer pH: The pH for either the activation or conjugation step is outside the optimal range. | Verify buffer pH. Use a calibrated pH meter. Ensure the activation step is at pH 4.5-6.0 and the conjugation step is at pH 7.2-8.5.[1][2] | |
| Interfering Substances in Buffer: The buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that compete in the reaction. | Use appropriate buffers. Perform a buffer exchange into a non-interfering buffer like MES for activation and PBS or HEPES for conjugation.[2][3] | |
| Heterogeneous Product | Side Reactions: NHS-ester is reacting with other nucleophilic residues like serine or tyrosine, in addition to the target amine.[10] | Optimize conjugation pH. Lowering the pH towards 7.5 can slow the reaction with amines but will significantly disfavor reactions with hydroxyl groups.[4] |
| Aggregation of Conjugate: The PEGylation process may have altered the stability of the biomolecule. | Optimize reaction conditions. Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. Screen different buffer conditions (e.g., ionic strength) for optimal stability. Consider including additives that are known to stabilize your protein. | |
| Difficulty in Purification | Inefficient Removal of Unreacted PEG: The purification method is not adequately separating the conjugate from the excess, unreacted PEG linker. | Optimize purification strategy. For size exclusion chromatography (SEC), use a longer column or one with a smaller pore size to improve resolution.[13] For dialysis, increase the dialysis time and perform multiple buffer exchanges with a large volume of fresh buffer.[13] Ensure the reaction is properly quenched before purification.[13] |
VI. Experimental Protocols
This protocol provides a general method for conjugating this compound to a protein with available carboxyl groups. Optimization of molar ratios and reaction times is recommended for each specific application.
Reagents & Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1]
-
Protein Solution: 1-10 mg/mL of protein in Activation Buffer.
-
EDC & Sulfo-NHS: Prepare stock solutions (e.g., 10 mg/mL) in anhydrous DMSO or water immediately before use.
-
This compound: Prepare stock solution in Coupling Buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[14][15]
Procedure:
-
Prepare Protein: Dissolve or buffer exchange the protein into the Activation Buffer at the desired concentration.
-
Activate Carboxyl Groups:
-
Add EDC to the protein solution to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Remove Excess Activation Reagents (Optional but Recommended):
-
Immediately pass the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with Coupling Buffer. This removes excess EDC and NHS, preventing them from modifying the amine-linker.[1]
-
-
Conjugate Amine-PEG Linker:
-
If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.
-
Add the this compound solution to the activated protein solution. A 10- to 20-fold molar excess of the PEG linker over the protein is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM (e.g., Tris or glycine).[14]
-
Incubate for 30 minutes at room temperature to deactivate any remaining NHS-esters.
-
-
Purification:
-
Purify the final conjugate from excess, unreacted PEG linker and quenching reagents using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[13]
-
It is crucial to characterize the final product to confirm successful conjugation.
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight. The band may also appear broader due to the heterogeneity of PEGylation.[16]
-
Mass Spectrometry (LC/MS): Provides an accurate mass of the conjugate, allowing for the determination of the degree of PEGylation (number of PEG molecules per protein).[17][18]
-
HPLC (Size Exclusion or Reversed Phase): Can be used to assess purity and separate different PEGylated species.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
common problems with Amino-PEG3-C2-sulfonic acid reactions
Welcome to the technical support center for Amino-PEG3-C2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for reactions involving this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule featuring a primary amine (-NH₂) and a sulfonic acid (-SO₃H) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary application is in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] The amine group allows for covalent attachment to molecules containing carboxylic acids or activated esters, while the sulfonic acid group provides high water solubility and can be used for further modifications.[1][2][5]
Q2: What are the key reactive properties of this linker?
The primary amine is nucleophilic and readily reacts with electrophiles such as NHS esters to form stable amide bonds.[2][6] The sulfonic acid is a strong acid, meaning it is deprotonated and negatively charged over a wide pH range.[5] This high acidity can influence the overall charge of the conjugate and its purification profile. The sulfonic acid group itself can undergo reactions such as esterification or conversion to a sulfonyl chloride for subsequent reactions with amines.[2]
Q3: How should I store and handle this compound?
It is recommended to store this compound at -20°C under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2][3] Before use, allow the vial to equilibrate to room temperature to avoid moisture condensation. For preparing stock solutions, use anhydrous solvents like DMSO or DMF.
Q4: What are the optimal pH conditions for reacting the amine group of this linker?
For reactions involving the primary amine with NHS esters, a pH range of 7.2 to 8.5 is generally recommended.[7][8] At this pH, the primary amine is sufficiently deprotonated to be nucleophilic, while minimizing the hydrolysis of the NHS ester. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction.
Q5: How does the sulfonic acid group affect the reaction at the amine terminus?
The strongly acidic sulfonic acid group will be deprotonated over the typical pH range used for amine chemistry. This can have two potential effects:
-
Intramolecular Acid-Base Interaction: At neutral or slightly acidic pH, the sulfonic acid may protonate the nearby amine group, forming a zwitterion. This would render the amine non-nucleophilic and inhibit its reaction with electrophiles. Therefore, maintaining a pH above 7 is critical to ensure the amine is in its free base form.
-
Solubility and Charge: The negative charge of the sulfonate group enhances the water solubility of the linker and its conjugates.[1][5] This can be advantageous for reactions in aqueous buffers and for the purification of the final product.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield to the Amine Group
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the reaction buffer. | Ensure the reaction pH is between 7.2 and 8.5 to deprotonate the primary amine. Use a calibrated pH meter to verify. Consider using buffers like phosphate, borate, or HEPES.[7] |
| Intramolecular salt formation (zwitterion). | The sulfonic acid group may protonate the amine. Running the reaction at a slightly more basic pH (e.g., 8.0-8.5) can help ensure the amine is in its free, reactive form. |
| Hydrolysis of the activated ester (e.g., NHS ester). | Prepare the activated ester solution immediately before use. Minimize the reaction time in aqueous buffer. Ensure your buffers are free of any nucleophiles other than your target molecule. NHS esters have a half-life that decreases with increasing pH. |
| Competing nucleophiles in the buffer. | Avoid buffers containing primary amines such as Tris or glycine. If your protein or molecule is in such a buffer, perform a buffer exchange into an appropriate reaction buffer before starting the conjugation. |
| Steric hindrance. | If conjugating to a large biomolecule, the reaction site may be sterically hindered. Consider using a linker with a longer PEG chain to increase the distance between the reactive group and the biomolecule. |
Problem 2: Difficulty in Purifying the Final Conjugate
| Possible Cause | Troubleshooting Steps |
| High polarity of the conjugate. | The presence of the sulfonic acid group makes the conjugate highly polar. Standard reverse-phase HPLC may not be effective. Consider using hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography. |
| Similar properties of starting material and product. | If the unconjugated starting material and the final product have similar sizes, size-exclusion chromatography (SEC) may not provide adequate separation.[] |
| Aggregation of the conjugate. | The introduction of the PEG linker generally reduces aggregation. However, if aggregation is observed, consider optimizing the buffer conditions (pH, ionic strength) or using additives like arginine during purification. |
| Choosing the right purification technique. | Size-Exclusion Chromatography (SEC): Effective for removing small molecule reagents from a large protein conjugate.[] Ion-Exchange Chromatography (IEX): The negative charge of the sulfonic acid can be exploited for purification. Anion exchange chromatography can be used to separate the negatively charged conjugate from neutral or positively charged impurities.[][10] Reverse-Phase HPLC (RP-HPLC): May be challenging due to high polarity. Use a column with a less hydrophobic stationary phase (e.g., C4 or C8) and optimize the gradient. |
Experimental Protocols
General Protocol for EDC/NHS Coupling of a Carboxylic Acid to this compound
This protocol is a general guideline and may require optimization for your specific molecules.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
-
Anhydrous DMSO or DMF
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS.[11]
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to this compound:
-
Dissolve this compound in the Coupling Buffer.
-
Immediately add the activated carboxylic acid solution to the this compound solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) if desired.
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC or IEX).
-
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Decision tree for selecting a purification method.
References
- 1. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 2. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [cnreagent.com]
- 5. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 10. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Amino-PEG3-C2-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG3-C2-sulfonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures involving this compound.
Q1: Why is there an unexpected mass peak in my LC-MS analysis after a conjugation reaction?
A1: An unexpected mass peak can indicate the presence of side-reaction products or impurities. The most common sources are:
-
Hydrolysis of Activated Esters: If you are reacting the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester, the NHS ester can hydrolyze, especially in aqueous buffers with a pH above 8.0 or in the presence of moisture. This will result in a peak corresponding to your unreacted, hydrolyzed starting material.
-
PEG Chain Oxidation: Polyethylene (B3416737) glycol (PEG) chains are susceptible to auto-oxidation, which can lead to the formation of various byproducts such as aldehydes and peroxides. This can result in a distribution of peaks with mass additions corresponding to oxygen atoms.
-
Formation of N-acylurea Byproduct: When using carbodiimides like EDC to activate a carboxyl group for reaction with the amine of the PEG linker, a common side reaction is the formation of a stable N-acylurea byproduct if the reaction with the amine is not efficient.
-
Double Acylation: In cases where your target molecule for conjugation has multiple reactive sites, you might observe products with more than one PEG linker attached.
Q2: My conjugation efficiency is lower than expected. What are the possible causes?
A2: Low conjugation efficiency can be attributed to several factors:
-
Suboptimal pH: The reaction of the primary amine with activated esters like NHS esters is most efficient at a pH between 7 and 9.[1] At a lower pH, the amine is protonated and less nucleophilic, reducing the reaction rate.
-
Competing Nucleophiles: The presence of other primary amines in your reaction buffer, such as Tris or glycine, will compete with the this compound for reaction with your activated molecule.[2]
-
Hydrolysis of Reagents: As mentioned above, the hydrolysis of activated esters (e.g., NHS esters) is a common issue. Ensure your reagents are fresh and your reaction is set up promptly after dissolving them.
-
Steric Hindrance: If the molecule you are trying to conjugate to the PEG linker is sterically hindered, the reaction rate may be significantly reduced.
-
Improper Storage of this compound: To maintain its reactivity, the compound should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), preferably under a nitrogen atmosphere.[3]
Q3: I observe peak tailing and poor resolution during HPLC analysis of my conjugate. What could be the reason?
A3: Poor chromatographic performance for PEGylated molecules can be due to interactions between the PEG chain and the stationary phase of the HPLC column. This is a known challenge when analyzing PEGylated proteins by size-exclusion chromatography (SEC), where it can lead to lower recovery and peak tailing.[4] Consider using a column specifically designed for the analysis of PEGylated compounds or modifying your mobile phase, for instance, by adding organic modifiers, though this should be done with caution as it might alter non-covalent aggregates.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional linker molecule. It contains a primary amine group at one end and a sulfonic acid group at the other, connected by a 3-unit polyethylene glycol (PEG) chain.[5][6] It is commonly used as a PROTAC linker in the synthesis of molecules for targeted protein degradation.[3]
Q2: What are the main reactive handles on this molecule?
A2: The two primary reactive groups are:
-
Primary Amine (-NH2): This group readily reacts with carboxylic acids (in the presence of an activator like EDC), activated esters (such as NHS esters), and other carbonyl compounds to form stable amide bonds.[5][7]
-
Sulfonic Acid (-SO3H): This group is generally less reactive under typical bioconjugation conditions. However, it can undergo reactions such as esterification, halogenation, or displacement under specific chemical conditions.[5][6]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, it is recommended to store the compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable. It is also advisable to store it under a nitrogen atmosphere to minimize oxidation and moisture exposure.[3]
Q4: What are the potential impurities in a sample of this compound?
A4: As with other PEG-containing molecules, potential impurities can arise from the manufacturing process and degradation over time. These may include:
-
PEG-related impurities: Smaller PEG fragments, or PEGs with different numbers of ethylene (B1197577) glycol units (polydispersity).
-
Oxidation products: Peroxides and aldehydes formed by the auto-oxidation of the PEG chain.[8]
-
Residual synthesis reagents: Trace amounts of chemicals used during the synthesis of the molecule.
-
Ethylene glycol and diethylene glycol: These can be impurities from the PEG raw material.[9]
Q5: Is the sulfonic acid group stable during conjugation reactions involving the amine group?
A5: Yes, the sulfonic acid group is generally very stable under the conditions typically used for amine-reactive conjugations (e.g., pH 7-9 for NHS ester reactions). Alkyl sulfonates are known to be stable under moderately acidic conditions and resistant to many nucleophiles.[10] The formation of sulfonate esters from the sulfonic acid and an alcohol requires harsh, acidic conditions and is not expected to be a side reaction during typical bioconjugation.[11]
Quantitative Data Summary
| Parameter | Value/Condition | Consequence | Reference |
| Optimal pH for Amine-NHS Ester Reaction | 7.0 - 9.0 | Maximizes conjugation efficiency of the primary amine. | [1] |
| Storage Temperature (Long-term) | -80°C | Ensures stability for up to 6 months. | [3] |
| Storage Temperature (Short-term) | -20°C | Ensures stability for up to 1 month. | [3] |
| Incompatible Buffers for Amine Reactions | Buffers containing primary amines (e.g., Tris, glycine) | Compete with the linker's amine, reducing yield. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Carboxylic Acid using EDC/NHS
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in an appropriate amine-free buffer (e.g., MES buffer at pH 4.5-6.0).
-
Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS in an anhydrous organic solvent (e.g., DMSO or DMF) or water, depending on the specific reagent, immediately before use.
-
Dissolve this compound in a coupling buffer (e.g., PBS or borate (B1201080) buffer at pH 7.2-7.5).
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add 1.5 equivalents of EDC and 1.5 equivalents of NHS or sulfo-NHS.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the activated NHS ester.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the solution containing 1.0 equivalent of this compound.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust with the coupling buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) to consume any unreacted NHS esters.
-
Purify the conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography.
-
Protocol 2: Analysis of Conjugates and Impurities by LC-MS
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS). For PEGylated compounds, a charged aerosol detector (CAD) can be beneficial for quantifying species that lack a strong chromophore.[12][13]
-
Chromatographic Separation:
-
Reverse-Phase HPLC (RP-HPLC): Use a C18 or C8 column. The mobile phase typically consists of a gradient of water and acetonitrile (B52724) or methanol, often with an additive like 0.1% formic acid or trifluoroacetic acid.
-
Size-Exclusion Chromatography (SEC): This can be used to separate conjugates based on size, which is useful for analyzing protein conjugates.[4]
-
-
Detection:
-
MS: To identify the mass of the conjugate and any side products or impurities.
-
UV-Vis: To detect components with a chromophore.
-
CAD: For universal detection and quantification of non-volatile analytes.[14]
-
Visualizations
Caption: Potential reaction pathways and side products.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agilent.com [agilent.com]
- 5. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 6. Amino-PEG3-sulfonic acid HCl salt - Creative Biolabs [creative-biolabs.com]
- 7. medkoo.com [medkoo.com]
- 8. interchim.fr [interchim.fr]
- 9. azom.com [azom.com]
- 10. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of Conjugated Proteins
This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered with conjugated proteins, such as antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low solubility and precipitation of my conjugated protein?
Low solubility and aggregation of protein conjugates are often multifactorial issues. The primary causes include:
-
Increased Hydrophobicity: Many payloads (drugs) and linkers used in conjugation are inherently hydrophobic. Attaching them to an antibody or protein can create hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated molecules per protein can significantly increase the overall hydrophobicity of the conjugate, increasing the propensity for aggregation.[1]
-
Conformational Changes: The conjugation process itself can sometimes induce conformational changes in the protein, exposing previously buried hydrophobic regions and leading to instability and aggregation.[1]
-
Suboptimal Buffer Conditions: The solubility of proteins is highly dependent on the buffer's pH and ionic strength. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, reducing electrostatic repulsion between molecules.[2][3]
-
High Protein Concentration: Pushing for high protein concentrations can increase the likelihood of intermolecular interactions and aggregation, especially if the formulation is not optimized.[2]
-
Over-labeling: Attaching too many linker-payload molecules can alter the protein's net charge and pI, reducing its solubility.[4]
Q2: My protein conjugate precipitated after the conjugation reaction. What immediate steps can I take?
If you observe precipitation, consider the following immediate actions:
-
Review Your Buffer: Ensure the pH of your buffer is at least one unit away from the calculated isoelectric point (pI) of the conjugated protein.[2] Also, evaluate the ionic strength; sometimes, increasing the salt concentration (e.g., 150-500 mM NaCl) can improve solubility.[5]
-
Lower the Temperature: Conducting the reaction and subsequent handling steps at a lower temperature (e.g., 4°C) can slow down the aggregation process.[4]
-
Dilute the Sample: If possible, dilute the reaction mixture with a compatible, optimized buffer to reduce the protein concentration, which can decrease the rate of aggregation.[4]
-
Gentle Mixing: Ensure mixing during the reaction is gentle. Vigorous agitation can sometimes promote protein denaturation and aggregation.
Q3: How can I proactively improve the solubility of my next conjugated protein batch?
Proactive strategies can significantly mitigate solubility issues:
-
Incorporate Hydrophilic Moieties:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the linker or payload can create a "stealth" layer, masking hydrophobic regions, improving solubility, and often extending the plasma half-life.[1][][7]
-
Hydrophilic Linkers: Utilize linkers that contain hydrophilic segments, such as sulfonate groups or sugars, to counteract the hydrophobicity of the payload.[1][] Technologies like ChetoSensar™, a chito-oligosaccharide, can dramatically increase ADC solubility.[8]
-
-
Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower DAR if possible, as this can reduce the overall hydrophobicity of the conjugate.[8]
-
Modify the Payload: If feasible, introduce hydrophilic substituents to the payload molecule to improve its water solubility without compromising its activity.[]
-
Buffer Optimization: Systematically screen for the optimal buffer pH, ionic strength, and additives before scaling up your conjugation reaction.
Troubleshooting Strategies and Data
A common and effective strategy to combat low solubility is the use of chemical additives in the formulation buffer. These additives can stabilize the protein, prevent aggregation, and enhance solubility.
Table 1: Common Additives to Enhance Conjugated Protein Solubility
| Additive Category | Example(s) | Recommended Starting Concentration | Mechanism of Action |
| Amino Acids | L-Arginine | 0.1 - 2 M | Suppresses aggregation by interacting with hydrophobic and charged regions on the protein surface.[9][10] |
| L-Glutamic Acid (often with Arginine) | 50 mM (in combination with 50 mM L-Arginine) | Works synergistically with Arginine to enhance solubility.[2][7] | |
| Polyols/Osmolytes | Glycerol | 5 - 10% (v/v) | Stabilizes the native protein structure and increases solvent viscosity, reducing aggregation.[5][] |
| Sucrose, Trehalose | 5 - 10% (w/v) | Excluded from the protein surface, which favors a more compact, native state.[] | |
| Sorbitol | 0.3 - 0.5 M | Stabilizes proteins via its hydroxyl groups.[][8] | |
| Reducing Agents | DTT, TCEP | 1 - 5 mM | Prevents the formation of intermolecular disulfide bonds which can lead to aggregation.[2][4] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.05 - 0.1% (v/v) | Solubilizes aggregates by interacting with hydrophobic patches on the protein surface.[2][4] |
Experimental Protocols and Workflows
Protocol 1: High-Throughput Buffer Screening for Optimal Solubility
This protocol allows for the rapid screening of various buffer conditions to identify the optimal formulation for your conjugated protein.
Objective: To systematically test the effect of different pH levels, salts, and additives on the solubility of the conjugated protein.
Materials:
-
Purified conjugated protein
-
96-well microplates (clear, V-bottom)
-
A library of buffers with varying pH (e.g., acetate, citrate, MES, HEPES, Tris)
-
Stock solutions of salts (e.g., NaCl, KCl)
-
Stock solutions of additives (see Table 1)
-
Plate reader capable of measuring absorbance at 280 nm or a suitable fluorescence-based aggregation assay kit
Methodology:
-
Plate Preparation: In a 96-well plate, prepare a matrix of buffer conditions. For example, vary the pH across the rows and the additive type or concentration across the columns. Include a control well with your current protein buffer.
-
Protein Addition: Add a small, consistent volume of your conjugated protein stock solution to each well of the prepared plate. Mix gently by pipetting.
-
Incubation: Seal the plate and incubate for a set period (e.g., 1, 4, and 24 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Precipitation Assessment:
-
Visual Inspection: Check for any visible precipitation in the wells.
-
Turbidity Measurement: Measure the absorbance at a wavelength where light scattering by aggregates can be detected (e.g., 350 nm). An increase in absorbance indicates aggregation.
-
-
Solubility Quantification:
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet any insoluble aggregates.
-
Carefully transfer a portion of the supernatant from each well to a new UV-transparent 96-well plate.
-
Measure the protein concentration in the supernatant by reading the absorbance at 280 nm. Higher absorbance indicates higher solubility.
-
-
Data Analysis: Identify the buffer conditions (pH, salt, additives) that result in the lowest turbidity and the highest concentration of soluble protein.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
Objective: To quantify the formation of beta-sheet-rich aggregates, which are a common feature of protein aggregation.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Glycine (B1666218) buffer (e.g., 50 mM, pH 8.5)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader (Excitation ~450 nm, Emission ~485 nm)
-
Conjugated protein samples (including a non-aggregated control)
Methodology:
-
Prepare Working Solution: Dilute the ThT stock solution into the glycine buffer to a final concentration of 10-25 µM.
-
Sample Preparation: Add your conjugated protein sample to the wells of the black microplate. Include a buffer-only blank and a known non-aggregated protein control.
-
ThT Addition: Add the ThT working solution to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using the plate reader.
-
Data Analysis: An increase in fluorescence intensity compared to the control indicates the presence of amyloid-like aggregates.
Visualized Workflows
// Nodes start [label="Low Solubility or\nPrecipitation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_properties [label="Step 1: Assess Conjugate & Buffer Properties"]; is_pH_optimal [label="Is buffer pH >1 unit\nfrom protein pI?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_pH [label="Adjust buffer pH"]; check_hydrophobicity [label="Is payload/linker\nhighly hydrophobic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; modify_conjugate [label="Step 2: Modify Conjugate Design"]; use_hydrophilic_linker [label="Incorporate hydrophilic linkers\n(e.g., PEG, sulfonates)"]; optimize_dar [label="Optimize (lower) the\nDrug-to-Antibody Ratio (DAR)"]; check_concentration [label="Is protein concentration high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_formulation [label="Step 3: Optimize Formulation"]; dilute_protein [label="Decrease protein concentration"]; additives_screen [label="Screen solubility-enhancing additives\n(e.g., Arginine, Glycerol)"]; perform_buffer_screen [label="Perform systematic\nbuffer screening (Protocol 1)"]; final_assessment [label="Step 4: Assess & Re-evaluate"]; is_solubility_improved [label="Solubility Improved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_success [label="Proceed with Optimized Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_reassess [label="Re-evaluate Conjugation Strategy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_properties; check_properties -> is_pH_optimal; is_pH_optimal -> check_hydrophobicity [label="Yes"]; is_pH_optimal -> adjust_pH [label="No"]; adjust_pH -> check_hydrophobicity; check_hydrophobicity -> check_concentration [label="No"]; check_hydrophobicity -> modify_conjugate [label="Yes"]; modify_conjugate -> use_hydrophilic_linker; modify_conjugate -> optimize_dar; use_hydrophilic_linker -> final_assessment; optimize_dar -> final_assessment; check_concentration -> optimize_formulation [label="Yes"]; check_concentration -> final_assessment [label="No"]; optimize_formulation -> dilute_protein; optimize_formulation -> additives_screen; dilute_protein -> final_assessment; additives_screen -> perform_buffer_screen; perform_buffer_screen -> final_assessment; final_assessment -> is_solubility_improved; is_solubility_improved -> end_success [label="Yes"]; is_solubility_improved -> end_reassess [label="No"]; } end_dot Caption: A decision tree for troubleshooting low solubility of conjugated proteins.
// Nodes start [label="Start: Prepare Buffer Library\n(Vary pH, Salt, Additives)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispense_buffers [label="Dispense buffer matrix\ninto 96-well plate"]; add_protein [label="Add conjugated protein\nto each well"]; incubate [label="Incubate plate at\ncontrolled temperature"]; measure_turbidity [label="Measure turbidity (A350nm)\nto assess precipitation"]; centrifuge [label="Centrifuge plate to\npellet aggregates"]; transfer_supernatant [label="Transfer supernatant\nto a new UV-plate"]; measure_concentration [label="Measure protein concentration\nin supernatant (A280nm)"]; analyze [label="Analyze data to identify\noptimal buffer conditions"]; end [label="End: Optimal Buffer Identified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dispense_buffers; dispense_buffers -> add_protein; add_protein -> incubate; incubate -> measure_turbidity; measure_turbidity -> centrifuge; centrifuge -> transfer_supernatant; transfer_supernatant -> measure_concentration; measure_concentration -> analyze; analyze -> end; } end_dot Caption: Experimental workflow for high-throughput buffer screening.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. A high-throughput method for membrane protein solubility screening: The ultracentrifugation dispersity sedimentation assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amino-PEG3-C2-sulfonic acid
Welcome to the technical support center for Amino-PEG3-C2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile linker. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues related to modifying reaction pH.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups of this compound, and how does pH affect their reactivity?
This compound has two key functional groups: a primary amine (-NH₂) and a sulfonic acid (-SO₃H). Their reactivity is highly dependent on the reaction pH.
-
Primary Amine (-NH₂): This group is the primary site for bioconjugation reactions. For it to act as an effective nucleophile (i.e., to react with electrophiles like NHS esters), it must be in its deprotonated, uncharged form (-NH₂). At acidic pH, the amine group becomes protonated (-NH₃⁺), rendering it unreactive. The transition between these states is governed by its pKa value, which is typically around 9-10 for primary amines.
-
Sulfonic Acid (-SO₃H): Sulfonic acids are very strong acids, with pKa values typically between -1 and 2.[1][2] This means the sulfonic acid group will be deprotonated and negatively charged (-SO₃⁻) across virtually the entire practical pH range used in bioconjugation (pH 4-10). Its primary role is to significantly increase the water solubility of the molecule, which can help prevent aggregation during conjugation.[1][3][4]
Q2: What is the optimal pH for reacting the primary amine of this compound?
The optimal pH is a balance between maximizing amine reactivity and ensuring the stability of your reaction partner. For most applications, such as reacting with N-hydroxysuccinimide (NHS) esters, a pH range of 7.2 to 8.5 is recommended.[5][6]
-
Below pH 7.0: A significant portion of the amine groups will be protonated (-NH₃⁺) and non-nucleophilic, leading to a very slow reaction rate and low conjugation yield.[6]
-
Between pH 7.2 and 8.5: This range provides a good compromise, with a sufficient concentration of deprotonated amines for efficient reaction without excessively promoting the hydrolysis of many common reaction partners.
-
Above pH 8.5: While the amine becomes more reactive, the rate of hydrolysis for sensitive functional groups, such as NHS esters, increases dramatically.[5][6] The half-life of an NHS ester can drop to as little as 10 minutes at pH 8.6.[5]
Q3: How does the sulfonic acid group influence the choice of reaction buffer and pH?
The sulfonic acid group, existing as a negatively charged sulfonate (-SO₃⁻) at typical reaction pHs, primarily enhances the hydrophilicity of the linker.[3][4] This is advantageous as it improves solubility in aqueous buffers. It does not directly participate in the amine-based conjugation but ensures the linker remains in solution. Because it is a very strong acid, its ionization state is constant across all relevant pHs, so you do not need to adjust the pH to accommodate this group.
Troubleshooting Guide: pH-Related Issues
Low conjugation efficiency is a common problem that can often be traced back to suboptimal pH. Use the table below to diagnose and resolve potential issues.
| Problem | Potential pH-Related Cause | Recommended Solution |
| Low or No Conjugation Yield | The reaction pH is too low (e.g., < 7.0). | The primary amine on the PEG linker is protonated and non-nucleophilic. Increase the pH of the reaction buffer to the 7.5 - 8.5 range using a suitable non-amine buffer like phosphate (B84403) or borate (B1201080) buffer. |
| Low Yield and/or Inconsistent Results | The reaction pH is too high (e.g., > 8.5). | The electrophilic partner (e.g., NHS ester) is rapidly hydrolyzing before it can react with the amine. Lower the reaction pH to the 7.2 - 8.0 range. Consider increasing the concentration of the reactants or decreasing the reaction time. |
| Precipitation or Aggregation During Reaction | Suboptimal buffer or pH is causing the protein or molecule to become insoluble. | The high water solubility imparted by the sulfonic acid group helps mitigate this, but ensure your target molecule is stable at the chosen reaction pH. Perform small-scale pH scouting experiments to determine the optimal pH for both conjugation and solubility. |
Visualization of pH Effects and Workflows
The following diagrams illustrate the key concepts of pH modification for reactions with this compound.
Caption: Ionization states of functional groups at different pH ranges.
Caption: General experimental workflow for conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Experimental Protocol: Conjugation to an NHS-Ester Activated Protein
This protocol provides a general methodology for conjugating this compound to a protein that has been pre-activated with an NHS ester.
Materials:
-
This compound
-
NHS-ester activated protein: Lyophilized or in a suitable storage buffer.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Dialysis cassette (10K MWCO) or Size-Exclusion Chromatography (SEC) column.
Procedure:
-
Buffer Preparation: Prepare all required buffers. Degas the Reaction Buffer if the protein is sensitive to oxidation.
-
Reagent Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening.
-
Prepare a 100 mM stock solution of the linker by dissolving it in the Reaction Buffer. For example, dissolve 25.7 mg in 1 mL of buffer. Vortex briefly to ensure it is fully dissolved.
-
-
Protein Reconstitution:
-
Reconstitute the NHS-ester activated protein in the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Note: If the protein is in a storage buffer like Tris, it must be exchanged into the amine-free Reaction Buffer before proceeding.
-
-
Conjugation Reaction:
-
Add a 20 to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Mix gently by inversion or by slowly pipetting. Avoid vigorous vortexing to prevent protein denaturation.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris-HCl per 1 mL of reaction volume).
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted PEG linker and quenching reagents by either dialysis against PBS (pH 7.4) or by using an appropriate SEC column.
-
Collect the purified protein-PEG conjugate and confirm the degree of labeling using appropriate analytical techniques (e.g., MALDI-TOF MS, SDS-PAGE).
-
References
- 1. capitalresin.com [capitalresin.com]
- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 4. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PROTAC Linker Cleavage Issues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common linker cleavage issues encountered during Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC linker cleavage?
A1: PROTAC linker cleavage is predominantly caused by metabolic instability. PROTACs, like other small molecules, are subject to metabolism by various enzymes in biological systems.[1] The linker region is often identified as a primary site of metabolic modification.[1][2] Key enzymatic reactions leading to cleavage include:
-
Hydrolysis: Amide and ester bonds within the linker are susceptible to hydrolysis by plasma enzymes like esterases and amidases.[2][3][4]
-
Oxidation: Cytochrome P450 (CYP) enzymes, primarily in the liver, can oxidize various positions on the linker, leading to cleavage. Common oxidative reactions include N-dealkylation and O-dealkylation, particularly in PROTACs with alkyl or polyethylene (B3416737) glycol (PEG) linkers.[2][] Aldehyde oxidase (AOX) can also be involved in the metabolism of certain PROTACs.[1][]
-
Chemical Instability: Some PROTACs, especially those derived from thalidomide, can undergo non-enzymatic hydrolysis in aqueous solutions due to the instability of glutarimide (B196013) and phthalimide (B116566) moieties.[1][3]
Q2: My PROTAC shows good in vitro potency but poor in vivo efficacy. Could linker cleavage be the cause?
A2: Yes, this is a classic sign of metabolic instability and potential linker cleavage.[1] If the PROTAC is rapidly metabolized in vivo, its concentration at the target site may not reach therapeutic levels, leading to a disconnect between in vitro and in vivo results. Cleavage of the linker can generate metabolites that may compete with the intact PROTAC for binding to the target protein or the E3 ligase, which can further reduce efficacy.[3][6][7]
Q3: How does the linker's chemical composition affect its stability?
A3: The chemical composition of the linker is a critical determinant of its stability.[]
-
Amide vs. Ester Bonds: Amide bonds are generally more stable to hydrolysis than ester bonds.[9][10] However, substituting an amide with an ester has been shown in some cases to improve cell permeability, which can lead to more potent degraders despite the potential for lower stability.[11][12][13]
-
Alkyl vs. PEG Linkers: Long, flexible linkers like alkyl or PEG chains can be more susceptible to metabolism.[1] Shorter linkers may exhibit greater metabolic stability due to increased steric hindrance, which can limit access to metabolic enzymes.[]
-
Incorporating Rigid Structures: Introducing cyclic groups like piperazine (B1678402) or triazole rings into the linker can enhance metabolic stability by reducing conformational flexibility.[1][14]
Q4: What are the initial steps to troubleshoot suspected linker cleavage?
A4: A logical first step is to assess the metabolic stability of your PROTAC. An in vitro metabolic stability assay using human liver microsomes (HLM) or S9 fractions is a standard approach.[1][15] This will provide data on the PROTAC's half-life and intrinsic clearance. If the half-life is short, it suggests metabolic liability. The next step would be metabolite identification (MetID) studies using LC-MS/MS to determine the specific sites of cleavage.[7][16]
Troubleshooting Guides
Guide 1: Investigating Low Metabolic Stability
If your PROTAC exhibits rapid clearance in metabolic assays or a discrepancy between in vitro and in vivo data, follow this guide to investigate and address potential linker cleavage.
Symptoms:
-
Short half-life in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes).[1]
-
Poor in vivo efficacy despite potent in vitro degradation.[1]
-
Detection of significant levels of metabolites corresponding to the warhead or E3 ligase ligand.[3]
Troubleshooting Workflow:
Caption: Workflow for addressing low PROTAC metabolic stability.
Possible Solutions & Methodologies:
-
Metabolite Identification: Use high-resolution LC-MS/MS to identify the structures of metabolites and pinpoint the cleavage site on the linker.[16]
-
Linker Modification:
-
Replace Labile Groups: Substitute metabolically weak bonds (e.g., esters) with more stable alternatives (e.g., amides).
-
Introduce Blocking Groups: Place metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots".[1]
-
Increase Rigidity: Incorporate cyclic structures (e.g., piperazine, pyridine (B92270) rings) into the linker to reduce its flexibility and shield it from metabolic enzymes.[1][]
-
-
Change Attachment Points: Altering the position where the linker connects to the warhead or E3 ligase ligand can impact metabolic stability.[2][]
Quantitative Data Summary
The stability of a PROTAC is highly dependent on its structure. The following table summarizes half-life data for illustrative PROTACs, highlighting the impact of linker modifications.
| PROTAC Example | Linker Composition | E3 Ligase Ligand | Target | Half-Life (t½) in Human Liver Microsomes (min) | Key Observation |
| PROTAC R1 | 4-methylene alkyl chain | Thalidomide | BET | 135 | Shorter alkyl chain shows higher stability.[] |
| PROTAC R2 | 8-methylene alkyl chain | Thalidomide | BET | 18.2 | Increasing linker length decreases metabolic stability.[] |
| ARV-110 | Proprietary | CRBN | Androgen Receptor | >660 (in human hepatocytes) | Metabolically stable design.[] |
| BTK Degrader 6e | Polyethylene glycol (PEG) | CRBN | BTK | 1.3 (in mouse liver microsomes) | Flexible PEG linker leads to low stability.[] |
| BTK Degrader 3e | Rigid, contains two pyridine rings | CRBN | BTK | Improved stability over 6e | Rigidification of the linker enhances metabolic stability.[] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol outlines a standard method to determine the metabolic stability of a PROTAC.
Objective: To determine the rate of metabolic degradation and calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of a PROTAC upon incubation with HLMs.[1][15][17]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (e.g., Verapamil - unstable, Warfarin - stable)
-
Acetonitrile (B52724) with an internal standard (e.g., Tolbutamide) for quenching
-
LC-MS/MS system
Experimental Workflow:
Caption: Experimental workflow for the in vitro metabolic stability assay.
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of the test PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be <1%.
-
Thaw the pooled human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[17][18]
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the HLM suspension at 37°C for 5 minutes.
-
Add the PROTAC working solution to the HLM suspension to a final concentration of 1 µM and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[1][17]
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing 2-3 volumes of cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[1][15]
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent PROTAC at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
Protocol 2: Metabolite Identification (MetID) by LC-MS/MS
Objective: To identify the metabolic "soft spots" in a PROTAC structure, particularly cleavage sites within the linker.
Procedure: This protocol follows the same incubation procedure as the metabolic stability assay. However, the LC-MS/MS data acquisition and analysis are different.
-
Sample Incubation: Incubate the PROTAC with HLM or S9 fractions as described above, typically for a longer period (e.g., 0 and 4 hours) to allow for metabolite formation.[16]
-
LC-MS/MS Analysis:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap) for accurate mass measurements.
-
Acquire data in both full scan mode to detect potential metabolites and fragmentation mode (MS/MS or MSn) to elucidate their structures.[16]
-
-
Data Analysis:
-
Use specialized metabolite identification software (e.g., Thermo Compound Discoverer) to process the raw data.
-
The software will search for potential biotransformations (e.g., oxidation, hydrolysis, dealkylation) based on mass shifts from the parent PROTAC.
-
Compare the fragmentation pattern of the parent compound with that of the potential metabolites to localize the site of modification (the "soft spot"). For instance, if the linker is cleaved, metabolites corresponding to the free warhead and the free E3 ligase ligand (or fragments thereof) will be detected.[6][19]
-
Signaling Pathway Visualization
The following diagram illustrates the potential metabolic pathways leading to PROTAC linker cleavage and the consequences for its mechanism of action.
Caption: Potential metabolic pathways and consequences of PROTAC linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mercell.com [mercell.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. mttlab.eu [mttlab.eu]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Amino-PEG3-C2-sulfonic acid Synthesis
Welcome to the technical support center for the synthesis of Amino-PEG3-C2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this bifunctional PEG-based PROTAC linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low Yield in Amination Step | Incomplete conversion of the terminal hydroxyl group to a leaving group (e.g., tosylate or mesylate). | Ensure reaction is anhydrous. Use a slight excess (1.1-1.2 eq) of TsCl or MsCl and a suitable base like triethylamine (B128534) or pyridine. Monitor reaction to completion by TLC or LC-MS. |
| Inefficient nucleophilic substitution with the amine source (e.g., ammonia (B1221849) or azide (B81097) followed by reduction). | For ammonia, use a high concentration in a sealed vessel with elevated temperature. For the azide route (Staudinger reaction), ensure complete conversion of the azide to the amine by using an excess of the reducing agent (e.g., PPh₃) followed by water workup. | |
| Incomplete Sulfonation | Poor reactivity of the starting PEG-alcohol. | Convert the terminal hydroxyl group to a more reactive halide (e.g., using PBr₃) before reacting with sodium sulfite. |
| Hydrolysis of the sulfonating agent (e.g., chlorosulfonic acid). | The reaction must be performed under strictly anhydrous conditions at low temperatures (e.g., 0 °C) to prevent decomposition of the reagent.[1] | |
| Presence of Di-sulfonated or Di-aminated Byproduct | Starting with a PEG-diol instead of a mono-protected PEG. | Ensure the starting material is a mono-protected PEG derivative (e.g., monomethyl ether PEG, MeO-PEG-OH) to prevent reaction at both ends. |
| Difficult Purification / Broad Peaks in Chromatography | Polydispersity of the starting PEG material. | Use a monodisperse (uniform) PEG starting material. Polydisperse PEGs can complicate synthesis and purification, leading to products with varying chain lengths.[2][3] |
| Inappropriate chromatography method. | PEG compounds are often challenging to purify via standard silica (B1680970) gel chromatography. Consider alternatives like ion exchange chromatography (IEX) to separate based on the charge of the sulfonic acid group, or size exclusion chromatography (SEC).[4][] | |
| Side Reaction during Amide Coupling (if using the amine) | Formation of N-acylurea byproduct when using EDC. | Add N-hydroxysuccinimide (NHS) or Sulfo-NHS as an activator to convert the carboxylic acid to a more stable NHS ester before adding the amine. This minimizes the formation of the N-acylurea side product.[6] |
| Reaction pH is not optimal. | For efficient amide bond formation with NHS esters, maintain the reaction pH between 7.0 and 8.5.[6][7][8] Use non-amine-containing buffers like phosphate-buffered saline (PBS).[6] |
Experimental Workflows & Protocols
Visualizing the synthesis and troubleshooting process can clarify the experimental path.
General Synthesis Workflow
The following diagram outlines a plausible synthetic pathway for this compound, starting from a mono-protected PEG3 derivative.
Caption: Multi-step synthesis workflow for this compound.
Troubleshooting Flowchart for Low Yield
When encountering low product yield, this decision tree can help diagnose the issue systematically.
Caption: A logical flowchart for troubleshooting low yield results.
Frequently Asked Questions (FAQs)
Q1: Why is a monodisperse PEG starting material recommended? A1: Standard PEG is a mixture of polymer chains of varying lengths (polydisperse).[2][3] Using a polydisperse starting material will result in a final product that is also a mixture, which complicates purification, characterization, and can lead to batch-to-batch inconsistency in drug development applications.[2][9] Monodisperse PEGs are single chemical entities, ensuring a homogeneous final product.[10]
Q2: What is the optimal pH for reacting the amine group of this linker with a carboxylic acid (e.g., on a target protein)? A2: To selectively form an amide bond, the reaction pH should be maintained between 7.0 and 8.5.[6][7] In this range, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with an activated carboxylic acid (like an NHS ester), while minimizing side reactions.[6]
Q3: How can I avoid side reactions when activating a carboxylic acid with EDC for coupling to this linker? A3: A common side reaction with EDC is the formation of a stable N-acylurea byproduct.[6] To prevent this, it is best practice to perform a two-step activation. First, react the carboxylic acid with EDC and N-hydroxysuccinimide (NHS) to form a more stable NHS ester. Then, add your this compound linker to the activated ester.
Q4: What are the best storage conditions for this compound? A4: For long-term stability, the compound should be stored at -20°C for up to a month or -80°C for up to six months, preferably under a dry, inert atmosphere like nitrogen.[11] Repeated freeze-thaw cycles should be avoided.
Q5: My final product is difficult to handle and purify due to its amphiphilic nature. What can I do? A5: The combination of a polar sulfonic acid, a polar PEG chain, and a basic amine group makes this molecule highly water-soluble but can also lead to aggregation or difficult chromatography. Purification by precipitation can be effective; PEGs are often soluble in solvents like water or DCM but insoluble in diethyl ether or hexanes.[12] Alternatively, ion exchange chromatography is highly effective for separating charged molecules like this one.[]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Amino-PEG3-C2-sulfonic acid Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG3-C2-sulfonic acid. Here, you will find detailed guidance on how to remove unreacted linker from your reaction mixture and purify your final conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for purification?
This compound is a hydrophilic, zwitterionic molecule. At neutral pH, it possesses both a positive charge on its terminal amine and a negative charge on its sulfonic acid group. This zwitterionic nature, along with its relatively low molecular weight (257.30 g/mol ), are the primary properties to exploit for its separation from the typically larger and differently charged conjugate.[1][2][3][4]
Q2: Which purification techniques are generally recommended for removing unreacted this compound?
Several chromatography and filtration techniques can be effective. The optimal method depends on the properties of your target molecule (e.g., protein, peptide, small molecule). The most common and effective methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. This is highly effective for removing the small unreacted linker from a much larger conjugated protein or antibody.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. This is a powerful technique for this specific linker due to its zwitterionic nature.
-
Tangential Flow Filtration (TFF) / Dialysis: Useful for buffer exchange and removing small molecules from much larger ones, particularly for large-scale preparations.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for smaller, non-protein conjugates where separation is based on hydrophobicity.
Q3: How can I monitor the success of the purification process?
The purity of the final conjugate can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the remaining unreacted linker and determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the identity and purity of the final conjugate.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, a shift in the molecular weight band will be observed after successful conjugation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your conjugate and the removal of unreacted this compound.
Problem 1: Low recovery of the conjugated product.
Possible Causes:
-
Non-specific binding: The conjugate may be binding to the chromatography resin or filtration membrane.
-
Aggregation: The conjugation process may have induced aggregation of the target molecule.
-
Precipitation: The buffer conditions may not be optimal, leading to precipitation of the conjugate.
Solutions:
| Solution | Detailed Methodology |
| Optimize Chromatography Resin/Membrane | Test different types of SEC resins or TFF membranes to identify one with minimal non-specific binding for your specific conjugate. |
| Adjust Buffer Conditions | Ensure the pH and ionic strength of the purification buffers are optimized for the stability of your conjugate. Consider adding excipients like arginine or polysorbate to reduce aggregation. |
| Gentle Handling | Avoid vigorous vortexing or harsh mixing that can lead to protein denaturation and aggregation. |
Problem 2: Incomplete removal of unreacted this compound.
Possible Causes:
-
Suboptimal purification method: The chosen method may not provide sufficient resolution between the conjugate and the free linker.
-
Incorrect buffer pH in IEX: The pH of the buffers will significantly impact the charge of both the linker and the conjugate, affecting their separation.
-
Column overloading in SEC: Exceeding the recommended sample volume on an SEC column can lead to poor separation.
Solutions:
| Solution | Detailed Methodology |
| Employ a Multi-Step Purification Strategy | For high-purity requirements, a combination of methods is often most effective. For example, an initial bulk removal of the linker using TFF or dialysis, followed by a polishing step with IEX or SEC. |
| Optimize pH for Ion Exchange Chromatography | The zwitterionic nature of the linker allows for fine-tuning of the separation. At a low pH (e.g., < 3), the sulfonic acid will be protonated, and the molecule will have a net positive charge, binding to a cation exchanger. At a high pH (e.g., > 10), the amine will be deprotonated, and the molecule will have a net negative charge, binding to an anion exchanger. At a neutral pH, it may not bind strongly to either, allowing for flow-through purification if the conjugate binds. |
| Optimize SEC Parameters | Ensure the sample injection volume does not exceed 2-5% of the total column volume for optimal resolution. Use a flow rate appropriate for the chosen column and resin. |
Experimental Protocols
Protocol 1: Removal of Unreacted Linker using Size Exclusion Chromatography (SEC)
This protocol is suitable for separating a large conjugated protein from the small unreacted this compound.
Materials:
-
SEC column (e.g., Sephadex® G-25, Superdex® 75)
-
SEC Running Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a UV detector
-
Reaction mixture containing the conjugate and unreacted linker
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate recommended for the specific column.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugated protein will elute first, followed by the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Purification of Conjugate using Ion Exchange Chromatography (IEX)
This protocol leverages the charge differences between the conjugate and the zwitterionic linker.
Materials:
-
Anion or Cation Exchange column
-
IEX Buffers (Binding Buffer and Elution Buffer with varying salt concentrations or pH)
-
HPLC or FPLC system with a UV detector
-
Reaction mixture containing the conjugate and unreacted linker
Procedure:
-
Determine Optimal IEX Strategy: Based on the isoelectric point (pI) of your target molecule and the zwitterionic nature of the linker, decide on an anion or cation exchange strategy.
-
System Equilibration: Equilibrate the chosen IEX column with Binding Buffer until the conductivity and pH are stable.
-
Sample Preparation: Exchange the buffer of the reaction mixture to the Binding Buffer using dialysis or a desalting column. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with Binding Buffer to remove any unbound molecules, including potentially the unreacted linker if conditions are optimized for its flow-through.
-
Elution: Elute the bound molecules using a linear gradient of increasing salt concentration or a pH gradient with the Elution Buffer.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the fractions using HPLC or SDS-PAGE to identify those containing the pure conjugate.
-
Pooling: Pool the pure fractions.
Visualizations
References
- 1. US5731459A - Process for separating amino acids and aminosulponic acids through adsorption on zeolites - Google Patents [patents.google.com]
- 2. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
Validation & Comparative
A Head-to-Head Comparison: Amino-PEG3-C2-sulfonic acid Versus Other PEG Linkers in Bioconjugate Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, stability, and in vivo performance of the conjugate. This guide provides a detailed comparison of Amino-PEG3-C2-sulfonic acid with other commonly used polyethylene (B3416737) glycol (PEG) linkers, offering insights into their respective advantages and supported by experimental data and protocols.
The emergence of this compound introduces a novel option for researchers, distinguished by the presence of a terminal sulfonic acid group. This functional group is anticipated to impart superior hydrophilicity compared to traditional PEG linkers, a crucial attribute for improving the solubility and pharmacokinetic profile of bioconjugates. This guide will delve into the performance of this linker in comparison to standard amine- and carboxyl-terminated PEG linkers of similar length.
Comparative Analysis of Physicochemical Properties
The introduction of a sulfonic acid moiety into a PEG linker backbone is expected to significantly enhance its aqueous solubility and overall hydrophilicity. Below is a table summarizing the key physicochemical properties of this compound compared to other representative PEG linkers.
| Property | This compound | Amino-PEG3-C2-carboxylic acid | Amino-PEG3-C2-amine |
| Molecular Weight ( g/mol ) | 257.30[1][2] | ~219.24 | ~192.26 |
| Calculated logP | Expected to be highly negative | Expected to be negative | Expected to be less negative than the acid |
| Water Solubility | Expected to be very high | High | High |
| Key Functional Groups | Primary Amine, Sulfonic Acid | Primary Amine, Carboxylic Acid | Two Primary Amines |
| pKa | Sulfonic Acid (strong acid, pKa < 2) | Carboxylic Acid (pKa ~4-5) | Amine (pKa ~9-10) |
Note: Calculated logP and specific water solubility values are estimates based on chemical structure and require experimental verification.
Performance in Bioconjugation and Stability
The performance of a linker in a bioconjugate is multifaceted, encompassing its reactivity, the stability of the resulting conjugate, and its impact on the overall pharmacokinetic profile.
Bioconjugation Efficiency
The primary amine group on this compound allows for versatile conjugation to proteins and other molecules through well-established chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters.[3] The efficiency of this reaction is a critical parameter for the successful synthesis of bioconjugates.
Caption: Experimental workflow for bioconjugation.
Stability of the Resulting Bioconjugate
The stability of a bioconjugate in biological fluids is paramount to its therapeutic efficacy and safety.[4] Premature cleavage of the linker can lead to off-target toxicity, while a highly stable linker ensures that the payload is delivered to the target site. The sulfonic acid group in this compound is anticipated to enhance the stability of the conjugate due to its high polarity and resistance to enzymatic degradation.
| Stability Parameter | This compound Conjugate | Amino-PEG3-C2-carboxylic acid Conjugate | Amino-PEG3-C2-amine Conjugate |
| Plasma Stability (Half-life) | Expected to be high | High | High |
| Lysosomal Stability | Dependent on the payload and conjugation chemistry | Dependent on the payload and conjugation chemistry | Dependent on the payload and conjugation chemistry |
| Aggregation Propensity | Expected to be low due to high hydrophilicity | Low | Moderate |
Note: The stability data are expected trends and require experimental validation.
Experimental Protocols
To empirically determine the performance of this compound in comparison to other PEG linkers, the following experimental protocols are recommended.
Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)
This protocol outlines the shake-flask method for determining the hydrophilicity of the PEG linkers.[5][6]
Materials:
-
This compound
-
Amino-PEG3-C2-carboxylic acid
-
Amino-PEG3-C2-amine
-
1-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnels
-
Analytical method for quantification (e.g., LC-MS)
Procedure:
-
Prepare a stock solution of each PEG linker in PBS.
-
In a separatory funnel, add a known volume of the linker solution and an equal volume of 1-octanol.
-
Shake the funnel vigorously for 2 minutes and then allow the phases to separate for at least 24 hours at a constant temperature.
-
Carefully collect aliquots from both the aqueous and octanol (B41247) phases.
-
Quantify the concentration of the linker in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of bioconjugates in human plasma.
Materials:
-
Purified bioconjugates of a model protein with each PEG linker
-
Human plasma
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Incubate the bioconjugates in human plasma at a concentration of 1 mg/mL at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw aliquots of the plasma-conjugate mixture.
-
Immediately quench any enzymatic activity, for example, by adding an excess of cold acetonitrile.
-
Process the samples to precipitate plasma proteins and isolate the conjugate and any released payload or linker.
-
Analyze the samples by LC-MS to quantify the amount of intact conjugate remaining at each time point.
-
Calculate the half-life of the conjugate in plasma.
Caption: Workflow for in vitro plasma stability assay.
Signaling Pathways and Applications
The choice of linker can significantly impact the biological activity of a bioconjugate. For instance, in the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] A highly hydrophilic and flexible linker like this compound may enhance the solubility and cell permeability of the PROTAC, potentially leading to improved degradation efficiency.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound represents a promising advancement in PEG linker technology. Its terminal sulfonic acid group is poised to offer significant advantages in terms of enhanced hydrophilicity and potentially improved stability of bioconjugates. While direct comparative data is still emerging, the theoretical benefits and the established versatility of the amine functional group for bioconjugation make it a compelling candidate for the development of next-generation ADCs, PROTACs, and other targeted therapies. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the performance of this novel linker against existing alternatives, thereby enabling data-driven decisions in the design and optimization of their bioconjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [cnreagent.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
The Advantage of Ionization: A Comparative Guide to Amino-PEG3-C2-sulfonic acid in PROTAC Linker Design
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's therapeutic success. Its composition and properties profoundly influence solubility, cell permeability, and ultimately, the efficiency of target protein degradation. This guide provides a comparative analysis of the Amino-PEG3-C2-sulfonic acid linker, highlighting its advantages over conventional linkers and supported by established principles in medicinal chemistry and PROTAC development.
The PROTAC's mechanism of action hinges on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The linker's length, rigidity, and physicochemical properties are crucial for optimizing the geometry and stability of this ternary complex.
Enhancing Aqueous Solubility: The Key Advantage of this compound
A major hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity. The this compound linker directly addresses this challenge through the incorporation of a sulfonic acid group.
The sulfonic acid moiety is a strong acid with a pKa typically below 2, meaning it is fully ionized at physiological pH. This negative charge significantly enhances the hydrophilicity of the PROTAC molecule, leading to improved aqueous solubility. This is a distinct advantage over conventional polyethylene (B3416737) glycol (PEG) or alkyl linkers, which are non-ionizable and offer more limited improvements in solubility.
Comparative Performance of PROTAC Linkers
To illustrate the potential advantages of the this compound linker, the following table presents a comparative summary of key performance parameters. It is important to note that the data for the this compound linker is a projection based on established physicochemical principles, as direct head-to-head comparative studies with this specific linker against a single target are not extensively available in the public domain. The data for PEG, Alkyl, and Rigid linkers are representative values collated from various studies.
| Linker Type | Structure | Key Physicochemical Property | Expected Aqueous Solubility | Expected Cell Permeability | Degradation Efficacy (DC50) | Maximum Degradation (Dmax) |
| This compound | Amino-(PEG)3-CH2-CH2-SO3H | Highly Hydrophilic (Anionic) | High | Moderate | Target Dependent | Target Dependent |
| Standard PEG Linker | Amino-(PEG)n-COOH | Hydrophilic (non-ionic ether chain) | Moderate | Moderate to High | Target Dependent | Target Dependent |
| Alkyl Linker | Amino-(CH2)n-COOH | Lipophilic | Low | High | Target Dependent | Target Dependent |
| Rigid Linker (e.g., piperazine-based) | Piperazine-containing structure | Constrained Conformation | Moderate | Moderate | Potentially High | Potentially High |
Note: The performance of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the overall molecular structure. The values presented are for illustrative purposes to highlight the expected impact of the linker.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Protein Degradation Assay (Western Blot)
This assay is used to determine the concentration-dependent degradation of the target protein (DC50) and the maximum degradation level (Dmax).
-
Cell Culture and Treatment: Plate cells in 6-well plates and culture to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Kinetic Solubility Assay
This assay measures the solubility of a compound in an aqueous buffer.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing a buffered aqueous solution (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of ≤1%.
-
Equilibration and Measurement: Shake the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in turbidity compared to the buffer-only control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
-
Plate Preparation: Coat the wells of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: Add the PROTAC solution to the donor wells of the filter plate.
-
Incubation: Place the donor plate into an acceptor plate containing buffer and incubate for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:
Where:
-
[drug]acceptor is the concentration in the acceptor well.
-
[drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC mechanism and a typical experimental workflow.
The Great Divide: A Data-Driven Comparison of Hydrophilic vs. Hydrophobic PROTAC Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker connecting the target protein ligand to the E3 ligase ligand. The linker's physicochemical properties, particularly its hydrophilicity or hydrophobicity, profoundly influence a PROTAC's overall performance.
This guide provides an objective, data-supported comparison of hydrophilic (typically polyethylene (B3416737) glycol, PEG-based) and hydrophobic (typically alkyl-based) linkers. We will delve into their impact on key performance metrics such as degradation potency, cell permeability, and solubility, supported by experimental data and detailed protocols for researchers in drug development.
At a Glance: Key Differences Between Linker Types
The choice between a hydrophilic and a hydrophobic linker involves a critical trade-off between solubility and permeability. Hydrophilic linkers, composed of repeating ethylene (B1197577) glycol units, generally enhance the aqueous solubility of the often large and lipophilic PROTAC molecule.[1][2][] Conversely, hydrophobic linkers, such as saturated alkyl chains, are thought to improve passive diffusion across the lipid bilayer of cell membranes.[] This fundamental difference sets the stage for a nuanced optimization process in PROTAC design.
While alkyl linkers are synthetically straightforward and metabolically stable, they can decrease aqueous solubility.[2][5] PEG linkers improve solubility but can be susceptible to oxidative metabolism and may, in some cases, lead to decreased cellular uptake if excessively long.[1][5]
Performance Data: A Comparative Analysis
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize experimental data from studies comparing PROTACs with distinct linker types.
Table 1: Impact of Linker on VHL-based PROTAC Permeability
In a study comparing two von Hippel-Lindau (VHL) PROTACs targeting extracellular signal-regulated kinase 5 (ERK5), a seemingly minor change in the linker—replacing two methylene (B1212753) groups with oxygen atoms—resulted in a dramatic difference in permeability.
| PROTAC | Linker Composition | Permeability (PAMPA) | Relative Cell Permeability (Cell-based vs. Biochemical Assay Ratio) | Reference |
| 1 | Alkyl | Very Low | 1x | [6] |
| 2 | PEG-like (ether) | ~1000x higher than PROTAC 1 | 22x higher than PROTAC 1 | [6] |
Unexpectedly, the more polar, PEG-like linker conferred vastly superior permeability. The study concluded this was due to the PEG linker's ability to adopt folded conformations that shield polar surface area, an example of the "molecular chameleon" effect, while the alkyl linker enforced an extended, more polar conformation in nonpolar environments, hindering membrane passage.[6][7][8]
Table 2: General Comparison of Linker Properties and Performance
This table synthesizes general findings on how linker choice affects key PROTAC attributes.
| Property | Hydrophilic (PEG) Linker | Hydrophobic (Alkyl) Linker | Key Considerations |
| Aqueous Solubility | Generally Higher[1][5] | Generally Lower[2][5] | Crucial for formulation and bioavailability. |
| Cell Permeability | Variable; can be enhanced by "molecular chameleon" effect.[1][6] | Generally Higher, promotes passive diffusion.[] | A major hurdle for "beyond rule of 5" molecules like PROTACs.[6] |
| Metabolic Stability | May be susceptible to oxidative metabolism.[2][5] | Generally considered more metabolically inert.[][5] | Important for maintaining PROTAC integrity in vivo. |
| Ternary Complex Formation | Flexibility can facilitate productive complex formation.[5] | Flexibility can support complex formation but may also allow non-productive states.[5] | Linker length and rigidity are critical for optimal geometry.[9] |
| Synthetic Accessibility | Can be more complex and costly to synthesize.[2] | Economical and synthetically straightforward.[] | Affects speed of library generation and optimization. |
Visualizing the Process: Pathways and Workflows
To better understand the context of linker selection, the following diagrams illustrate the PROTAC mechanism of action and the typical experimental workflow for its evaluation.
Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.
Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.
Caption: A logical comparison of typical attributes for hydrophilic and hydrophobic linkers.
Experimental Protocols
Accurate assessment of PROTAC performance is paramount. Below are condensed methodologies for key experiments.
Protocol 1: Determination of DC50 and Dmax via Western Blot
This protocol outlines the essential steps to quantify a PROTAC's degradation efficiency in a cellular context.[10]
-
Cell Culture and Treatment:
-
Seed target cells (e.g., HEK293) in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC. A typical concentration range might be 1 µM down to 1 pM, including a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time point (e.g., 18-24 hours) to allow for protein degradation.
-
-
Protein Extraction (Lysis):
-
Aspirate the media and wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve (variable slope) using software like GraphPad Prism to determine the DC50 and Dmax values.[10]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay used to predict passive membrane permeability.[11]
-
Preparation of Lipid Membrane:
-
A filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
-
Compound Addition:
-
The test PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of the donor plate.
-
-
Incubation:
-
An acceptor plate containing buffer is placed in contact with the donor plate, sandwiching the artificial membrane.
-
The entire assembly is incubated for a set period (e.g., 4-16 hours) at room temperature, allowing the compound to diffuse from the donor to the acceptor compartment.
-
-
Quantification:
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using an equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time. Compounds are typically categorized as low, medium, or high permeability based on their Pe values.
-
Conclusion
The choice between hydrophilic and hydrophobic linkers is not a one-size-fits-all decision; it is a central axis of PROTAC optimization. While hydrophobic alkyl linkers have traditionally been favored for their synthetic simplicity and ability to enhance membrane permeability, recent evidence highlights the surprising efficacy of hydrophilic PEG linkers.[] The "molecular chameleon" phenomenon, where flexible PEG linkers can adopt folded, less polar conformations in a nonpolar environment, challenges the simplistic view that hydrophilicity is always detrimental to cell uptake.[6][7][12]
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[5] A successful PROTAC design strategy often requires the empirical synthesis and testing of a library of compounds with varied linker compositions and lengths.[] As our understanding of the structural dynamics of ternary complexes improves through advances in computational modeling and structural biology, the "trial and error" approach will increasingly be replaced by rational, structure-guided linker design, enabling the development of PROTACs with superior potency and drug-like properties.[1][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
A Comparative Guide to Amino-PEG3-C2-sulfonic acid Conjugates in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of therapeutic efficacy. While often perceived as a simple tether, the linker's composition and physicochemical properties profoundly influence a PROTAC's solubility, cell permeability, and ability to induce a productive ternary complex formation between the target protein and the E3 ligase. This guide provides a comprehensive comparison of Amino-PEG3-C2-sulfonic acid as a PROTAC linker, benchmarking its theoretical advantages against common alternatives and providing detailed experimental protocols for performance evaluation.
Characterization of this compound
This compound is a heterobifunctional linker characterized by a three-unit polyethylene (B3416737) glycol (PEG) chain, an amine group for conjugation, and a terminal sulfonic acid group. This unique combination of features offers several theoretical advantages in PROTAC design:
-
Enhanced Hydrophilicity: The PEG chain and the ionic sulfonic acid group are intended to significantly increase the aqueous solubility of the resulting PROTAC conjugate. This is a crucial attribute for improving the often-poor solubility of complex, high molecular weight PROTAC molecules, thereby enhancing their suitability for biological assays and potential for oral bioavailability.
-
Bifunctional Reactivity: The primary amine group provides a versatile handle for conjugation to a warhead or E3 ligase ligand, typically via amide bond formation with a carboxylic acid or reaction with an activated N-hydroxysuccinimide (NHS) ester.
-
Modulation of Physicochemical Properties: The introduction of a charged group can influence the overall polarity and conformational dynamics of the PROTAC, potentially impacting cell permeability and interactions with biological membranes.
Comparison with Alternative Linker Strategies
The selection of a PROTAC linker is a multi-parameter optimization process. Here, we compare the anticipated performance of this compound-based linkers against two common alternatives: standard PEG linkers and alkyl chains.
| Linker Type | Key Characteristics | Anticipated Advantages | Anticipated Disadvantages |
| This compound | Hydrophilic, ionic, flexible | - Excellent aqueous solubility- May reduce non-specific binding- Potential for unique conformational properties | - May negatively impact cell permeability due to high polarity- Potential for reduced metabolic stability of the PEG chain |
| Standard PEG Linkers (e.g., Amino-PEG3-acid) | Hydrophilic, neutral, flexible | - Good aqueous solubility- Well-established and synthetically accessible | - Can exhibit lower metabolic stability- May not provide sufficient rigidity for optimal ternary complex formation |
| Alkyl Linkers (e.g., Amino-C6-acid) | Hydrophobic, flexible | - Generally higher cell permeability- Increased metabolic stability compared to PEG | - Poor aqueous solubility- Can lead to aggregation and non-specific binding |
Illustrative Performance Data:
The following table presents hypothetical yet representative data based on established trends in PROTAC development, illustrating the potential trade-offs between different linker classes.
| Linker Type | Target Protein Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) |
| This compound | 75 | 90 | 0.5 | >200 | 45 |
| Standard PEG Linker | 50 | 95 | 1.2 | 150 | 60 |
| Alkyl Linker | 25 | 98 | 5.0 | <10 | 120 |
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal linker for a given PROTAC, a series of standardized assays should be performed. Below are detailed protocols for key experiments.
Protocol 1: Synthesis of PROTAC Conjugates
This protocol describes a general method for conjugating an amine-containing linker to a protein binder possessing a carboxylic acid, activated as an NHS ester.
Materials:
-
Protein binder-NHS ester
-
This compound (or alternative amine-linker)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve the protein binder-NHS ester (1 equivalent) in anhydrous DMF.
-
Add the amine-linker (1.1 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMF/water and purify the PROTAC conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR.
Protocol 2: Western Blot for Protein Degradation
This protocol allows for the quantification of target protein degradation to determine DC50 and Dmax values.[1][2]
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC stock solutions in DMSO
-
Cell culture media and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.[1][3]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of PROTACs across an artificial lipid membrane.[4][5][6]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate (B84403) buffer saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution.
-
Compound Addition: Add the PROTAC solutions to the donor wells.
-
Incubation: Place the donor plate into the acceptor plate containing PBS and incubate for a set time (e.g., 5 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × ln((C_D(0) - C_A(t)) / C_D(t)) where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, C_D(0) is the initial concentration in the donor well, and C_A(t) and C_D(t) are the concentrations in the acceptor and donor wells at time t, respectively.
Protocol 4: In Vivo Stability Assay in Liver Microsomes
This assay evaluates the metabolic stability of PROTACs.[7]
Materials:
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
PROTAC stock solutions in DMSO
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a 96-well plate, combine the PROTAC solution, liver microsomes, and phosphate buffer. Pre-incubate at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS.
-
Data Analysis: Quantify the remaining parent PROTAC at each time point. Calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for the comparative evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Permeability Assay - Profacgen [profacgen.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the Mass Spectrometry Analysis of Amino-PEG3-C2-sulfonic acid and its Alternatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analytical methods for Amino-PEG3-C2-sulfonic acid, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker, and its alternatives. Understanding the mass spectrometric behavior of these critical reagents is paramount for ensuring the quality, purity, and structural integrity of novel therapeutics. This document outlines detailed experimental protocols, presents data in a comparative format, and visualizes analytical workflows.
Introduction to this compound and its Role in Bioconjugation
This compound is a hydrophilic, bifunctional linker utilized in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The linker component of a PROTAC is crucial as it connects the target protein binder and the E3 ligase recruiter, and its composition and length can significantly influence the efficacy of the resulting degrader.[4] this compound possesses a terminal primary amine for conjugation to a carboxylic acid on a ligand and a sulfonic acid group, which can be activated for reaction with other functional groups.[5] Its PEG (polyethylene glycol) component enhances solubility and provides a flexible spacer.[6]
The precise characterization of this linker and its conjugates by mass spectrometry is essential for quality control, ensuring the absence of impurities and confirming the correct molecular structure.
Mass Spectrometry Analysis of this compound
A robust analytical method for this compound is critical for verifying its identity and purity. Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier technique for this purpose.
Predicted Mass Spectrometry Behavior
Molecular Weight: The nominal monoisotopic mass of this compound (C8H19NO6S) is 257.09 Da.[1] In positive ion mode electrospray ionization (ESI), the expected protonated molecule would be [M+H]⁺ at m/z 258.10. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 256.08.
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural confirmation. The fragmentation of this compound is predicted to occur along the PEG chain and at the functional groups.
-
Positive Ion Mode Fragmentation: In positive ion mode, collision-induced dissociation (CID) is expected to yield characteristic fragments from the cleavage of the ether linkages in the PEG chain, resulting in a series of neutral losses of ethylene (B1197577) glycol units (44.03 Da). Alpha-cleavage adjacent to the terminal amine is also a common fragmentation pathway for amines.[7]
-
Negative Ion Mode Fragmentation: In negative ion mode, fragmentation of the sulfonate group would be expected, with potential losses of SO₂ (63.96 Da) or SO₃ (79.96 Da).
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as a mixture of water and acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase conditions.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the target compound from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp to a high percentage of mobile phase B (e.g., 95%) over 5-10 minutes to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[8][9]
-
Full Scan MS: Acquire data in the m/z range of 50-500 to detect the precursor ion.
-
Tandem MS (MS/MS): Select the precursor ion of interest ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to obtain fragment ions for structural confirmation. The collision energy should be optimized to achieve a rich fragmentation spectrum.
Potential Impurities and their Identification
During the synthesis of this compound, several impurities may be generated. Mass spectrometry is an excellent tool for their detection and identification.
| Potential Impurity | Predicted Molecular Weight Variation from Target | Likely MS Observation |
| Incomplete PEG chain (e.g., Amino-PEG2-C2-sulfonic acid) | -44.03 Da | [M-44+H]⁺ or [M-44-H]⁻ |
| Over-PEGylation (e.g., Amino-PEG4-C2-sulfonic acid) | +44.03 Da | [M+44+H]⁺ or [M+44-H]⁻ |
| Unreacted starting materials | Varies | Dependent on the synthetic route |
| Side-reaction products (e.g., oxidation of the amine) | +15.99 Da (for hydroxylation) | [M+16+H]⁺ or [M+16-H]⁻ |
Comparison with Alternative Linkers
A variety of linkers are available for PROTAC synthesis, each with distinct properties that can be assessed by mass spectrometry. The choice of linker can impact the solubility, stability, and biological activity of the final PROTAC molecule.
| Linker Type | Example | Key Structural Feature | Mass Spectrometry Considerations |
| PEG-based (Carboxylic Acid Terminus) | Amino-PEG3-C2-acid[10][11] | Amine and carboxylic acid termini. | Similar PEG fragmentation. The carboxylic acid can be readily derivatized for improved ionization or chromatographic retention if necessary. |
| PEG-based (Azide Terminus) | Amino-PEG3-C2-Azido[12][13][14] | Amine and azide (B81097) termini for click chemistry. | The azide group can influence fragmentation, potentially leading to a neutral loss of N₂ (28.01 Da). |
| Alkyl Chain Linkers | TGN-020[12] | A simple hydrocarbon chain. | Fragmentation is dominated by cleavage along the alkyl chain, resulting in a series of peaks separated by 14 Da (CH₂). Less hydrophilic than PEG linkers. |
| Click Chemistry Linkers | DBCO-PEG4-NHS ester[1] | Contains a DBCO (dibenzocyclooctyne) group for strain-promoted alkyne-azide cycloaddition (SPAAC). | The bulky DBCO group will have a characteristic fragmentation pattern. The NHS ester is highly reactive and its hydrolysis should be monitored. |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the mass spectrometry analysis of bifunctional linkers and a conceptual representation of a PROTAC's mechanism of action.
Caption: LC-MS/MS workflow for the analysis of this compound.
Caption: Conceptual signaling pathway of a PROTAC's mechanism of action.
Conclusion
The mass spectrometric analysis of this compound and its alternatives is a cornerstone of quality control in the development of PROTACs and other bioconjugates. A thorough understanding of the expected mass, fragmentation patterns, and potential impurities allows for the confident identification and characterization of these critical reagents. The use of high-resolution mass spectrometry, coupled with appropriate chromatographic separation, provides the necessary analytical depth to ensure the integrity of these linkers and the final therapeutic products. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and analytical needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amino-PEG3-sulfonic acid HCl salt,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 3. This compound [cnreagent.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Amino-PEG3-acid, 784105-33-5 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Purity Assessment of Amino-PEG3-C2-sulfonic acid: A Comparative Guide for Researchers
In the landscape of bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the purity of linking molecules is paramount. Amino-PEG3-C2-sulfonic acid has emerged as a valuable hydrophilic linker, facilitating the synthesis of PROTACs and other bioconjugates by bridging a target protein binder with an E3 ubiquitin ligase ligand.[1][2] Its polyethylene (B3416737) glycol (PEG) nature enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3][4] However, ensuring the purity of this linker is a critical step to guarantee the homogeneity, safety, and efficacy of the final therapeutic or research compound.
This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound, offers insights into potential impurities, and compares it with alternative linkers used in similar applications.
Comparative Purity Assessment Methodologies
The purity of PEGylated compounds like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Given the lack of a strong UV chromophore in the PEG backbone, detection methods that do not rely on UV absorbance are often preferred.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) | Separation based on hydrophobicity. | Quantitative purity, detection of non-polar and polar impurities, resolution of oligomers. | High resolution, compatible with gradient elution for complex mixtures. CAD/ELSD allows for the detection of compounds without UV chromophores.[5][6][7] | Requires specialized detectors (CAD/ELSD). |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume (size). | Detection of high or low molecular weight impurities and aggregates. | Useful for identifying polymeric impurities. | Lower resolution for small molecule impurities of similar size. |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Mass Spectrometry (MS) | Ionization of chemical species and sorting of the ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities and byproducts. | High sensitivity and specificity for mass determination. | May not be quantitative without appropriate standards. |
| Ion Chromatography | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Quantification of sulfonic acid content and detection of ionic impurities. | Suitable for analyzing charged molecules.[8] | May not be suitable for all potential non-ionic impurities. |
Experimental Protocols
RP-HPLC with ELSD/CAD for Purity Determination
This protocol outlines a general method for the purity assessment of this compound using RP-HPLC with a universal detector.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD or CAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 1-5 mg/mL and filter through a 0.22 µm syringe filter.
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 30-50 °C.
-
Evaporator Temperature: 50-70 °C.
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
¹H-NMR for Structural Confirmation and Impurity Identification
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O) or another suitable deuterated solvent.
-
Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire the ¹H-NMR spectrum.
-
Data Analysis: Confirm the presence of characteristic peaks for the amino, PEG, and sulfonic acid moieties. Integrate signals to quantify the relative amounts of the main compound and any identifiable impurities. For sulfonated PEG compounds, characteristic peaks may appear around 3.6 ppm and 2.9 ppm.[9]
Potential Impurities in this compound
The synthesis of PEGylated molecules can introduce several types of impurities that may impact the performance and safety of the final product.
-
Starting Material Residues: Unreacted starting materials from the synthesis process.
-
Byproducts of PEGylation: Molecules with incomplete PEG chains or undesired side reactions.
-
Process-Related Impurities: Contaminants from the manufacturing process, such as ethylene (B1197577) oxide and 1,4-dioxane, which are potential carcinogens.[10][11][12][13]
-
Degradation Products: Products of hydrolysis or oxidation if the compound is not stored properly.
Comparison with Alternative Linkers
This compound is one of many linkers available for bioconjugation and PROTAC development. The choice of linker depends on the specific requirements of the application, such as desired length, flexibility, and solubility.
| Linker | Structure | Key Features | Potential Applications |
| This compound | Amine-(PEG)₃-CH₂CH₂-SO₃H | Hydrophilic, contains both amine and sulfonic acid functional groups for conjugation.[14] | PROTACs, antibody-drug conjugates (ADCs), bioconjugation. |
| Amino-PEGn-acid | Amine-(PEG)n-COOH | Bifunctional linker with an amine and a carboxylic acid. The PEG length (n) can be varied. | PROTACs, peptide modification, surface functionalization. |
| Alkyne-PEGn-NHS Ester | Alkyne-(PEG)n-NHS | Contains an alkyne for click chemistry and an NHS ester for reaction with amines. | PROTAC synthesis, labeling of biomolecules. |
| DBCO-PEGn-Amine | DBCO-(PEG)n-Amine | Features a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an amine. | Copper-free click chemistry applications in bioconjugation. |
The purity of these alternative linkers is also critical and can be assessed using similar analytical techniques as described for this compound. Researchers should always request a Certificate of Analysis from the supplier, which should provide detailed information on the purity and the method used for its determination.
Visualizing the Purity Assessment Workflow and Linker Comparison
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [cnreagent.com]
- 3. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 11. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. madesafe.org [madesafe.org]
- 14. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
A Comparative Guide to Functional Assays for PROTACs Featuring PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) as a novel therapeutic modality has necessitated a robust suite of functional assays to characterize their efficacy and mechanism of action. A critical component of a PROTAC is the linker, which connects the target protein binder to the E3 ligase recruiter. The composition and length of this linker profoundly influence the PROTAC's properties, including its solubility, permeability, and ability to induce a productive ternary complex. This guide provides a comparative overview of key functional assays for evaluating PROTACs, with a focus on those utilizing polyethylene (B3416737) glycol (PEG)-based linkers, such as Amino-PEG3-C2-sulfonic acid, and their comparison to alternatives like alkyl chains.
The Central Role of the Linker in PROTAC Function
PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's flexibility, length, and chemical properties are crucial for the stability and proper orientation of this complex, which ultimately dictates the efficiency of target ubiquitination and subsequent degradation.[2]
PEG-based linkers, like this compound, are frequently employed in PROTAC design to enhance solubility and cell permeability.[3] The sulfonic acid moiety can further increase hydrophilicity. In contrast, more hydrophobic alkyl linkers may offer greater metabolic stability.[3] The optimal linker is target- and system-dependent, necessitating comprehensive functional evaluation.
Key Functional Assays for PROTAC Evaluation
A multi-faceted approach is essential for a thorough assessment of PROTAC performance. The following assays provide critical data on a PROTAC's ability to bind its targets, induce degradation, and elicit a downstream biological effect.
Target Degradation Assays
These assays directly measure the primary function of a PROTAC: the reduction of target protein levels.
-
Western Blotting: A semi-quantitative method to determine the levels of a specific protein in a complex mixture. It is the gold standard for confirming target degradation and is used to determine the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative immunoassay that can be adapted to measure protein levels in a high-throughput format.
-
Flow Cytometry: Can be used to quantify intracellular protein levels in individual cells, providing insights into population heterogeneity in response to PROTAC treatment.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for target degradation.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell assay that measures the proximity of two proteins. It is a powerful tool for quantifying the formation of the ternary complex in real-time and determining the cooperativity of binding.
-
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): Biophysical techniques used to measure the binding affinities and kinetics of the PROTAC to the target protein and the E3 ligase, as well as the thermodynamics of ternary complex formation.[1]
-
Fluorescence Polarization (FP): A solution-based technique to measure the binding of a small, fluorescently labeled molecule to a larger protein, which can be adapted to study ternary complex formation.
Cell Viability and Cytotoxicity Assays
These assays assess the downstream functional consequences of target protein degradation.
-
MTS/MTT Assays: Colorimetric assays that measure the metabolic activity of cells, which is often correlated with cell viability and proliferation. The IC50 (the concentration of PROTAC that inhibits a biological process by 50%) is a key parameter derived from these assays.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous method that quantifies ATP, an indicator of metabolically active cells.
-
Caspase-Glo® Assays: Measure the activity of caspases, key enzymes in the apoptotic pathway, to assess whether the PROTAC induces programmed cell death.
Comparative Data: PEG vs. Alkyl Linkers in BET-Targeting PROTACs
Table 1: Comparison of BRD4 Degradation Potency (DC50)
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Composition | Target Cell Line | DC50 (nM) | Reference(s) |
| MZ1 | VHL | PEG | 4-(aminomethyl)piperidine linker with PEG | H661 | 8 | |
| dBET1 | CRBN | Alkyl/Ether | N-butyl-ether linker | MV4;11 | Not explicitly DC50, but effective at low nM | [4] |
| BETd-260 | CRBN | PEG-based | Proprietary linker | RS4;11 | 0.03 | [5][6] |
Table 2: Comparison of Anti-proliferative Activity (IC50)
| PROTAC | Target Cell Line | IC50 (nM) | Reference(s) |
| MZ1 | Mv4-11 | ~25 (pEC50 = 7.6) | |
| dBET1 | MV4;11 | 140 | [7] |
| BETd-260 | RS4;11 | 0.051 | [5][6] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions and cell lines.
Mandatory Visualizations
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the functional evaluation of PROTACs.
Caption: Inhibition of KRAS signaling via PROTAC-mediated degradation.
Experimental Protocols
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.
NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC compound
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET® 618 Ligand
-
Luminometer capable of measuring donor and acceptor emission
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the HaloTag® NanoBRET® 618 Ligand to the PROTAC dilutions. Add this mixture to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
MTS Assay for Cell Viability
Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cultured cells
-
PROTAC compound
-
96-well plates
-
MTS reagent (containing PES)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a period relevant to the biological function of the target protein (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]
Conclusion
The functional characterization of PROTACs is a comprehensive process that relies on a variety of orthogonal assays. The choice of linker, such as the hydrophilic this compound, is a critical design element that can be systematically evaluated using the assays described in this guide. By combining direct measures of target degradation with assessments of ternary complex formation and downstream cellular effects, researchers can build a complete picture of a PROTAC's performance and make informed decisions in the drug development process. While direct comparative data for every novel linker is not always available, the principles and protocols outlined here provide a solid framework for the rational design and evaluation of the next generation of targeted protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 4. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
The Strategic Advantage of Hydrophilic Linkers in Bioconjugate Design: A Comparative Guide to Amino-PEG3-C2-sulfonic acid
In the rapidly advancing fields of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the bioconjugate. Among the diverse array of available linkers, Amino-PEG3-C2-sulfonic acid has emerged as a valuable tool for researchers and drug developers. This guide provides an objective comparison of its performance with other common linker alternatives, supported by representative experimental data, and offers detailed protocols for key evaluation assays.
This compound is a hydrophilic linker featuring a short polyethylene (B3416737) glycol (PEG) spacer, a terminal amino group for conjugation, and a sulfonic acid moiety. This unique combination of features addresses several challenges in bioconjugate development, primarily by enhancing aqueous solubility and providing a flexible spacer to ensure proper protein folding and interaction.
Comparative Analysis of Linker Performance
The choice of a linker can significantly impact the physicochemical properties and biological activity of a bioconjugate. Here, we compare the expected performance of this compound with other widely used linker classes.
For PROTACs: Impact on Degradation Efficacy
In the context of PROTACs, the linker plays a pivotal role in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation. Key performance metrics for PROTACs include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Linker Class | Representative Linker Example | Expected DC50 (nM) | Expected Dmax (%) | Key Characteristics |
| Hydrophilic PEG Linker | This compound | 1 - 50 | > 90% | High aqueous solubility, improved cell permeability, flexible, optimizes ternary complex formation.[1][2] |
| Alkyl/Ether Linker | Alkyl chains of varying lengths | 1 - 100 | > 85% | More hydrophobic, may lead to aggregation, can be rigid or flexible. |
| Rigid Linker | Piperidine/Piperazine-containing | 10 - 200 | Variable | Provides conformational constraint, can improve cell permeability in some cases. |
Note: The DC50 and Dmax values are representative and can vary significantly depending on the target protein, E3 ligase, and specific cell line used.
For ADCs: Impact on Stability and In Vitro Cytotoxicity
For ADCs, the linker must be stable in circulation to prevent premature release of the cytotoxic payload, while allowing for its efficient release at the target tumor site. The hydrophilicity of the linker can also influence the tendency of the ADC to aggregate and affect its in vitro potency (IC50).
| Linker Class | Representative Linker Example | Plasma Stability (% intact after 7 days) | Aggregation Propensity | Expected IC50 (pM) | Key Characteristics |
| Hydrophilic PEG Linker | This compound | High | Low | 10 - 100 | Reduces aggregation, improves pharmacokinetics, suitable for high drug-to-antibody ratios (DAR).[3] |
| Non-PEGylated (Cleavable) | mc-VC-PABC | Moderate to High | Moderate | 10 - 50 | Well-established, enzymatically cleaved, may be more hydrophobic. |
| Non-PEGylated (Non-cleavable) | SMCC | High | Moderate to High | Variable | Stable linkage, relies on antibody degradation for payload release. |
Note: IC50 values are illustrative and depend on the antibody, payload, and target cell line. Plasma stability is a general expectation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of bioconjugates synthesized with different linkers.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general procedure for conjugating this compound to a target-binding ligand (warhead) and an E3 ligase-binding ligand.
Materials:
-
Target-binding ligand with a carboxylic acid or activated ester group.
-
E3 ligase ligand with a reactive functional group.
-
This compound.
-
Coupling reagents (e.g., HATU, EDC/NHS).
-
Anhydrous DMF or DMSO.
-
Purification system (e.g., HPLC).
Procedure:
-
Activation of Target Ligand (if starting from a carboxylic acid): Dissolve the target-binding ligand in anhydrous DMF. Add a coupling reagent such as HATU and a base like DIPEA. Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Conjugation to this compound: Add a solution of this compound in anhydrous DMF to the activated target ligand mixture. Stir the reaction at room temperature overnight.
-
Purification of the Intermediate: Monitor the reaction by LC-MS. Once complete, purify the resulting ligand-linker intermediate by reverse-phase HPLC.
-
Conjugation to E3 Ligase Ligand: The purified intermediate, now possessing a reactive sulfonic acid or a modified functional group, is then reacted with the E3 ligase ligand. The specific reaction conditions will depend on the functional groups present on both molecules.
-
Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to obtain a highly pure product for biological evaluation.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][4]
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC compound dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 3: Assessment of ADC Stability and Aggregation
This protocol outlines methods to evaluate the stability and aggregation of an ADC in plasma.[2][5][6]
Materials:
-
Purified ADC.
-
Human plasma.
-
Phosphate-buffered saline (PBS).
-
Size-Exclusion Chromatography (SEC) system.
-
Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Incubation: Incubate the ADC in human plasma and PBS (as a control) at 37°C for various time points (e.g., 0, 1, 3, and 7 days).
-
Size-Exclusion Chromatography (SEC): At each time point, analyze the samples by SEC. This technique separates molecules based on their hydrodynamic radius. An increase in high molecular weight species (aggregates) and the appearance of fragments can be quantified over time.
-
Dynamic Light Scattering (DLS): DLS can be used as an orthogonal method to measure the size distribution of the ADC in solution. An increase in the average particle size or the polydispersity index can indicate aggregation.
-
Data Analysis: For SEC, calculate the percentage of monomer, aggregate, and fragment at each time point. For DLS, record the change in hydrodynamic radius and polydispersity over time.
Visualizing the Rationale and Workflow
To better understand the underlying principles and experimental processes, the following diagrams illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
Comparative Efficacy of Amino-PEG3-C2-sulfonic acid Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the overall solubility, stability, and pharmacokinetic profile of the conjugate. This guide provides a comparative analysis of the Amino-PEG3-C2-sulfonic acid linker, juxtaposing its performance with alternative linker technologies, supported by experimental data and detailed protocols.
Overview of this compound Linker
The this compound linker is a non-cleavable, hydrophilic linker characterized by three key functional components: a terminal primary amine for conjugation, a short polyethylene (B3416737) glycol (PEG3) spacer, and a terminal sulfonic acid group.[1][2][3][4] This unique combination of features imparts desirable properties for bioconjugation applications. The PEG moiety and the highly acidic sulfonic acid group contribute to enhanced hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate.[5][6][7][8] The primary amine allows for straightforward conjugation to carboxylic acids or their activated esters on proteins or payloads.[3][4]
Comparison with Alternative Linkers
The performance of the this compound linker is best understood in comparison to other commonly used linkers. The following tables summarize the key differences in their physicochemical properties and performance characteristics.
Table 1: Physicochemical Properties of Selected Linker Termini
| Feature | This compound | Amino-PEG3-C2-carboxylic acid |
| Terminal Group | Sulfonic Acid (-SO3H) | Carboxylic Acid (-COOH) |
| Acidity (pKa) | Strong (pKa of benzenesulfonic acid ≈ 0.7)[8] | Weak (pKa of benzoic acid ≈ 4.2)[8] |
| Hydrophilicity | Very High[8] | High |
| Reactivity | The amino group reacts with activated esters and carboxylic acids. The sulfonic acid can undergo esterification.[4] | The amino group reacts with activated esters and carboxylic acids. The carboxylic acid can be activated to react with amines. |
| Solubility | Excellent in aqueous media[4] | Good in aqueous media |
Table 2: Performance Characteristics of Hydrophilic Non-Cleavable vs. Cleavable Linkers
| Characteristic | This compound (Non-cleavable) | Valine-Citrulline-PABC (VC-PABC) (Cleavable) |
| Release Mechanism | Payload released after lysosomal degradation of the antibody[9] | Enzymatic cleavage by cathepsin B in the lysosome[10] |
| Stability in Circulation | High[9] | Generally stable, but can be susceptible to premature cleavage by plasma enzymes like carboxylesterase 1c in mice[11] |
| Bystander Effect | Limited, as the payload is released intracellularly | Can induce a bystander effect, where the released payload diffuses out of the target cell and kills neighboring antigen-negative cells |
| Payload Compatibility | Broad | Requires payload with a suitable functional group (e.g., amine or hydroxyl) for attachment to the self-immolative PAB group[10] |
| Drug-to-Antibody Ratio (DAR) | Hydrophilicity allows for higher DAR without aggregation[12][13] | Can also achieve high DAR, but hydrophobicity of the linker-payload can be a limiting factor[14] |
Experimental Protocols
To evaluate the efficiency of the this compound linker in comparison to other linkers, a series of standardized experiments are typically performed.
Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the efficiency of the conjugation reaction and the average number of drug molecules conjugated to each antibody.
Methodology:
-
Conjugation: React the antibody with the activated linker-payload at various molar ratios.
-
Purification: Remove unconjugated linker-payload using size-exclusion chromatography (SEC).
-
Characterization:
-
UV/Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload to calculate the DAR.
-
Hydrophobic Interaction Chromatography (HIC): Separate antibody species with different DARs to determine the distribution of drug loading.
-
Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the ADC and can be used to determine the DAR and identify conjugation sites.[]
-
In Vitro Stability Assessment
Objective: To evaluate the stability of the ADC in plasma.
Methodology:
-
Incubation: Incubate the ADC in human and mouse plasma at 37°C for a set period (e.g., 7-14 days).
-
Analysis: At various time points, analyze the samples by:
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target cancer cells.
Methodology:
-
Cell Culture: Plate target antigen-positive and antigen-negative cancer cell lines.
-
Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.
-
Viability Assay: After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard assay (e.g., MTS, CellTiter-Glo).
-
Analysis: Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Methodology:
-
Xenograft Model: Implant human tumor cells into immunodeficient mice.
-
Treatment: Once tumors are established, administer the ADC and control antibodies to the mice.
-
Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.[6]
-
Analysis: Compare the tumor growth inhibition in the ADC-treated group to the control groups.
Visualizing Workflows and Concepts
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for ADC creation and evaluation.
Caption: Comparison of different linker types for bioconjugation.
Conclusion
The this compound linker represents a valuable tool in the design of next-generation bioconjugates. Its inherent hydrophilicity, conferred by the PEG and sulfonic acid moieties, can lead to improved physicochemical properties of the final product, potentially enabling higher drug loading and better pharmacokinetic profiles.[5][6][12] While it functions as a non-cleavable linker, its performance characteristics make it a strong candidate for applications where high stability and reduced off-target toxicity are desired. The choice between this and other linkers will ultimately depend on the specific requirements of the therapeutic agent, including the nature of the payload, the target, and the desired mechanism of action. The experimental protocols outlined provide a framework for making an informed decision based on empirical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amino-PEG3-sulfonic acid HCl salt,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
- 12. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. aacrjournals.org [aacrjournals.org]
- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. biopharminternational.com [biopharminternational.com]
Selecting the Optimal Linker for E3 Ligase Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a passive spacer but an active and critical component that profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Its length, composition, and rigidity are pivotal in orchestrating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.
This guide provides a comparative analysis of different linker types for E3 ligase ligands, supported by experimental data, to aid in the rational design and selection of optimal linkers for successful PROTAC development.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize the characteristics and performance of common linker types. Direct comparison of quantitative data across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions. However, the provided data illustrates the impact of linker design on PROTAC performance.
Table 1: Comparison of Common Linker Types in PROTACs
| Linker Type | Representative Structure | Key Characteristics | Advantages | Disadvantages |
| Polyethylene Glycol (PEG) | -(CH₂CH₂O)n- | Hydrophilic, flexible, biocompatible.[1] | Improves water solubility and cell permeability.[1] Synthetically versatile for varying lengths.[2] | May have reduced metabolic stability in vivo.[1] Can be more challenging and costly to synthesize.[1] Susceptible to oxidative metabolism.[3] |
| Alkyl Chains | -(CH₂)n- | Hydrophobic, flexible, simple structure.[1] | Synthetically accessible and chemically stable.[1] | Can lead to poor aqueous solubility.[1] High lipophilicity can negatively impact cell permeability and bioavailability. |
| Rigid Linkers (e.g., Piperazine/Piperidine, Triazole) | Cyclic or aromatic moieties | Limited conformational flexibility, defined spatial orientation. | Can enhance the stability of the ternary complex.[3] May improve metabolic stability and pharmacokinetic profiles.[1] | Less conformational flexibility may hinder the formation of a productive ternary complex. Synthesis can be more complex. |
| "Smart" or Functional Linkers (e.g., Photoswitchable, Clickable) | Contain photoresponsive or bioorthogonal groups | Allow for spatiotemporal control of PROTAC activity or in-cell synthesis. | Enables precise control over protein degradation.[4] Clickable linkers facilitate rapid library synthesis.[4] | Can add synthetic complexity and increase molecular weight. In vivo application of photoswitchable linkers can be challenging. |
Table 2: Quantitative Comparison of Linker Performance in BRD4-Targeting PROTACs
The following table presents a conceptual summary of typical linker structure-activity relationship (SAR) studies for Bromodomain-containing protein 4 (BRD4) degraders, illustrating the impact of linker modifications on degradation potency.
| Linker Modification | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Key Observation |
| Varying PEG Length (MZ1 series) | VHL | The linker folds to facilitate positive cooperativity in the ternary complex.[4] | ||
| 4-PEG units | VHL | Potent | >90 | Optimal length for potent degradation. |
| Shorter/Longer than 4-PEG | VHL | Less Potent | <90 | Deviation from optimal length reduces degradation efficiency. |
| Alkyl vs. PEG Linker (Conceptual) | CRBN | Alkyl linkers can sometimes lead to better stability but may require optimization for solubility. | ||
| C8 Alkyl Chain | CRBN | 10-50 | >85 | |
| 4-PEG units | CRBN | 1-10 | >90 | PEG linker often improves solubility and potency. |
| Introduction of Rigidity (Conceptual) | CRBN | Rigid linkers can pre-organize the PROTAC for optimal ternary complex formation. | ||
| Flexible PEG Linker | CRBN | 5-15 | >90 | |
| Piperazine-containing Linker | CRBN | 1-5 | >95 | Increased rigidity can lead to enhanced potency. |
Experimental Protocols
Accurate and reproducible assessment of PROTAC activity is crucial for linker optimization. The following are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This method provides a quantitative assessment of target protein levels following PROTAC treatment.
Objective: To visualize and quantify the reduction in the protein of interest (POI) levels in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
-
Caco-2 Permeability Assay
This assay evaluates the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability.
Objective: To measure the rate of flux of a PROTAC across a polarized Caco-2 cell monolayer.[6]
Methodology:
-
Cell Culture:
-
Permeability Assay (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh transport buffer to the basolateral chamber.[6]
-
To measure basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.[6]
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the PROTAC using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[6]
-
Biophysical Assays for Ternary Complex Formation
These assays provide insights into the binding affinity and kinetics of the ternary complex, which are critical for understanding PROTAC mechanism of action.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation in real-time. The cooperativity of the ternary complex can be determined by comparing the binding affinity of one component in the presence and absence of the other.
-
Biolayer Interferometry (BLI): Another label-free technique that measures changes in the interference pattern of light reflected from a biosensor tip to determine binding kinetics and affinity.[8][9]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binary and ternary complex formation.[7][10]
Visualizing Key Concepts and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanism of PROTACs, a typical experimental workflow for linker optimization, and a logical decision-making process for linker selection.
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for PROTAC linker optimization.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to Bioconjugation: Validating Amino-PEG3-C2-sulfonic acid as a Hydrophilic Linker
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical step in the synthesis of bioconjugates. The linker's properties directly influence the stability, solubility, and overall performance of the final product. This guide provides a comparative overview of Amino-PEG3-C2-sulfonic acid, highlighting its potential advantages in bioconjugation, and offers detailed experimental protocols for its validation against other commonly used linkers.
This compound is a heterobifunctional linker that features a primary amine for conjugation and a sulfonic acid group, which imparts increased hydrophilicity. This characteristic is particularly advantageous for improving the solubility and reducing the aggregation of bioconjugates, especially those involving hydrophobic payloads.
Performance Comparison of Bioconjugation Linkers
While direct head-to-head quantitative data for the bioconjugation efficiency of this compound is not extensively available in peer-reviewed literature, we can extrapolate its expected performance based on the well-characterized chemistries of its functional groups and compare it to established linker types. The following table summarizes the key characteristics of different linker chemistries.
| Feature | This compound | Standard NHS-Ester PEG Linker | Maleimide PEG Linker | Click Chemistry (e.g., DBCO-PEG-NHS) |
| Target Functional Group | Carboxylic acids (after activation), Aldehydes/Ketones (via reductive amination) | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Azides or Alkynes |
| Bond Formed | Amide, Secondary Amine | Stable Amide | Stable Thioether | Stable Triazole |
| Reaction pH | ~4.5-7.5 (reductive amination) | 7.2-8.5[1] | 6.5-7.5 | ~4-7 (CuAAC), Physiological (SPAAC) |
| Reported Yields | High (often >80-95%) | Variable, can be high (>75%) but susceptible to hydrolysis[2] | High (often >90%) | Near-quantitative (>95%)[3][4] |
| Reaction Speed | Moderate to Fast | Fast, but hydrolysis is a competing reaction[1] | Very Fast | Extremely Fast (SPAAC)[5] |
| Specificity | Moderate to High | Low (targets all accessible primary amines) | High (specific to thiols) | Very High (bioorthogonal) |
| Hydrophilicity | High (due to PEG and sulfonic acid) | Moderate (due to PEG) | Moderate (due to PEG) | Moderate (due to PEG) |
| Stability of Conjugate | Amide bond is highly stable under physiological conditions[6][7] | Highly Stable[6][7] | Highly Stable | Highly Stable |
Key Advantages of this compound
The primary advantage of incorporating a sulfonic acid moiety into a PEG linker is the significant increase in hydrophilicity. This can be particularly beneficial when working with antibodies or proteins that are prone to aggregation upon conjugation with hydrophobic drugs or labels. The enhanced water solubility can lead to improved formulation and in-vivo performance of the bioconjugate.[8]
Experimental Validation Workflow
The following diagram illustrates a typical workflow for the synthesis and validation of a bioconjugate using this compound, alongside comparative analysis with other linkers.
Caption: Workflow for comparative validation of bioconjugation linkers.
Experimental Protocols
Detailed methodologies are essential for the accurate validation and comparison of bioconjugation outcomes. Below are protocols for key analytical techniques.
SDS-PAGE Analysis of Bioconjugates
Objective: To visually confirm successful conjugation and assess the purity of the bioconjugate.
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent, e.g., DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Protocol:
-
Prepare protein and bioconjugate samples in both reducing and non-reducing sample loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Carefully remove the gel from the cassette and place it in the staining solution for 1 hour.
-
Transfer the gel to the destaining solution and incubate until the protein bands are clearly visible against a clear background.
-
Analyze the gel for shifts in molecular weight between the unconjugated protein and the bioconjugate, which indicates successful conjugation. The presence of unconjugated protein can be used to estimate conjugation efficiency.
Mass Spectrometry for Determination of Drug-to-Antibody Ratio (DAR)
Objective: To accurately determine the average number of linker-payload molecules conjugated to each protein.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF)
-
Reversed-phase or size-exclusion chromatography column
-
Appropriate mobile phases (e.g., acetonitrile/water with formic acid)
-
Deconvolution software
Protocol:
-
Prepare the bioconjugate sample by buffer exchanging into a suitable buffer for MS analysis (e.g., ammonium (B1175870) acetate).
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum of the intact bioconjugate.
-
Use deconvolution software to determine the mass of the unconjugated protein and the different conjugated species.[9]
-
Calculate the Drug-to-Antibody Ratio (DAR) by comparing the masses of the conjugated and unconjugated protein.
Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Profiling
Objective: To compare the relative hydrophobicity of bioconjugates prepared with different linkers.
Materials:
-
HPLC system
-
HIC column (e.g., Butyl or Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the bioconjugate sample.
-
Elute the bound protein using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Compare the retention times of the different bioconjugates. A longer retention time indicates greater hydrophobicity.[10][11] This method is particularly useful for separating species with different drug-to-antibody ratios in antibody-drug conjugates.[12][13][14]
Logical Pathway for Linker Selection
The choice of a bioconjugation linker is a multi-faceted decision that depends on the specific application and desired properties of the final conjugate. The following diagram outlines the key considerations in the linker selection process.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AU [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 9. enovatia.com [enovatia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. Model-based analysis of a hydrophobic interaction chromatography for antibody-drug conjugate purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Linker Length in PROTAC Efficacy: A Comparative Analysis
A deep dive into the impact of linker length on the performance of Proteolysis Targeting Chimeras (PROTACs) reveals it as a critical determinant of their efficacy. This guide provides a comparative analysis supported by experimental data to aid researchers, scientists, and drug development professionals in the rational design of potent and selective protein degraders.
PROTACs are revolutionary bifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] While initially viewed as a simple spacer, the linker's length and composition profoundly influence the PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[2][3]
Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison
Systematic variation of the linker length has been shown to have a dramatic effect on the degradation potency of PROTACs. An optimal linker length is crucial for inducing the necessary proximity and orientation of the target protein and the E3 ligase.[3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker may not effectively bring the two proteins together for efficient ubiquitin transfer.[2][3][]
The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the significant impact of linker length on their degradation efficiency.
Estrogen Receptor α (ERα)-Targeting PROTACs
A key study systematically investigated the effect of linker length on the degradation of ERα, a crucial target in breast cancer.[2] The results highlight a clear dependency of degradation efficacy on the number of atoms in the linker chain.
| PROTAC | Linker Length (atoms) | ER Degradation (at 100 nM) | Cell Viability (IC50, µM) | ER Binding Affinity (Ki, nM) |
| 11 | 9 | + | 140 | ~20 |
| 12 | 12 | +++ | 45 | ~20 |
| 13 | 16 | ++++ | 26 | ~20 |
| 19 | 19 | ++ | 80 | ~20 |
| 21 | 21 | + | >200 | ~20 |
| Data adapted from studies on ERα-targeting PROTACs.[5] |
Notably, a 16-atom linker was found to be optimal for ERα degradation, with both shorter and longer linkers resulting in significantly reduced efficacy.[5][6] Interestingly, the linker length did not influence the binding affinity to the ER, suggesting its primary role is in facilitating the formation of a productive ternary complex.[7]
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
In the case of PROTACs targeting TBK1, a minimum linker length was required to observe degradation.
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 12-29 | < 1000 | > 70 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| Data from a study on TBK1-targeting PROTACs.[8] |
PROTACs with linkers between 12 and 29 atoms all demonstrated submicromolar degradation potency.[8] The most potent degradation was observed with a 21-atom linker, showcasing a clear optimal length for this specific target and E3 ligase pair.[8]
Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
The degradation of CDK9 was also found to be highly sensitive to the PROTAC linker length.
| PROTAC Linker (PEG units) | DC50 (nM) | Dmax (%) |
| 2 | > 1000 | < 20 |
| 3 | 250 | 75 |
| 4 | 50 | 95 |
| 5 | 300 | 70 |
| Data from a study on CDK9-targeting PROTACs.[2] |
A PROTAC with a 4-unit PEG linker exhibited the highest potency and maximal degradation of CDK9, emphasizing the need for fine-tuning the linker length for optimal efficacy.[2]
Visualizing the PROTAC Mechanism and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Amino-PEG3-C2-sulfonic acid: A Procedural Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Amino-PEG3-C2-sulfonic acid is critical for maintaining a secure laboratory environment and ensuring environmental responsibility. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. The following procedures are synthesized from safety data sheets of analogous compounds and general best practices for chemical waste management, in the absence of a specific safety data sheet for this compound.
Immediate Safety and Handling Precautions
Based on the hazard profile of structurally similar compounds like Amino-PEG3-C2-acid, it is prudent to handle this compound with a high degree of caution.[1] The related compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Key Safety Information Summary
| Hazard | Recommended PPE | First Aid Measures |
| Harmful if Swallowed | Do not eat, drink, or smoke when handling. | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile), lab coat. | Wash with plenty of soap and water. Remove contaminated clothing.[1] |
| Serious Eye Irritation | Safety goggles or face shield. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Respiratory Irritation | Use in a well-ventilated area or with a fume hood. | Move person to fresh air. If breathing is difficult, give oxygen.[1] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it, such as gloves, pipette tips, and absorbent pads.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity and evacuate if necessary.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or a universal absorbent pad.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, such as isopropyl alcohol, and wipe clean. All decontamination materials must also be disposed of as hazardous waste.
3. Container Management:
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure all labeling and documentation are completed in accordance with local, state, and federal regulations.
Disposal Workflow
Caption: Disposal workflow for this compound.
Logical Decision-Making for Disposal
Caption: Decision tree for proper disposal of this compound.
References
Personal protective equipment for handling Amino-PEG3-C2-sulfonic acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Amino-PEG3-C2-sulfonic acid. Adherence to these guidelines is vital for ensuring personnel safety and maintaining a compliant laboratory environment.
Immediate Safety and Hazard Information
Hazard Classification (Based on Analog Compounds)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][6] |
First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][7] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[4][7][8] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to PPE selection and chemical handling is critical to minimize exposure. All handling of this compound, especially of the solid powder, should occur within a certified chemical fume hood or a well-ventilated enclosure.[6][9]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.[7][10] | Protects against splashes and dust. |
| A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[5][6][10] | Provides full-face protection from splashes.[11] | |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[6] | Provides a barrier against skin contact. Sulfonic acids can irritate or burn the skin.[5] |
| For prolonged contact or handling larger quantities, consider heavier-duty gloves like butyl rubber or PVC.[12] | Standard nitrile gloves may be penetrated by some chemicals over time.[12] | |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[10] |
| A chemical-resistant apron over the lab coat is recommended when handling larger volumes.[6] | Provides an additional layer of protection against spills. | |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[10] | Protects feet from spills. |
| Respiratory Protection | Use in a chemical fume hood is the primary engineering control.[6] | Prevents inhalation of dust or aerosols.[4][5][9] |
| | If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[10] | Ensures respiratory safety when engineering controls are inadequate.[11] |
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure an eyewash station and safety shower are immediately accessible.[12] Prepare all necessary equipment and reagents.
-
PPE Donning : Put on all required PPE in the correct order: lab coat, then safety goggles and/or face shield, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.[13]
-
Weighing (Solid Form) : Conduct all weighing of the powdered compound inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[4] Use anti-static tools if necessary.
-
Dissolving and Transferring : When making solutions, add the acid to the solvent slowly to control any exothermic reactions.[12] Use secondary containment, such as a plastic bin, when transporting the chemical.[12]
-
Post-Handling : After work is complete, wipe down the work area with a suitable decontaminating solution (e.g., soap and water).[12]
-
PPE Doffing : Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the lab coat (turning it inside out), and finally eye protection. Wash hands thoroughly with soap and water after removing all PPE.[7][13]
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Disposal Plan
Improper disposal of chemical waste poses a significant risk to personnel and the environment. All waste containing this compound must be treated as hazardous waste.[6]
Step-by-Step Disposal Protocol
-
Waste Collection :
-
Collect all waste (solid and liquid) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
The container must be compatible with acidic materials.[6]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[6]
-
-
Waste Segregation and Storage :
-
Neutralization (for Aqueous Waste) :
-
For most laboratories, neutralizing acidic waste before collection by a certified disposal service is a safe and economical practice.[14]
-
Dilution : If the waste is concentrated, first dilute it by slowly adding the acidic solution to cold water (never the other way around) to a concentration below 10%.[12][15] This process may be exothermic.
-
Neutralization : Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, to the stirred acidic waste.[6] This reaction can produce gas and heat, so slow addition is critical to prevent splashing.[6]
-
pH Monitoring : Continuously monitor the pH of the solution using a pH meter or pH strips. The target pH is between 6.0 and 8.0.[6]
-
Final Disposal : Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection, unless local regulations permit drain disposal for small quantities of neutralized, non-hazardous salts.[6][15] Always verify local regulations.
-
-
Spill Management :
-
Evacuate : Clear all non-essential personnel from the spill area.[6]
-
Ventilate : Ensure the area is well-ventilated.[6]
-
Contain : For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[6] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect it into the waste container.
-
Decontaminate : Clean the spill area with a suitable absorbent material and water, disposing of all cleanup materials as hazardous waste.[6]
-
Report : Report the spill to the laboratory supervisor and follow all institutional reporting procedures.[6]
-
References
- 1. This compound [cnreagent.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. capitalresin.com [capitalresin.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. compo-expert.com [compo-expert.com]
- 9. dcchemicals.com [dcchemicals.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. pppmag.com [pppmag.com]
- 14. laballey.com [laballey.com]
- 15. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
